Nexinhib20
Description
Properties
IUPAC Name |
(Z)-4,4-dimethyl-1-(3-nitrophenyl)-2-(1,2,4-triazol-1-yl)pent-1-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-15(2,3)14(20)13(18-10-16-9-17-18)8-11-5-4-6-12(7-11)19(21)22/h4-10H,1-3H3/b13-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSOIYNNOFGGES-JYRVWZFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Nexinhib20: A Dual-Action Modulator of Neutrophil Function
An In-depth Technical Guide on the Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Nexinhib20, a novel small molecule, has emerged as a potent modulator of neutrophil activity, demonstrating a dual mechanism of action that extends beyond its initial identification as an exocytosis inhibitor. This technical guide synthesizes the current understanding of this compound's effects on neutrophils, focusing on its molecular targets, impact on key signaling pathways, and functional consequences. Contradictory findings regarding its interaction with the small GTPase Rac1 are presented to provide a comprehensive and objective overview. The therapeutic potential of this compound in mitigating neutrophil-mediated inflammation is underscored by its ability to inhibit both granule release and cellular adhesion, critical events in the inflammatory cascade.
Core Mechanism of Action: Inhibition of Exocytosis and Adhesion
This compound exerts its primary effects on neutrophils through two interconnected mechanisms: the inhibition of azurophilic granule exocytosis and the suppression of β2 integrin-mediated adhesion.
Inhibition of Azurophilic Granule Exocytosis
This compound was first identified as an inhibitor of neutrophil exocytosis by targeting the interaction between the small GTPase Rab27a and its effector, JFC1.[1][2] This interaction is crucial for the trafficking and release of azurophilic granules, which contain a host of pro-inflammatory and cytotoxic proteins, including myeloperoxidase (MPO) and neutrophil elastase (NE).[3][4] By blocking the Rab27a-JFC1 binding, this compound effectively impairs the release of these granular contents, thereby reducing the inflammatory impact of neutrophil activation.[2][5] This mechanism has been validated in preclinical models of systemic inflammation and radiation-induced pulmonary fibrosis.[3][4]
Inhibition of Neutrophil Adhesion and β2 Integrin Activation
Subsequent research revealed a second, critical function of this compound: the inhibition of neutrophil adhesion.[6][7][8] This effect is mediated by limiting the activation of β2 integrins, particularly Mac-1 (αMβ2 or CD11b/CD18), which are essential for firm adhesion of neutrophils to the endothelium, a prerequisite for transmigration into tissues.[6] this compound has been shown to inhibit interleukin 8 (IL-8)-induced, β2 integrin-dependent human neutrophil adhesion under physiological flow conditions.[6][7] The molecule reduces the surface expression and, more specifically, the high-affinity state of β2 integrins.[6]
The Rac1 Controversy: Direct Target or Secondary Effect?
A point of contention in the literature is the precise mechanism by which this compound affects β2 integrin activation, specifically concerning its interaction with the Rho family GTPase, Rac1.
Evidence for Direct Rac1 Inhibition
One line of evidence suggests that this compound directly antagonizes the binding of Rac1 to GTP.[6][7][8] Rac1 is a key regulator of the "inside-out" signaling pathway that leads to integrin activation. By inhibiting Rac1 activation, this compound would directly impede this process. This hypothesis is supported by:
-
Western blots of Rac-1-GTP pull-down assays , which demonstrated that this compound inhibited Rac-1 activation in leukocytes.[6][7]
-
In vitro competition assays , which showed that this compound antagonized the binding of Rac-1 and GTP.[6][7]
-
Suppression of intracellular calcium flux , a process upstream of integrin activation that can be influenced by Rac1 signaling.[6][7][8]
Evidence Against Direct Rac1 Inhibition
Conversely, other studies contend that this compound does not directly inhibit Rac1.[1] This research suggests that the observed effects on integrin activation are a secondary consequence of inhibiting the mobilization of β2 integrins from a subset of CD11b+ granules to the plasma membrane.[1][9] This viewpoint is supported by:
-
TR-FRET and biochemical assays , which showed that this compound inhibits Rab27a-JFC1 binding but does not affect Rac1 binding to its effector PAK1, even at concentrations significantly higher than those effective for inhibiting exocytosis.[1]
-
Experiments using neutrophils from Jfc1-knockout mice , which indicate that JFC1 regulates the mobilization of a specific subpopulation of CD11b+ granules.[1]
-
Pharmacological inhibition or activation of Rac1 , which did not affect CD11b mobilization and integrin activation in their experimental setup.[1]
This conflicting evidence highlights the need for further investigation to definitively elucidate the relationship between this compound and Rac1 signaling in neutrophils.
Signaling Pathways Modulated by this compound
The following diagrams illustrate the proposed signaling pathways affected by this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Identification of Neutrophil Exocytosis Inhibitors (Nexinhibs), Small Molecule Inhibitors of Neutrophil Exocytosis and Inflammation: DRUGGABILITY OF THE SMALL GTPase Rab27a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits neutrophil adhesion and β2 integrin activation by antagonizing Rac-1-GTP interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Neutrophil Adhesion and β2 Integrin Activation by Antagonizing Rac-1-Guanosine 5'-Triphosphate Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Cellular Targets of Nexinhib20: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nexinhib20 is a small molecule inhibitor recognized for its potent anti-inflammatory properties, primarily through the modulation of neutrophil function. Initially identified as a specific inhibitor of neutrophil exocytosis, further research has revealed a dual-targeting mechanism. This technical guide provides an in-depth exploration of the cellular targets of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows. The primary cellular target of this compound is the protein-protein interaction (PPI) between the small GTPase Rab27a and its effector protein JFC1.[1][2] Additionally, this compound has been shown to antagonize the activation of another small GTPase, Rac-1, by inhibiting its binding to GTP.[3][4] This dual inhibitory action on two key regulators of neutrophil function—exocytosis and adhesion—underpins its therapeutic potential in inflammatory diseases.
Primary Cellular Target: The Rab27a-JFC1 Interaction
The principal mechanism of action of this compound is the disruption of the interaction between the small GTPase Rab27a and its effector, JFC1 (also known as Slp1).[1] This interaction is crucial for the regulated exocytosis of azurophilic granules in neutrophils.[1] These granules contain a variety of toxic proteins that, when released, contribute to inflammation and tissue damage.[1]
By inhibiting the Rab27a-JFC1 interaction, this compound effectively blocks the secretion of these pro-inflammatory mediators from neutrophils without affecting other essential functions like phagocytosis.[1] The specificity of this compound for this interaction is attributed to the restricted expression of JFC1, which is predominantly found in azurophilic granules.[1] Molecular docking studies suggest that this compound binds to a specific epitope on Rab27a, thereby preventing its association with JFC1.[3][5]
Signaling Pathway
The inhibition of the Rab27a-JFC1 interaction by this compound disrupts the downstream signaling cascade that leads to the docking and fusion of azurophilic granules with the plasma membrane, ultimately preventing the release of their contents.
Secondary Cellular Target: Rac-1 Activation
Further investigation into the mechanism of this compound revealed its ability to inhibit neutrophil adhesion, a process critically dependent on the activation of β2 integrins.[3][4] This effect was traced back to a secondary target: the small GTPase Rac-1.[3][4] this compound was found to antagonize the binding of GTP to Rac-1, thereby preventing its activation.[3][4]
Rac-1 is a key regulator of the "inside-out" signaling pathway that leads to the activation of integrins, which is essential for neutrophil adhesion to the endothelium and subsequent transmigration into tissues.[3] By inhibiting Rac-1 activation, this compound effectively reduces neutrophil adhesion and has shown therapeutic potential in models of myocardial ischemia-reperfusion injury.[3][4] It is important to note that the inhibitory concentration of this compound for Rac-1 is significantly higher than for the Rab27a-JFC1 interaction, suggesting a concentration-dependent dual activity.[3]
Signaling Pathway
This compound's inhibition of Rac-1 activation disrupts the signaling cascade that leads to β2 integrin activation and subsequent neutrophil adhesion.
Quantitative Data
The inhibitory activity of this compound on its cellular targets has been quantified using various biochemical and cell-based assays. The following table summarizes the key quantitative data.
| Parameter | Target | Value | Assay Method | Reference |
| IC₅₀ | Rab27a-JFC1 Interaction | 0.33 µM | TR-FRET | [3] |
| IC₅₀ | Rab27a-JFC1 Interaction | 2.6 µM | ELISA | [6] |
| IC₅₀ | Rac-1-GTP Interaction | 29.3 µM | In vitro competition assay | [3] |
Experimental Protocols
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Rab27a-JFC1 Interaction
This assay is used to screen for and quantify inhibitors of the Rab27a-JFC1 protein-protein interaction in a high-throughput format.[7]
Principle: The assay relies on the transfer of energy from a donor fluorophore (Terbium cryptate) to an acceptor fluorophore (EGFP). When Rab27a (fused to EGFP) and JFC1 (with a Myc tag recognized by a Terbium-conjugated antibody) interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal.[7] Inhibitors of this interaction will disrupt the FRET signal.
Methodology:
-
Lysate Preparation: HEK293T cells are transiently transfected to express Myc-JFC1 and EGFP-Rab27a. Cells are lysed in a buffer that preserves protein-protein interactions.
-
Assay Plate Setup: Lysates containing Myc-JFC1 are dispensed into a 384-well plate. Test compounds (like this compound) or DMSO (vehicle control) are added.
-
Incubation: The plate is incubated to allow for the binding of the inhibitor to its target.
-
Addition of Acceptor: Lysates containing EGFP-Rab27a are then added to the wells.
-
Addition of Donor: A Terbium-conjugated anti-Myc antibody is added to each well.
-
Signal Detection: The plate is read on a TR-FRET compatible plate reader, with excitation at 340 nm and emission measured at 520 nm (for EGFP) and 620 nm (for Terbium). The ratio of the two emission signals is calculated to determine the FRET efficiency.
-
Data Analysis: The percentage of inhibition is calculated relative to the DMSO control. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.
Rac-1 Activation (GTP-Pull-down) Assay
This biochemical assay is used to determine the amount of active, GTP-bound Rac-1 in cell lysates.
Principle: A protein domain that specifically binds to the active (GTP-bound) form of Rac-1, such as the p21-binding domain (PBD) of PAK1, is immobilized on beads. When cell lysates are incubated with these beads, active Rac-1 is "pulled down." The amount of pulled-down Rac-1 is then quantified by Western blotting.
Methodology:
-
Cell Treatment and Lysis: Neutrophils are treated with this compound or a vehicle control, followed by stimulation (e.g., with IL-8) to activate Rac-1. The cells are then lysed in a buffer that preserves GTPase activity.
-
Incubation with PBD beads: The cell lysates are incubated with agarose beads conjugated to the PBD of PAK1.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted samples, along with an aliquot of the total cell lysate (input control), are resolved by SDS-PAGE. The proteins are transferred to a membrane and probed with an anti-Rac-1 antibody.
-
Detection and Quantification: The bands corresponding to Rac-1 are detected using a chemiluminescent substrate. The band intensities are quantified using densitometry, and the amount of active Rac-1 is normalized to the total Rac-1 in the input.
Conclusion
This compound presents a compelling profile as a dual-action inhibitor targeting key aspects of neutrophil-mediated inflammation. Its primary, high-affinity targeting of the Rab27a-JFC1 interaction effectively curtails the release of noxious granular contents. Concurrently, at higher concentrations, its inhibition of Rac-1 activation provides an additional anti-inflammatory mechanism by impeding neutrophil adhesion. This multifaceted inhibitory profile makes this compound a valuable research tool for dissecting the complexities of neutrophil function and a promising candidate for the development of novel anti-inflammatory therapeutics. The detailed understanding of its cellular targets and the availability of robust experimental protocols are crucial for its continued investigation and potential clinical translation.
References
- 1. This compound inhibits JFC1-mediated mobilization of a subset of CD11b/CD18+ vesicles decreasing integrin avidity, but does not inhibit Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits neutrophil adhesion and β2 integrin activation by antagonizing Rac-1-GTP interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Neutrophil Adhesion and β2 Integrin Activation by Antagonizing Rac-1-Guanosine 5'-Triphosphate Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of Neutrophil Exocytosis Inhibitors (Nexinhibs), Small Molecule Inhibitors of Neutrophil Exocytosis and Inflammation: DRUGGABILITY OF THE SMALL GTPase Rab27a - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Nexinhib20 and Rab27a-JFC1 Protein-Protein Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor Nexinhib20 and its interaction with the Rab27a-JFC1 protein complex. This interaction is a key regulatory step in neutrophil exocytosis, and its inhibition presents a promising therapeutic strategy for a variety of inflammatory diseases. This document details the quantitative aspects of this interaction, the experimental methodologies used to study it, and the underlying signaling pathways.
Introduction: Targeting Neutrophil Exocytosis
Neutrophils are a critical component of the innate immune system, playing a vital role in host defense against pathogens. However, uncontrolled or excessive neutrophil activation and degranulation can lead to tissue damage and contribute to the pathology of numerous inflammatory conditions. A key process in neutrophil-mediated inflammation is the exocytosis of various granules, which release a potent arsenal of pro-inflammatory and cytotoxic molecules.
The Rab family of small GTPases and their effectors are central regulators of vesicular trafficking and exocytosis. Specifically, Rab27a, in concert with its effector protein JFC1 (also known as Munc13-4 or Slp1), governs the exocytosis of azurophilic granules in neutrophils.[1] These granules contain highly inflammatory proteins such as myeloperoxidase (MPO) and neutrophil elastase. The interaction between Rab27a and JFC1 is therefore a critical checkpoint in the inflammatory cascade, making it an attractive target for therapeutic intervention.
This compound is a small molecule inhibitor that has been identified to specifically disrupt the protein-protein interaction (PPI) between Rab27a and JFC1.[2][3] By doing so, this compound effectively blocks the exocytosis of azurophilic granules, thereby mitigating the downstream inflammatory response.[3] This guide delves into the core scientific data and methodologies surrounding this compound and its target.
Quantitative Data Summary
The inhibitory activity of this compound on the Rab27a-JFC1 interaction and its downstream cellular effects have been quantified in several studies. The following table summarizes the key quantitative data.
| Parameter | Description | Value | Reference(s) |
| IC50 (Rab27a-JFC1 Binding) | The half maximal inhibitory concentration of this compound required to block the binding of Rab27a to JFC1 in a cell-free assay. | 2.6 µM | [2][4][5] |
| IC50 (Neutrophil Exocytosis) | The half maximal inhibitory concentration of this compound required to inhibit the exocytosis of azurophilic granules (measured by MPO secretion) from human neutrophils. | 0.33 µM (or 330 nM) | [2][6] |
| IC50 (Rac1-GTP Interaction) | A measure of off-target activity, indicating the concentration of this compound required to inhibit the interaction of Rac1 with GTP. | 29.3 µM | [3][7] |
Signaling Pathway and Mechanism of Action
The Rab27a-JFC1 signaling axis plays a crucial role in the docking and fusion of azurophilic granules with the plasma membrane in neutrophils. The following diagram illustrates this pathway and the inhibitory action of this compound.
Caption: The Rab27a-JFC1 signaling pathway in neutrophil azurophilic granule exocytosis and its inhibition by this compound.
Activated Rab27a-GTP on the surface of azurophilic granules recruits the effector protein JFC1.[1] This interaction is essential for the subsequent tethering, docking, and fusion of the granule with the plasma membrane, leading to the release of its pro-inflammatory contents.[8][9] this compound specifically binds to Rab27a, preventing its interaction with JFC1 and thereby inhibiting the entire exocytosis process.[3][10]
Experimental Protocols
The characterization of the this compound and Rab27a-JFC1 interaction has been accomplished through a variety of in vitro and cell-based assays. Below are detailed methodologies for the key experiments cited in the literature.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to quantify the protein-protein interaction between Rab27a and JFC1 and to determine the inhibitory potency of compounds like this compound.[5]
Caption: A generalized workflow for a TR-FRET assay to measure the inhibition of the Rab27a-JFC1 interaction.
Protocol:
-
Reagent Preparation:
-
Prepare cell lysates containing Myc-tagged JFC1 and EGFP-tagged Rab27a.[5]
-
Prepare a working solution of Terbium-conjugated anti-Myc antibody (donor fluorophore).
-
Perform a serial dilution of this compound in an appropriate buffer (e.g., PBS with 0.1% BSA).
-
-
Assay Plate Setup:
-
In a low-volume 384-well plate, add the cell lysates containing Myc-JFC1 and EGFP-Rab27a.
-
Add the Terbium-conjugated anti-Myc antibody to each well.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Using a plate reader capable of time-resolved fluorescence, excite the wells at approximately 340 nm.
-
Measure the emission at 490 nm (Terbium donor) and 520 nm (EGFP acceptor) after a time delay (e.g., 60 µs) to reduce background fluorescence.[5]
-
-
Data Analysis:
-
Calculate the ratio of the acceptor emission to the donor emission (520 nm / 490 nm). A higher ratio indicates a stronger interaction.
-
Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
GST Pull-Down Assay
This assay is used to qualitatively or semi-quantitatively assess the interaction between Rab27a and JFC1 and the inhibitory effect of this compound.
Protocol:
-
Protein Expression and Purification:
-
Express and purify GST-tagged Rab27a and a prey protein (e.g., His-tagged JFC1) from a suitable expression system (e.g., E. coli).
-
-
Immobilization of Bait Protein:
-
Incubate the purified GST-Rab27a with glutathione-sepharose beads to immobilize the bait protein.
-
Wash the beads to remove any unbound protein.
-
-
Binding Reaction:
-
Incubate the GST-Rab27a-bound beads with the purified prey protein (JFC1) in the presence of either this compound or a vehicle control.
-
Allow the binding to occur for a specified time (e.g., 2-4 hours) at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads several times with a suitable wash buffer (e.g., PBS with 0.1% Tween 20) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads using a high concentration of reduced glutathione or by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting using an antibody against JFC1. A decrease in the amount of JFC1 pulled down in the presence of this compound indicates inhibition of the interaction.[5]
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions in a more physiological context, using cell lysates.
Protocol:
-
Cell Lysis:
-
Lyse cells co-expressing tagged versions of Rab27a and JFC1 (e.g., Myc-JFC1 and EGFP-Rab27a) in a non-denaturing lysis buffer containing protease inhibitors.[11]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to one of the tagged proteins (e.g., anti-Myc antibody) to form an antibody-antigen complex.
-
Add Protein A/G-coupled agarose or magnetic beads to the lysate to capture the antibody-antigen complex.[12]
-
Incubate with gentle rotation at 4°C for several hours or overnight.
-
-
Washing:
-
Wash the beads multiple times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluate by Western blotting using antibodies against both tagged proteins (e.g., anti-Myc and anti-GFP). The presence of both proteins in the eluate confirms their interaction. To test for inhibition, cells can be pre-treated with this compound before lysis.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
An ELISA-based format can be adapted to quantify the inhibition of the Rab27a-JFC1 interaction.[5]
Protocol:
-
Plate Coating:
-
Coat the wells of a microtiter plate with purified recombinant JFC1.
-
Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., BSA in PBS).
-
-
Binding and Inhibition:
-
In a separate plate or tubes, pre-incubate biotinylated-Rab27a with serial dilutions of this compound.
-
Add the Rab27a-Nexinhib20 mixtures to the JFC1-coated wells.
-
Incubate to allow the binding of Rab27a to the immobilized JFC1.
-
-
Detection:
-
Wash the wells to remove unbound Rab27a.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated-Rab27a.
-
Wash the wells again.
-
Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
The signal intensity is proportional to the amount of Rab27a bound to JFC1. Plot the absorbance against the this compound concentration to determine the IC50.
-
Surface Plasmon Resonance (SPR)
SPR can be used to measure the kinetics (association and dissociation rates) and affinity of the interaction between this compound and Rab27a.
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Immobilize purified Rab27a onto a sensor chip surface (e.g., a CM5 chip via amine coupling).[13]
-
-
Analyte Injection:
-
Inject a series of concentrations of this compound (the analyte) over the sensor chip surface containing the immobilized Rab27a.
-
A reference flow cell without immobilized Rab27a should be used to subtract non-specific binding.
-
-
Data Acquisition:
-
Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of analyte binding to the ligand. This generates a sensorgram showing the association and dissociation phases.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Conclusion and Future Directions
This compound represents a promising class of targeted therapeutics for inflammatory diseases by specifically inhibiting the Rab27a-JFC1 protein-protein interaction. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development in this area. Future studies may focus on optimizing the potency and pharmacokinetic properties of this compound and related compounds, as well as exploring their efficacy in a broader range of inflammatory and immune-related disorders. The detailed protocols provided herein should serve as a valuable resource for researchers aiming to investigate this and other protein-protein interactions in the context of drug discovery.
References
- 1. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 2. goldbio.com [goldbio.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
- 5. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 6. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 7. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 8. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 9. Utilizing ELISA to monitor protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cube-biotech.com [cube-biotech.com]
- 11. mdpi.com [mdpi.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
Whitepaper: The Role and Mechanism of Nexinhib20 in the Targeted Inhibition of Azurophilic Granule Release
Executive Summary
Neutrophils are the vanguard of the innate immune system, essential for combating infections. However, their potent antimicrobial arsenal, contained within various granules, can cause significant tissue damage when released uncontrollably, driving the pathology of numerous inflammatory diseases. Azurophilic (primary) granules, in particular, contain the most cytotoxic proteins, such as myeloperoxidase (MPO) and neutrophil elastase (NE). The targeted inhibition of the release of these specific granules, without compromising other crucial neutrophil functions, represents a significant therapeutic goal. This document provides a comprehensive technical overview of Nexinhib20, a first-in-class small-molecule inhibitor designed to specifically block the exocytosis of azurophilic granules. We detail its molecular mechanism of action, present quantitative data from key experiments, outline detailed experimental protocols, and illustrate the critical pathways and workflows involved.
Introduction to Neutrophil Granules and Pathophysiology
Neutrophils store a variety of effector proteins within distinct intracellular granules, which are mobilized and released in a hierarchical manner upon cell activation. This sequential exocytosis includes:
-
Primary (Azurophilic) Granules: Contain MPO, NE, cathepsins, and defensins. Their release is tightly controlled and primarily directed into phagosomes, with limited extracellular exocytosis.
-
Secondary (Specific) Granules: Contain lactoferrin and components of the NADPH oxidase.
-
Tertiary (Gelatinase) Granules: Contain gelatinase (MMP-9) and integrins.
-
Secretory Vesicles: Contain plasma proteins and surface receptors like CD11b/CD18.
Uncontrolled degranulation, especially of azurophilic granules, is a hallmark of inflammatory conditions such as sepsis, ischemia-reperfusion injury, and radiation-induced fibrosis.[1][2] The release of MPO and NE into the extracellular space leads to oxidative damage, protein degradation, and propagation of the inflammatory cascade. This compound was developed to selectively inhibit this pathological release.[1]
Core Mechanism of Action: Targeting the Rab27a-JFC1 Interaction
The specificity of this compound lies in its ability to disrupt a key protein-protein interaction (PPI) that governs azurophilic granule exocytosis.
The Rab27a-JFC1 Regulatory Axis: Vesicular trafficking and exocytosis are orchestrated by small GTPases of the Rab family. Rab27a is a critical regulator of secretion in neutrophils and is enriched on the membrane of azurophilic granules.[3][4] For these granules to dock and fuse with the plasma membrane, Rab27a must bind to its specific effector protein, JFC1 (also known as Slp1).[3][4] The expression of JFC1 is highly restricted, with approximately 95% being present on azurophilic granules.[3] This restricted expression provides a precise target for therapeutic intervention.
This compound's Molecular Intervention: this compound acts as a direct antagonist of the Rab27a-JFC1 interaction.[3][5][6] By binding to Rab27a, it prevents the recruitment of JFC1, thereby aborting the downstream steps of granule tethering, docking, and fusion with the plasma membrane. This blockade is highly specific and does not interfere with other Rab-effector pairings, such as Rab11-Munc13-4, which regulate other vesicular pathways.[1] Consequently, this compound potently inhibits the release of azurophilic granule cargo without affecting other essential neutrophil functions like phagocytosis or the formation of Neutrophil Extracellular Traps (NETs).[1][3][5]
Signaling Pathway Diagram
Caption: Fig. 1: this compound blocks the Rab27a-JFC1 interaction.
Quantitative Data on this compound Efficacy
The inhibitory activity of this compound has been quantified across various in vitro and in vivo models.
| Parameter | Assay Type | Model System | Key Result | Reference |
| IC₅₀ | TR-FRET Binding Assay | Recombinant Proteins | ~0.33 µM for Rab27a-JFC1 disruption | [7] |
| IC₅₀ (Rac1) | In vitro competition assay | Recombinant Proteins | ~30 µM for Rac1-GTP binding | [2] |
| MPO Release | ELISA | fMLP/GM-CSF stimulated human neutrophils | >80% inhibition at 10 µM | [1] |
| CD63 Upregulation | Flow Cytometry | Stimulated human neutrophils | Significant reduction in surface expression | [8] |
| CD11b Upregulation | Flow Cytometry | Stimulated human neutrophils | Significant reduction of surface upregulation | [1][2] |
| Plasma MPO | ELISA | Mouse LPS-induced endotoxemia model | Significant decrease in circulating MPO | [1] |
| Neutrophil Infiltration | Histology | Mouse LPS-induced endotoxemia model | Significant decrease in liver and kidney | [1] |
| Myocardial Infarct Size | TTC Staining | Mouse ischemia-reperfusion model | Significant reduction in infarct size | [2] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for cornerstone experiments.
In Vitro: Myeloperoxidase (MPO) Release Assay
This assay directly quantifies the extracellular release of azurophilic granule contents.
Objective: To measure the inhibitory effect of this compound on stimulated MPO secretion from isolated neutrophils.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from whole blood of healthy donors using density gradient centrifugation (e.g., Polymorphprep™). Ensure high purity (>95%) and viability.
-
Pre-incubation: Resuspend neutrophils in a buffer (e.g., HBSS with Ca²⁺/Mg²⁺) and pre-incubate with this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Priming & Stimulation: Prime cells with a cytokine like GM-CSF (e.g., 10 ng/mL) for 30 minutes, followed by stimulation with a chemoattractant like fMLP (e.g., 1 µM) for 15-30 minutes.
-
Sample Collection: Pellet the neutrophils by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Quantification: Collect the supernatant and quantify MPO concentration using a commercial ELISA kit, following the manufacturer's instructions.
Workflow Diagram: MPO Release Assay
Caption: Fig. 2: Workflow for in vitro MPO release assay.
In Vivo: LPS-Induced Endotoxemia Model
This model assesses the efficacy of this compound in a systemic inflammation context.
Objective: To determine if this compound can reduce plasma levels of neutrophil-derived proteins and limit neutrophil infiltration in vivo.
Methodology:
-
Animal Model: Use C57BL/6 mice (8-12 weeks old).
-
Drug Administration: Administer this compound (e.g., 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Induction of Inflammation: After a set pre-treatment time (e.g., 1 hour), induce endotoxemia by i.p. injection of Lipopolysaccharide (LPS) (e.g., 10 mg/kg).
-
Sample Collection: At a defined endpoint (e.g., 4-6 hours post-LPS), euthanize mice and collect blood via cardiac puncture into heparinized tubes. Perfuse organs (e.g., liver, kidneys) with saline.
-
Plasma Analysis: Separate plasma by centrifugation and measure MPO levels by ELISA.
-
Histological Analysis: Fix collected organs in formalin, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to quantify neutrophil infiltration in tissue.
Workflow Diagram: Endotoxemia Model
Caption: Fig. 3: Workflow for in vivo endotoxemia model.
Conclusion and Therapeutic Outlook
This compound represents a highly targeted approach to mitigating inflammation driven by neutrophil degranulation. Its mechanism of action—the specific inhibition of the Rab27a-JFC1 interaction—ensures that only the exocytosis of azurophilic granules is blocked, preserving the host's essential antimicrobial defenses like phagocytosis and NETosis.[1][3] This specificity is a critical advantage over broad-spectrum anti-inflammatory drugs.
The robust in vitro and in vivo data demonstrate that this compound effectively reduces the release of cytotoxic granule contents and limits tissue infiltration by neutrophils in models of systemic inflammation, ischemia-reperfusion injury, and radiation-induced fibrosis.[1][2][5] These findings underscore the potential of this compound as a therapeutic agent for a wide range of acute and chronic inflammatory diseases where neutrophil-mediated tissue damage is a key pathological driver. Further development and clinical investigation of this compound and its derivatives are warranted.
References
- 1. Identification of Neutrophil Exocytosis Inhibitors (Nexinhibs), Small Molecule Inhibitors of Neutrophil Exocytosis and Inflammation: DRUGGABILITY OF THE SMALL GTPase Rab27a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits neutrophil adhesion and β2 integrin activation by antagonizing Rac-1-GTP interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits JFC1-mediated mobilization of a subset of CD11b/CD18+ vesicles decreasing integrin avidity, but does not inhibit Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Targeting of Neutrophil Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. JCI Insight - Neutrophil-targeted, protease-activated pulmonary drug delivery blocks airway and systemic inflammation [insight.jci.org]
foundational research on Nexinhib20 and neutrophil exocytosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on Nexinhib20, a small-molecule inhibitor of neutrophil exocytosis. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the mechanism of action, key experimental findings, and relevant protocols for studying this compound and its effects on neutrophil function.
Core Mechanism of Action: Targeting the Rab27a-JFC1 Axis
This compound has been identified as a potent inhibitor of neutrophil degranulation, specifically targeting the exocytosis of azurophilic granules.[1][2] Its primary mechanism of action involves the disruption of the protein-protein interaction between the small GTPase Rab27a and its effector protein JFC1 (also known as Slp1).[1][3] This interaction is a critical step in the trafficking and fusion of azurophilic granules with the plasma membrane, a process essential for the release of their pro-inflammatory and cytotoxic contents, such as myeloperoxidase (MPO) and neutrophil elastase (NE).[2][4][5] By blocking the Rab27a-JFC1 binding, this compound effectively impairs the release of these toxic cargoes, thereby mitigating neutrophil-mediated inflammation and tissue damage.[3][4]
Initially, some research suggested that this compound might also exert its effects by inhibiting the activation of Rac-1, a GTPase involved in integrin activation.[6] However, more recent and detailed studies, utilizing orthogonal approaches such as TR-FRET and endogenous Rac-1-GTP pulldown assays, have demonstrated that this compound does not interfere with Rac1 activation.[1][7] The current consensus is that the inhibitory effects of this compound on neutrophil adhesion and β2 integrin mobilization are secondary to its primary action on JFC1-mediated granule exocytosis, a process that is independent of Rac1.[1][7]
Quantitative Data Summary
The following tables summarize the key quantitative data from foundational research on this compound.
| Parameter | Value | Cell Type | Assay | Source |
| Inhibition of Protein-Protein Interaction | ||||
| Rab27a-JFC1 Binding Inhibition | Effective at 10 µM | Human Neutrophils | TR-FRET Assay | [1][7] |
| Rac1-PAK1 Binding | No inhibition at 10 µM | In vitro | TR-FRET Assay | [1][7] |
| Rac-1-GTP Binding (IC50) | ~29.3 µM | In vitro | Competition Assay | [6] |
| Cellular Effects | ||||
| Azurophilic Granule Exocytosis Inhibition (MPO release) | Effective at 10 µM | Human and Murine Neutrophils | ELISA | [4][8] |
| CD11b Mobilization to Plasma Membrane | Significantly decreased at 10 µM | Human Neutrophils | Flow Cytometry | [1] |
| IL-8-Induced Neutrophil Adhesion | Significantly decreased | Human Neutrophils | Microfluidic Assay | [6] |
| Neutrophil Viability | No significant effect up to 100 µM for 1 hour | Human Neutrophils | Flow Cytometry | [6] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
References
- 1. academic.oup.com [academic.oup.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Neutrophil Exocytosis Inhibitors (Nexinhibs), Small Molecule Inhibitors of Neutrophil Exocytosis and Inflammation: DRUGGABILITY OF THE SMALL GTPase Rab27a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Targeting of Neutrophil Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits neutrophil adhesion and β2 integrin activation by antagonizing Rac-1-GTP interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits JFC1-mediated mobilization of a subset of CD11b/CD18+ vesicles decreasing integrin avidity, but does not inhibit Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Nexinhib20: A Technical Guide to its Application as a Chemical Probe for Rab27a Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rab27a, a member of the Rab family of small GTPases, is a critical regulator of vesicle trafficking and exocytosis in a variety of specialized secretory cells. It orchestrates the movement of secretory granules, lysosomes, and melanosomes to the plasma membrane for release. Given its central role in processes like neutrophil degranulation, platelet secretion, and melanosome transport, Rab27a has emerged as a significant target for investigating and potentially treating inflammatory diseases, pigmentary disorders, and cancer.
A chemical probe is an essential tool for elucidating the function of such proteins in cellular and in vivo contexts. Nexinhib20 is a potent, cell-permeable small molecule inhibitor that has been identified as a valuable chemical probe for interrogating Rab27a function. It operates by specifically disrupting the protein-protein interaction (PPI) between Rab27a and one of its key effectors, JFC1 (also known as synaptotagmin-like protein 1, Slp1).[1][2] This guide provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Mechanism of Action
This compound was identified through a high-throughput screen designed to find inhibitors of the Rab27a-JFC1 interaction.[3] Its primary mechanism involves the direct binding to Rab27a, occupying a druggable pocket and thereby preventing the subsequent binding of its effector protein, JFC1.[2][3][4] This disruption is critical because the Rab27a-JFC1 complex is necessary for the tethering and docking of azurophilic granules at the plasma membrane of neutrophils prior to exocytosis.[5][6]
Molecular docking studies suggest that this compound interacts with a specific epitope on the surface of Rab27a.[3][4][7] By blocking this interaction, this compound effectively inhibits the downstream processes regulated by this complex, most notably the secretion of azurophilic granules from neutrophils.[1][5] This leads to a reduction in the release of pro-inflammatory mediators, such as myeloperoxidase (MPO), and a decrease in the upregulation of adhesion molecules like CD11b on the cell surface.[5][8][9]
Selectivity: this compound demonstrates a high degree of selectivity. It does not interfere with the interaction of other Rab GTPases, such as Rab11, with their effectors.[3][7] However, a potential off-target effect has been identified. At concentrations significantly higher than those required to inhibit Rab27a, this compound can also inhibit the activation of another small GTPase, Rac-1, by antagonizing its binding to GTP.[7] The IC50 for Rac-1 inhibition is approximately 90-fold higher than that for Rab27a-mediated exocytosis, suggesting a clear window for selective inhibition of Rab27a function.[7]
Data Presentation
Quantitative data for this compound's activity is summarized below for easy comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Process | Assay Type | IC50 Value | Reference |
| Rab27a-JFC1 Interaction | TR-FRET | ~2.6 µM | [5][8][10] |
| Neutrophil Exocytosis (MPO Secretion) | Cell-based chemiluminescence | ~0.33 µM | [7][8][9][10] |
| Rac-1-GTP Interaction | In vitro competition assay | ~29.3 µM | [7] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition | Dosage | Key Findings | Reference |
| Mouse | Endotoxin (LPS)-induced systemic inflammation | 30 mg/kg (i.p.) | Reduced plasma MPO levels; Decreased neutrophil infiltration in liver and kidneys. | [5][10][11] |
| Mouse | Myocardial Ischemia-Reperfusion (I/R) Injury | 100 mM, 10 µL in DMSO + 190 µL 10% Trappsol | Significantly decreased neutrophil recruitment and infarct size. | [7][12] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Rab27a-JFC1 Inhibition
This assay was central to the discovery of this compound and is used to quantify the inhibition of the Rab27a-JFC1 protein-protein interaction.
-
Principle: The assay relies on the transfer of energy between a donor fluorophore (Terbium cryptate) and an acceptor fluorophore (EGFP). When in close proximity due to protein binding, excitation of the donor results in emission from the acceptor. Inhibitors disrupt this proximity, leading to a decreased FRET signal.[5]
-
Reagents:
-
Cell lysates from HEK293T cells expressing Myc-tagged JFC1.
-
Cell lysates from HEK293T cells expressing EGFP-tagged Rab27a.
-
Terbium-conjugated anti-Myc antibody.
-
This compound or other test compounds dissolved in DMSO.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
-
Procedure:
-
Dispense test compounds (e.g., this compound) or vehicle (DMSO) into a 384-well plate.[3]
-
Add cell lysates containing Myc-JFC1 to the wells and incubate for 15 minutes at room temperature to allow for compound binding.[3]
-
Add cell lysates containing EGFP-Rab27a and the terbium-conjugated anti-Myc antibody.[1][6]
-
Incubate for 30-60 minutes at room temperature to allow for protein-protein interaction and antibody binding.
-
Measure the fluorescence signal using a plate reader capable of TR-FRET. Excite at ~340 nm and record emissions at 490 nm (Terbium, internal control) and 520 nm (EGFP, FRET signal).[1][5]
-
Calculate the emission ratio (520 nm / 490 nm). A decrease in this ratio indicates inhibition of the Rab27a-JFC1 interaction.
-
Determine the IC50 value by plotting the emission ratio against a range of this compound concentrations.
-
Neutrophil Exocytosis (Myeloperoxidase Secretion) Assay
This cell-based assay validates the functional effect of inhibiting the Rab27a-JFC1 interaction in primary human neutrophils.
-
Principle: Activated neutrophils release the enzyme myeloperoxidase (MPO) from their azurophilic granules. The amount of secreted MPO can be quantified using a chemiluminescent or colorimetric substrate.
-
Reagents:
-
Isolated human neutrophils.
-
This compound dissolved in DMSO.
-
Neutrophil stimulants (e.g., GM-CSF and fMLP, or PMA).[5]
-
MPO detection reagents (e.g., isoluminol for chemiluminescence or TMB for colorimetric assay).
-
-
Procedure:
-
Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).
-
Pre-incubate the isolated neutrophils (e.g., 2 x 10^6 cells/mL) with various concentrations of this compound or vehicle (DMSO) for 1 hour at room temperature.[7]
-
Stimulate the neutrophils with agents like GM-CSF (e.g., 50 ng/mL) followed by fMLP (e.g., 1 µM) to induce degranulation.[5]
-
Pellet the cells by centrifugation and collect the supernatant.
-
Quantify the MPO activity in the supernatant using an appropriate MPO assay kit or protocol. For chemiluminescence, mix the supernatant with the detection reagent and measure light output.[5]
-
Calculate the percentage of MPO secretion relative to stimulated controls and determine the IC50 of this compound.
-
Rac-1 Activation (GTP Pull-Down) Assay
This assay is used to assess the off-target activity of this compound on the activation of Rac-1.
-
Principle: Active, GTP-bound Rac-1 binds specifically to the p21-binding domain (PBD) of its effector protein, PAK1. An affinity resin coupled to the PAK1-PBD is used to "pull down" active Rac-1 from cell lysates. The amount of pulled-down Rac-1 is then quantified by Western blot.
-
Reagents:
-
Leukocyte cell line (e.g., HL-60) or isolated neutrophils.
-
This compound or vehicle (DMSO).
-
Cell stimulant (e.g., IL-8).[7]
-
Lysis buffer.
-
PAK1-PBD affinity resin (e.g., agarose beads).
-
Anti-Rac-1 antibody for Western blotting.
-
-
Procedure:
-
Treat cells with this compound or vehicle for 1 hour.
-
Stimulate the cells with IL-8 to induce Rac-1 activation.[7]
-
Lyse the cells immediately in an appropriate lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
Incubate a portion of the lysate with PAK1-PBD beads to pull down Rac-1-GTP.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and perform a Western blot using an anti-Rac-1 antibody to detect the amount of active Rac-1.
-
Run a parallel blot using total cell lysate (input) to confirm equal protein loading.
-
Quantify the band intensity to determine the effect of this compound on Rac-1 activation.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits the interaction between active Rab27a-GTP and its effector JFC1.
Experimental Workflow
Caption: High-throughput screening workflow for identifying Rab27a-JFC1 interaction inhibitors.
Logical Relationship
Caption: this compound shows significantly higher potency for its on-target pathway than its off-target.
References
- 1. This compound inhibits JFC1-mediated mobilization of a subset of CD11b/CD18+ vesicles decreasing integrin avidity, but does not inhibit Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Neutrophil Exocytosis Inhibitors (Nexinhibs), Small Molecule Inhibitors of Neutrophil Exocytosis and Inflammation: DRUGGABILITY OF THE SMALL GTPase Rab27a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits neutrophil adhesion and β2 integrin activation by antagonizing Rac-1-GTP interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Rab27a-JFC1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. This compound | Other Small Monomeric GTPases | Tocris Bioscience [tocris.com]
- 10. file.glpbio.com [file.glpbio.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound Inhibits Neutrophil Adhesion and β2 Integrin Activation by Antagonizing Rac-1-Guanosine 5'-Triphosphate Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Nexinhib20: A Technical Guide to its Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Nexinhib20, a small-molecule inhibitor identified as a potent modulator of neutrophil function. It details the initial discovery, mechanism of action, biophysical and cellular characterization, and the key experimental protocols used to elucidate its activity.
Discovery and Core Mechanism
This compound was identified through a high-throughput screening campaign designed to find inhibitors of the protein-protein interaction (PPI) between the small GTPase Rab27a and its effector JFC1 (also known as Slp1).[1][2] This interaction is a critical regulatory step in the exocytosis of azurophilic granules from neutrophils.[1][2] These granules contain highly cytotoxic and pro-inflammatory proteins, such as myeloperoxidase (MPO) and neutrophil elastase. Uncontrolled release of these proteins is a key driver of tissue damage in various inflammatory diseases.[2][3]
The primary mechanism of action of this compound is the specific inhibition of the Rab27a-JFC1 interaction.[4][5] By binding to Rab27a, this compound prevents the recruitment of JFC1, thereby impairing the trafficking and fusion of azurophilic granules with the plasma membrane.[3][4] This leads to a selective reduction in the secretion of toxic neutrophil cargoes without compromising other essential innate immune functions like phagocytosis or the formation of neutrophil extracellular traps (NETs).[1][4]
Quantitative Data Summary
The inhibitory potency of this compound has been quantified using various biochemical and cell-based assays. A summary of these findings is presented below.
Table 1: Inhibitory Potency (IC₅₀) of this compound
| Target Interaction / Process | Assay Method | IC₅₀ Value | Reference |
| Rab27a-JFC1 Interaction | Recombinant Protein ELISA | 2.6 µM | [1] |
| Rab27a-JFC1 Interaction | (Reported Value) | 330 nM | [6] |
| Azurophilic Granule Secretion | Cell-Based MPO Secretion | ~0.3 µM | [4] |
| Rac1-GTP Interaction | In Vitro Competition Assay | ~29.3 µM | [7] |
Note: The variation in IC₅₀ values for the Rab27a-JFC1 interaction is likely due to differences in assay formats (recombinant proteins vs. cellular environment).
Table 2: Cellular Activity of this compound
| Cellular Process | Cell Type | Stimulus | This compound Conc. | Observed Effect | Reference |
| Neutrophil Adhesion | Human Neutrophils | IL-8 | 10 µM | ~90% reduction in arrested cells | [7] |
| β2 Integrin Activation | Human Neutrophils | IL-8 | 10 µM | Significant reduction in high-affinity β2 integrins | [7] |
| Intracellular Ca²⁺ Flux | Human Neutrophils | IL-8 | 10 µM | Suppression of Ca²⁺ signal | [8] |
| Cell Viability | Human Neutrophils | - | Up to 100 µM | No significant increase in cell death | [7] |
Characterization of Cellular Effects
Inhibition of Neutrophil Adhesion and Integrin Activation
Beyond its effects on exocytosis, this compound has been shown to inhibit key steps in neutrophil recruitment. In microfluidic chamber assays mimicking physiological flow, this compound (10 µM) significantly decreased the adhesion of IL-8-stimulated human neutrophils to the endothelial ligands ICAM-1 and P-selectin.[7] This effect is linked to the molecule's ability to limit the activation of β2 integrins, which are crucial for firm adhesion.[7][8]
Disputed Effects on Rac1 Signaling
The mechanism by which this compound affects integrin activation is a subject of debate.
-
Evidence for Rac1 Inhibition: One study reported that this compound directly antagonizes the binding of GTP to the small GTPase Rac1, a critical upstream regulator of integrin activation.[7][8] Western blots from Rac1-GTP pull-down assays confirmed that this compound inhibited Rac1 activation in leukocytes.[7][8] The IC₅₀ for this interaction was found to be approximately 29.3 µM, which is about 90-fold higher than its potency against Rab27a-mediated exocytosis.[7]
-
Evidence Against Rac1 Inhibition: Conversely, a separate study using a sensitive Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay found that this compound did not affect the interaction between Rac1-GTP and its effector PAK1, even at concentrations significantly higher than those effective against the Rab27a-JFC1 axis.[4][5] This research suggests that the observed effects on integrin mobilization and avidity are an indirect consequence of inhibiting the JFC1-dependent trafficking of CD11b⁺ vesicles, rather than direct inhibition of Rac1.[4][9]
Detailed Experimental Protocols
TR-FRET Assay for Rab27a-JFC1 Interaction
This assay was central to the discovery of this compound and is used to quantify the binding between Rab27a and JFC1 in a high-throughput format.
-
Reagent Preparation:
-
Assay Procedure:
-
Data Acquisition:
-
Use a TR-FRET-compatible plate reader. Excite the terbium donor at ~340 nm.[1][10]
-
After a time delay (e.g., 50-100 µs) to reduce background fluorescence, measure emissions at two wavelengths:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). A decrease in this ratio indicates inhibition of the PPI.
-
Rac1-GTP Pull-Down Assay
This biochemical assay is used to measure the amount of active, GTP-bound Rac1 in cells following treatment.
-
Cell Treatment and Lysis:
-
Culture leukocytes (e.g., differentiated HL-60 cells or primary neutrophils) at 2 x 10⁶ cells/mL.[7]
-
Incubate cells with this compound (10 µM) or vehicle (DMSO) for 1 hour at room temperature.[7]
-
Stimulate cells with an agonist (e.g., 1 µg/mL IL-8) for 1 minute to activate Rac1.[7]
-
Immediately lyse the cells in ice-cold Lysis/Binding/Wash buffer containing protease inhibitors.[11]
-
Centrifuge at 16,000 x g at 4°C for 15 minutes to pellet cell debris. Collect the supernatant (total lysate).[11]
-
-
Affinity Precipitation (Pull-Down):
-
Incubate the cleared cell lysate with PAK-PBD (p21 activated kinase-p21 binding domain) agarose beads for 1 hour at 4°C.[7] The PAK-PBD domain specifically binds to the active, GTP-bound form of Rac1.
-
Pellet the beads by centrifugation (e.g., 5,000 x g, 4°C for 8 minutes).[7]
-
Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
-
-
Analysis by Western Blot:
-
Elute the bound proteins from the beads by boiling in 2X SDS-PAGE sample buffer.[12]
-
Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for Rac1.
-
A sample of the total cell lysate (input) should be run in parallel to confirm equal protein loading.
-
Detect with a secondary HRP-conjugated antibody and visualize using chemiluminescence. A reduced band intensity in the this compound-treated sample indicates inhibition of Rac1 activation.
-
Microfluidic Neutrophil Adhesion Assay
This assay assesses the ability of neutrophils to adhere to a surface coated with endothelial adhesion molecules under defined shear stress, simulating conditions in blood vessels.
-
Device Preparation:
-
Coat the channels of a microfluidic device (e.g., Ibidi µ-Slide) with human P-selectin and ICAM-1 (10 µg/mL) for 2 hours at room temperature.[7]
-
Block the channels to prevent non-specific binding.
-
-
Cell Preparation:
-
Isolate human neutrophils from peripheral blood.
-
Resuspend neutrophils at 2 x 10⁶ cells/mL and incubate with this compound (10 µM) or vehicle (DMSO) for 1 hour at room temperature.[7]
-
-
Flow-Based Adhesion Assay:
-
Connect the microfluidic device to a syringe pump to generate a constant shear stress (e.g., 6 dyn/cm²).[7]
-
Perfuse the treated neutrophil suspension through the coated channels.
-
After an initial period, introduce a chemoattractant like IL-8 into the flow to stimulate firm adhesion.
-
Record videos of neutrophil rolling and adhesion using phase-contrast microscopy.
-
-
Quantification:
References
- 1. Identification of Neutrophil Exocytosis Inhibitors (Nexinhibs), Small Molecule Inhibitors of Neutrophil Exocytosis and Inflammation: DRUGGABILITY OF THE SMALL GTPase Rab27a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits JFC1-mediated mobilization of a subset of CD11b/CD18+ vesicles decreasing integrin avidity, but does not inhibit Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits neutrophil adhesion and β2 integrin activation by antagonizing Rac-1-GTP interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Inhibits Neutrophil Adhesion and β2 Integrin Activation by Antagonizing Rac-1-Guanosine 5'-Triphosphate Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. cellbiolabs.com [cellbiolabs.com]
The Effect of Nexinhib20 on Neutrophil Primary Granule Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neutrophils, the most abundant leukocytes, are the vanguard of the innate immune system. Their activation at sites of inflammation leads to the release of a potent arsenal of antimicrobial and pro-inflammatory molecules stored within various granule subsets. The primary (azurophilic) granules contain the most cytotoxic cargo, including myeloperoxidase (MPO) and neutrophil elastase (NE). Uncontrolled degranulation contributes significantly to tissue damage in a range of inflammatory diseases. Nexinhib20 is a novel small-molecule inhibitor designed to specifically target and limit the exocytosis of these primary granules. This document provides an in-depth technical overview of this compound's mechanism of action, its quantifiable effects on neutrophil function, detailed experimental protocols for its study, and visualizations of the key pathways and workflows.
Core Mechanism of Action: Targeting the Rab27a-JFC1 Axis
This compound exerts its specific inhibitory effect by disrupting a key protein-protein interaction essential for the exocytosis of azurophilic granules. The core mechanism involves blocking the binding of the small GTPase Rab27a to its effector protein, JFC1 (also known as Slp1).[1][2][3]
-
Rab27a: A small GTPase that acts as a molecular switch. When in its active, GTP-bound state, it recruits effector proteins to the granule membrane. It is an essential regulator of neutrophil exocytosis.[4]
-
JFC1: An effector protein that binds specifically to active Rab27a. The expression of JFC1 is largely restricted to azurophilic granules, which confers the specificity of this compound's action.[2]
-
Inhibition: By binding to Rab27a, this compound prevents the recruitment of JFC1.[3] This disruption of the Rab27a-JFC1 complex halts the downstream processes of granule trafficking, docking, and fusion with the plasma membrane, thereby inhibiting the release of primary granule contents.[3]
A secondary mechanism involving the GTPase Rac-1 has been debated. Some studies have shown that this compound can antagonize the Rac-1-GTP interaction, thereby inhibiting Rac-1 activation and downstream signaling that contributes to β2 integrin activation and cell adhesion.[4][5] However, other research using sensitive, orthogonal assays like time-resolved FRET (TR-FRET) suggests that this compound does not interfere with Rac-1 activation, and its effects on integrin mobilization are secondary to the primary inhibition of the Rab27a-JFC1 axis.[1][2] One study noted that any potential inhibition of Rac1 occurs with 90 times less potency compared to its effect on the Rab27a-JFC1 interaction.[2]
Caption: Signaling pathway of this compound in neutrophils.
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative effects of this compound on neutrophil functions as reported in the literature.
Table 1: Effect of this compound on Neutrophil Surface Marker Expression and Viability
| Parameter | Stimulus | Effect of this compound | Approximate Change | Reference |
| CD11b (αMβ2) Upregulation | GM-CSF + fMLP | Diminished upregulation | Prevents ~2-fold increase | [4] |
| Total CD18 (β2) Expression | IL-8 | Significantly limited upregulation | Prevents ~40% increase | [4] |
| Cell Viability | None (1-hour incubation) | No significant toxicity | ~100% viability at 100 µM | [4] |
Table 2: In Vivo Effects and Potency
| Parameter | Model | Effect of this compound | Finding | Reference |
| Neutrophil Secretion | LPS-induced endotoxemia (mice) | Decreased plasma MPO | Effective prevention of in vivo exocytosis | [6] |
| Neutrophil Infiltration | LPS-induced endotoxemia (mice) | Decreased infiltration into liver & kidneys | Reduced tissue sequestration | [6] |
| Relative Potency | Biochemical assays | Comparison of inhibitory activity | ~90x more potent against Rab27a-JFC1 vs. Rac1 | [2] |
Experimental Protocols
This section details methodologies for key experiments used to characterize the effects of this compound.
Neutrophil Isolation
Human neutrophils are typically isolated from whole blood of healthy donors using density gradient separation.
-
Materials: Anticoagulant (e.g., EDTA), density gradient medium (e.g., Polymorphprep™ or Ficoll-Paque), dextran, hypotonic red blood cell lysis buffer.
-
Protocol:
-
Dilute whole blood with saline and carefully layer it over the density gradient medium.
-
Centrifuge at 500 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate and discard the upper layers, leaving the neutrophil/erythrocyte pellet.
-
Resuspend the pellet and use dextran sedimentation to further separate neutrophils from red blood cells.
-
Perform hypotonic lysis to remove any remaining red blood cells.
-
Wash the purified neutrophils in a suitable buffer (e.g., HBSS) and confirm purity (>95%) and viability via trypan blue exclusion or flow cytometry.
-
Azurophilic Granule Exocytosis Assay (MPO Release)
This assay directly measures the release of myeloperoxidase (MPO), a key enzyme and marker for azurophilic granules.[7][8][9]
-
Materials: Purified neutrophils, this compound, a stimulant (e.g., fMLP, GM-CSF, PMA), MPO substrate (e.g., 3,3',5,5'-tetramethylbenzidine, TMB), stop solution, plate reader.
-
Protocol:
-
Pre-incubate purified neutrophils (e.g., 1x10⁶ cells/mL) with various concentrations of this compound or vehicle (DMSO) for 30-60 minutes at 37°C.
-
Add the desired stimulant to induce degranulation and incubate for an appropriate time (e.g., 15-30 minutes).
-
Pellet the cells by centrifugation (400 x g, 5 min).
-
Transfer the supernatant to a new plate.
-
Add the MPO substrate solution to the supernatant and incubate until a color change is observed.
-
Add a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Quantify MPO release relative to a total cell lysate (100% release) and unstimulated controls.
-
Surface Marker Upregulation via Flow Cytometry
This method assesses degranulation by measuring the increased surface expression of proteins from granule membranes that fuse with the plasma membrane.[4][10]
-
Materials: Purified neutrophils, this compound, stimulant, fluorescently-conjugated antibodies (e.g., anti-CD11b, anti-CD63, anti-CD66b), FACS buffer, flow cytometer.
-
Protocol:
-
Perform pre-incubation with this compound and stimulation as described in the MPO assay.
-
Stop the reaction by adding ice-cold FACS buffer.
-
Pellet the cells and resuspend in FACS buffer containing the fluorescently-conjugated antibodies.
-
Incubate on ice, protected from light, for 30 minutes.
-
Wash the cells to remove unbound antibodies.
-
Resuspend in FACS buffer and analyze on a flow cytometer, measuring the mean fluorescence intensity (MFI) for each surface marker.
-
Caption: General experimental workflow for testing this compound.
Downstream Functional Consequences
The inhibition of primary granule secretion by this compound leads to several critical downstream effects that underscore its therapeutic potential. By preventing the release of MPO, neutrophil elastase, and cathepsins, this compound directly reduces the tissue-damaging and pro-inflammatory potential of neutrophils.[2] Furthermore, because granule membranes are a reservoir for adhesion molecules like the β2 integrin CD11b/CD18, inhibiting their fusion with the plasma membrane reduces the adhesive capacity of neutrophils.[3][4] This dual action—reducing both cytotoxic enzyme release and cell adhesion—positions this compound as a potent anti-inflammatory agent. Importantly, this targeted action does not appear to compromise essential innate immune functions like phagocytosis or the formation of neutrophil extracellular traps (NETs).[2][11]
Caption: Downstream consequences of this compound action.
Conclusion
This compound is a highly specific small-molecule inhibitor that effectively reduces the secretion of primary (azurophilic) granules from neutrophils. Its primary mechanism of action is the targeted disruption of the Rab27a-JFC1 protein-protein interaction, a critical step in the exocytosis pathway. This inhibition leads to a significant reduction in the release of cytotoxic and pro-inflammatory enzymes and diminishes the upregulation of key adhesion molecules on the neutrophil surface. By limiting these key effector functions without impairing broader immune responses like phagocytosis, this compound represents a promising therapeutic strategy for mitigating neutrophil-driven pathology in a wide array of acute and chronic inflammatory diseases. Further research to conclusively delineate its effects on the Rac-1 pathway will continue to refine our understanding of its complete pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits neutrophil adhesion and β2 integrin activation by antagonizing Rac-1-GTP interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Neutrophil Adhesion and β2 Integrin Activation by Antagonizing Rac-1-Guanosine 5'-Triphosphate Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Neutrophil Exocytosis Inhibitors (Nexinhibs), Small Molecule Inhibitors of Neutrophil Exocytosis and Inflammation: DRUGGABILITY OF THE SMALL GTPase Rab27a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutrophil Degranulation of Azurophil and Specific Granules | Springer Nature Experiments [experiments.springernature.com]
- 8. A rapid, direct assay to measure degranulation of bovine neutrophil primary granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neutrophil Degranulation of Azurophil and Specific Granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for the Assessment of NET Formation: From Neutrophil Biology to Translational Research [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
Specificity of Nexinhib20 for Rab27a: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of Nexinhib20, a small molecule inhibitor, and its specificity for the small GTPase Rab27a. It consolidates quantitative data, details key experimental methodologies, and visualizes the underlying molecular interactions and workflows to serve as a comprehensive resource for researchers in cellular biology and drug discovery.
Introduction: Targeting Rab GTPases
Rab GTPases are critical regulators of intracellular vesicular trafficking, controlling processes from vesicle budding and transport to tethering and fusion. Rab27a, in particular, plays a crucial role in the exocytosis of secretory granules in various cell types, including neutrophils and melanocytes.[1] The interaction of Rab27a with its specific effector proteins, such as JFC1 (also known as synaptotagmin-like 1, SYTL1), is essential for these processes.[2] Dysregulation of Rab27a-mediated pathways is implicated in inflammatory diseases and cancer, making it an attractive therapeutic target.
This compound was identified through high-throughput screening as a potent inhibitor of the protein-protein interaction (PPI) between Rab27a and its effector JFC1.[3][4] By disrupting this key interaction, this compound effectively blocks the exocytosis of azurophilic granules in neutrophils, thereby exerting anti-inflammatory effects.[5][4][6] This guide explores the molecular basis of this compound's specificity for Rab27a, its mechanism of action, and potential off-target activities.
Quantitative Data Presentation: this compound Potency and Specificity
The specificity of a small molecule inhibitor is quantitatively defined by its potency towards its intended target versus other potential biological molecules. The following tables summarize the key inhibitory concentrations (IC50) and binding data for this compound.
Table 1: Potency of this compound against Rab27a-JFC1 Interaction
| Assay Type | Parameter | Value | Reference |
| TR-FRET | IC50 | 330 nM | [2][6] |
| ELISA (recombinant proteins) | IC50 | 2.6 µM | [4] |
| Neutrophil Granule Secretion | IC50 | ~0.3 µM | [7] |
Note: The variation in IC50 values may be attributed to differences in assay formats (cell-free vs. cell-based) and the specific reagents used.
Table 2: Specificity and Off-Target Activity of this compound
| Target/Interaction | Assay Type | Parameter | Value | Conclusion | Reference |
| Rab27a-JFC1 | TR-FRET | IC50 | 330 nM | Primary Target | [2][6] |
| Rac-1-GTP Interaction | In vitro competition | IC50 | 29.3 µM | ~89-fold less potent than for Rab27a-JFC1 | [7][8] |
| Rab11-Munc13-4 Interaction | TR-FRET | % Inhibition | No significant activity at 10 µM or 50 µM | Specific for Rab27a-JFC1 over Rab11-Munc13-4 | [3] |
| ROS Scavenging | Cell-free chemiluminescence | Activity | No scavenger activity | Does not act as a direct ROS scavenger | [4] |
| Cell Viability | Flow Cytometry | Viability | ~100% at 100 µM | Non-toxic at effective concentrations | [8] |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the direct inhibition of the Rab27a-JFC1 protein-protein interaction.[5][7] In its active, GTP-bound state, Rab27a recruits JFC1 to the surface of secretory vesicles, such as azurophilic granules in neutrophils. This complex is a key step in the docking of these vesicles at the plasma membrane prior to exocytosis. By binding to a druggable pocket on Rab27a, this compound prevents the recruitment of JFC1, thereby arresting the secretory pathway.[2][3][9]
This inhibition leads to several downstream consequences:
-
Reduced Exocytosis: The release of toxic cargo from neutrophil granules, such as myeloperoxidase (MPO), is significantly decreased.[4][10]
-
Impaired Membrane Protein Upregulation: The translocation of granule membrane proteins to the cell surface is inhibited. This includes adhesion molecules like CD11b and components of the NADPH oxidase complex (e.g., cytochrome b558), leading to reduced neutrophil adhesion and extracellular reactive oxygen species (ROS) production.[2][6][8]
-
Potential Indirect Effects: Some studies suggest that disrupting the Rab27a-JFC1 interaction may indirectly increase RhoA signaling.[2][4]
Visualized Signaling Pathway
The following diagram illustrates the molecular mechanism of this compound in the context of neutrophil exocytosis.
References
- 1. Inhibition of Melanosome Transport by Inducing Exon Skipping in Melanophilin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Neutrophil Exocytosis Inhibitors (Nexinhibs), Small Molecule Inhibitors of Neutrophil Exocytosis and Inflammation: DRUGGABILITY OF THE SMALL GTPase Rab27a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits JFC1-mediated mobilization of a subset of CD11b/CD18+ vesicles decreasing integrin avidity, but does not inhibit Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Other Small Monomeric GTPases | Tocris Bioscience [tocris.com]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound inhibits neutrophil adhesion and β2 integrin activation by antagonizing Rac-1-GTP interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Basic Principles of Nexinhib20-Mediated Inhibition
Abstract
Nexinhib20 is a small-molecule inhibitor recognized for its potent anti-inflammatory properties, primarily achieved by modulating neutrophil function. Initially identified as a specific inhibitor of neutrophil exocytosis, its mechanism of action centers on the disruption of the protein-protein interaction between the small GTPase Rab27a and its effector, JFC1. This interference effectively blocks the secretion of cytotoxic and pro-inflammatory contents from azurophilic granules.[1][2][3] Further research has revealed a more complex inhibitory profile, with compelling evidence suggesting this compound also antagonizes the activation of Rac-1, a key regulator of neutrophil adhesion and β2 integrin activation.[4][5] However, this secondary target remains a subject of scientific debate, with some studies indicating that the effects on integrin function are an indirect consequence of the primary Rab27a-JFC1 inhibition.[1][6] This guide provides a detailed examination of the established and debated molecular mechanisms of this compound, presents key quantitative data, outlines experimental protocols for its study, and visualizes the core signaling pathways involved.
Core Mechanism of Action: Inhibition of the Rab27a-JFC1 Interaction
The primary and undisputed mechanism of this compound is its role as a specific inhibitor of neutrophil degranulation.[3] This is accomplished by targeting the interaction between Rab27a, a small GTPase crucial for vesicle trafficking, and its effector protein JFC1.
In activated neutrophils, Rab27a, in its GTP-bound state, recruits JFC1 to the membrane of azurophilic granules.[2] This complex is essential for the subsequent docking and fusion of these granules with the plasma membrane, a process known as exocytosis, which releases potent inflammatory mediators like myeloperoxidase (MPO) and neutrophil elastase (NE).[3][7]
This compound directly interferes with this process by blocking the binding of JFC1 to Rab27a.[1][8] Molecular docking analyses suggest this compound occupies a binding pocket on Rab27a that is critical for the JFC1 interaction.[4][8] By preventing the formation of the Rab27a-JFC1 complex, this compound effectively halts the exocytosis of azurophilic granules, thereby reducing the release of their toxic cargo and mitigating inflammation.[2][7]
Quantitative Data: Potency of this compound
The inhibitory concentration (IC50) of this compound on its primary target has been determined through various assays, highlighting its high potency.
| Target Interaction | Reported IC50 | Reference(s) |
| Rab27a - JFC1 | 0.33 µM (330 nM) | [4][7] |
A Controversial Secondary Target: The Role of Rac-1
Beyond its role in exocytosis, this compound has been shown to inhibit neutrophil adhesion, a critical step in the inflammatory cascade.[4] The mechanism behind this effect is a subject of debate, with two competing models.
Model A: Direct Inhibition of Rac-1 Activation
One line of research proposes that this compound acts as a dual-functional inhibitor by also targeting Rac-1, a Rho family GTPase that plays a pivotal role in "inside-out" signaling for β2 integrin activation.[4][5][9] According to this model, this compound directly antagonizes the binding of GTP to Rac-1, thereby preventing its activation.[4] Inactive Rac-1 fails to trigger the downstream signaling cascade required for the conformational changes that switch β2 integrins (like Mac-1, CD11b/CD18) to a high-affinity state, which is necessary for firm adhesion of neutrophils to the endothelium.[4] This proposed mechanism is supported by Rac-1-GTP pull-down assays.[4][9]
Model B: Indirect Effect via Impaired Integrin Mobilization
Conversely, other studies assert that this compound does not directly inhibit Rac-1 activation.[1][6] Orthogonal analyses, including sensitive TR-FRET assays for Rac1-PAK1 binding, showed no interference by this compound, even at concentrations significantly higher than its IC50 for the Rab27a-JFC1 interaction.[1][6] This model posits that the observed reduction in integrin-mediated adhesion is an indirect consequence of this compound's primary function. A subset of granules that contain β2 integrins (CD11b/CD18) also rely on the Rab27a-JFC1 machinery for their mobilization to the cell surface.[1] By inhibiting JFC1-mediated vesicle trafficking, this compound reduces the surface expression of β2 integrins, thereby decreasing the cell's overall adhesive capacity (avidity) without directly affecting the activation state of individual integrin molecules.[1]
Quantitative Data: Comparative Potency
The significant difference in the reported IC50 values is central to the debate over this compound's primary versus secondary effects.
| Target Interaction | Reported IC50 | Fold Difference | Reference(s) |
| Rab27a - JFC1 | 0.33 µM | 1x | [4] |
| Rac-1 - GTP | 29.3 µM | ~89x | [4] |
This ~90-fold lower potency against Rac-1 suggests that at concentrations effective for inhibiting exocytosis, the direct effect on Rac-1 may be minimal.[4]
Summary of Key Functional Inhibition Data
This compound's impact has been quantified in various functional assays that simulate physiological conditions.
| Functional Assay | Key Finding | This compound Conc. | Reference(s) |
| Neutrophil Adhesion (under flow) | Decreased number of arrested neutrophils by ~90% | 10 µM | [4] |
| β2 Integrin Exocytosis (CD18) | Significantly inhibited IL-8 induced upregulation | Not specified | [4] |
| Superoxide Anion Production | Inhibited production by ~50% | Not specified | [4] |
| Myeloperoxidase (MPO) Secretion | Efficiently decreased exocytosis in stimulated neutrophils | 10 µM | [7] |
Key Experimental Protocols
The following are summarized methodologies for key experiments used to elucidate the function of this compound.
Protocol 1: Neutrophil Adhesion Under Flow Assay
-
Objective: To assess the effect of this compound on neutrophil adhesion to an endothelial substrate under physiological shear stress.
-
Methodology:
-
Fabricate a microfluidic chamber and coat the substrate with P-selectin and ICAM-1 to mimic inflamed endothelium.
-
Isolate human neutrophils from whole blood using density centrifugation.
-
Pre-incubate neutrophils with this compound (e.g., 10 µM) or a vehicle control (DMSO) for 1 hour at room temperature.
-
Perfuse the neutrophil suspension through the microfluidic chamber at a constant physiological shear stress (e.g., 6 dyn/cm²).
-
Introduce a chemoattractant, such as Interleukin-8 (IL-8), into the chamber to stimulate firm adhesion.
-
Record neutrophil movement using video microscopy for a set period (e.g., 10 minutes).
-
Quantify the number of firmly arrested neutrophils per field-of-view after a washing step.
-
-
Reference: [4]
Protocol 2: Rac-1 Activation (GTP-Pull-Down) Assay
-
Objective: To determine if this compound inhibits the activation of Rac-1 in leukocytes.
-
Methodology:
-
Treat leukocytes with this compound or a vehicle control.
-
Stimulate the cells to induce Rac-1 activation.
-
Lyse the cells in a buffer containing a Rac-1-GTP binding domain (e.g., PAK-PBD) fused to an affinity tag (e.g., GST) and coupled to beads.
-
Incubate the lysate with the beads to allow the specific binding of active, GTP-bound Rac-1.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluate using SDS-PAGE and Western Blot, probing with an anti-Rac-1 antibody to detect the amount of pulled-down active Rac-1.
-
Compare the band intensity between this compound-treated and control samples.
-
-
Reference: [4]
Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Objective: To measure the direct inhibitory effect of this compound on the protein-protein interaction of Rab27a-JFC1 or Rac1-PAK1.
-
Methodology:
-
Use purified recombinant proteins: a donor-labeled protein (e.g., Terbium-GST-Rab27a) and an acceptor-labeled protein (e.g., GFP-JFC1).
-
In a microplate, combine the donor and acceptor proteins in the presence of varying concentrations of this compound (dose-response) or a vehicle control.
-
Allow the binding reaction to reach equilibrium.
-
Excite the donor fluorophore (Terbium) at its specific wavelength.
-
Measure the emission at two wavelengths: the donor's emission (as an internal control) and the acceptor's emission (which only occurs if FRET is happening due to protein proximity).
-
Calculate the emission ratio (Acceptor/Donor). A decrease in this ratio in the presence of this compound indicates inhibition of the protein-protein interaction.
-
Plot the emission ratio against the inhibitor concentration to determine the IC50 value.
-
References
- 1. This compound inhibits JFC1-mediated mobilization of a subset of CD11b/CD18+ vesicles decreasing integrin avidity, but does not inhibit Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound inhibits neutrophil adhesion and β2 integrin activation by antagonizing Rac-1-GTP interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Optimal Nexinhib20 Concentration for Inhibiting Myeloperoxidase (MPO) Release: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nexinhib20 is a small molecule inhibitor that has been identified as a potent and specific inhibitor of neutrophil exocytosis, particularly the release of myeloperoxidase (MPO) from azurophilic granules.[1][2] MPO is a key enzyme involved in the innate immune response, catalyzing the formation of reactive oxygen species that are crucial for pathogen clearance. However, excessive MPO release can contribute to tissue damage in various inflammatory diseases. Therefore, modulating MPO exocytosis with inhibitors like this compound holds significant therapeutic potential. These application notes provide a comprehensive overview of the optimal concentration of this compound for inhibiting MPO release, detailed experimental protocols, and insights into its mechanism of action.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound used to inhibit MPO release and related neutrophil functions as reported in various studies. A concentration of 10 µM is frequently cited as being effective for significant inhibition.
| Cell Type | Stimulus | This compound Concentration | Observed Effect | Reference |
| Human Neutrophils | GM-CSF/fMLP, PMA | 10 µM | Inhibition of MPO secretion | [2][3] |
| Murine Neutrophils | fMLP, GM-CSF | 10 µM | Efficiently decreases exocytosis of azurophilic granules | [2][4] |
| Human Neutrophils | GM-CSF/fMLP | 10 µM | Effectively inhibits granule exocytosis | [1] |
| Human Neutrophils | IL-8 | 10 µM | Inhibited β2 integrin-dependent adhesion | [5] |
| Murine Embryonic Fibroblasts | - | 5 µM | Blocked exosome release | [4][6] |
Signaling Pathway and Mechanism of Action
This compound exerts its inhibitory effect by targeting the protein-protein interaction between the small GTPase Rab27a and its effector JFC1 (also known as Slp1).[1][6][7] This interaction is critical for the trafficking and subsequent fusion of azurophilic granules with the plasma membrane, a necessary step for MPO release. By disrupting the Rab27a-JFC1 complex, this compound effectively blocks the exocytosis of these granules.[6]
Caption: Signaling pathway of MPO release and this compound inhibition.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for MPO Release Inhibition
This protocol outlines a dose-response experiment to determine the optimal concentration of this compound for inhibiting MPO release from isolated neutrophils.
Materials:
-
This compound (stock solution in DMSO)
-
Isolated human or murine neutrophils
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Granulocyte-macrophage colony-stimulating factor (GM-CSF)
-
N-Formylmethionyl-leucyl-phenylalanine (fMLP) or Phorbol 12-myristate 13-acetate (PMA)
-
Bovine Serum Albumin (BSA)
-
Myeloperoxidase (MPO) ELISA Kit
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human or murine blood using a standard density gradient centrifugation method. Resuspend the isolated neutrophils in HBSS with 0.1% BSA.
-
Cell Plating: Seed the neutrophils in a 96-well plate at a density of 1 x 10^6 cells/well.
-
This compound Treatment: Prepare serial dilutions of this compound in HBSS from a stock solution. A suggested starting range is 0.1 µM to 50 µM. Add the different concentrations of this compound or vehicle (DMSO, final concentration ≤1%) to the wells.
-
Priming (Optional but Recommended): For fMLP stimulation, prime the neutrophils by adding GM-CSF (final concentration 10 ng/mL) and incubate for an additional 30 minutes at 37°C.[1]
-
Stimulation: Induce MPO release by adding a stimulant. Use either fMLP (final concentration 1 µM) or PMA (final concentration as determined by preliminary experiments).[2] Include unstimulated control wells (vehicle only) and stimulated control wells (vehicle + stimulant).
-
Incubation Post-Stimulation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Sample Collection: Stop the reaction by placing the plate on ice. Pellet the cells by centrifugation (e.g., 400 x g for 5 minutes at 4°C).
-
MPO Quantification: Carefully collect the supernatant from each well. Quantify the amount of MPO in the supernatant using a commercially available MPO ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of MPO inhibition for each this compound concentration relative to the stimulated control. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Caption: Workflow for determining the optimal this compound concentration.
Protocol 2: In Vitro MPO Activity Assay
To confirm that this compound does not directly inhibit the enzymatic activity of MPO, a cell-free MPO activity assay can be performed.
Materials:
-
Purified human MPO
-
This compound
-
Assay buffer (e.g., sodium phosphate buffer, pH 7.4)
-
Hydrogen peroxide (H2O2)
-
MPO substrate (e.g., 3,3′,5,5′-Tetramethylbenzidine - TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Prepare Reagents: Prepare working solutions of purified MPO, this compound (at concentrations found to be effective in the cellular assay), H2O2, and TMB in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, purified MPO, and either this compound or vehicle (DMSO).
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate Reaction: Start the enzymatic reaction by adding H2O2 and TMB to each well.
-
Incubation: Incubate the plate at 37°C for 5-10 minutes, allowing for color development.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength for the chosen substrate (e.g., 450 nm for TMB).
-
Analysis: Compare the MPO activity in the presence of this compound to the vehicle control. No significant difference indicates that this compound does not directly inhibit MPO enzymatic activity.[2]
Conclusion
This compound is a valuable research tool for studying the role of neutrophil degranulation and MPO release in various physiological and pathological processes. A concentration of 10 µM has been repeatedly shown to be effective in inhibiting MPO release from both human and murine neutrophils. The provided protocols offer a framework for researchers to determine the optimal concentration for their specific experimental setup and to verify the mechanism of action of this inhibitor. These application notes should serve as a practical guide for scientists and professionals in the field of drug development and inflammation research.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Identification of Neutrophil Exocytosis Inhibitors (Nexinhibs), Small Molecule Inhibitors of Neutrophil Exocytosis and Inflammation: DRUGGABILITY OF THE SMALL GTPase Rab27a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits neutrophil adhesion and β2 integrin activation by antagonizing Rac-1-GTP interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits JFC1-mediated mobilization of a subset of CD11b/CD18+ vesicles decreasing integrin avidity, but does not inhibit Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nexinhib20 in Murine Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nexinhib20 is a small molecule inhibitor with a dual mechanism of action that makes it a promising candidate for therapeutic intervention in inflammatory diseases. It has been shown to effectively reduce neutrophil-mediated inflammation by inhibiting both neutrophil exocytosis and adhesion.[1][2][3] This document provides detailed application notes and protocols for the utilization of this compound in mouse models of inflammation, summarizing key data and providing experimental workflows.
This compound's primary mechanism involves the inhibition of the interaction between the small GTPase Rab27a and its effector JFC1, which is crucial for azurophilic granule exocytosis in neutrophils.[2][4][5][6] Additionally, this compound antagonizes the binding of Rac-1 to GTP, a key step in the "inside-out" signaling pathway that leads to the activation of β2 integrins, which are essential for neutrophil adhesion to the endothelium.[1][3][7] By targeting these two distinct pathways, this compound effectively limits the recruitment and pro-inflammatory functions of neutrophils at sites of inflammation.
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound in mouse models of inflammation, providing a clear comparison of its effects across different experimental setups.
Table 1: Efficacy of this compound in a Mouse Model of Myocardial Ischemia/Reperfusion (I/R) Injury
| Parameter | Vehicle Control | This compound (1 µmol/mouse) | Percentage Reduction | Reference |
| Neutrophil Recruitment to I/R Heart (cells/field) | ~200 | ~20 | ~90% | [1] |
| Infarct Size (% of area at risk) | Not specified | Significantly decreased | Not specified | [1][3] |
| Neutrophil Counts in I/R Heart (x10^4) | ~25 | ~10 | ~60% | [8] |
| Neutrophil Percentage in CD45+ Leukocytes in I/R Heart | ~50% | ~25% | ~50% | [8] |
Table 2: Efficacy of this compound in a Mouse Model of LPS-Induced Systemic Inflammation
| Parameter | Vehicle Control | This compound (30 mg/kg) | Outcome | Reference |
| Plasma Myeloperoxidase (MPO) Levels | Elevated | Significantly decreased | Inhibition of neutrophil secretion | [5][9] |
| Neutrophil Infiltration in Liver | Increased | Significantly decreased | Reduced tissue inflammation | [5][9] |
| Neutrophil Infiltration in Kidneys | Increased | Significantly decreased | Reduced tissue inflammation | [5][9] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound Action
The following diagram illustrates the dual inhibitory mechanism of this compound on neutrophil inflammatory functions.
Caption: Dual inhibitory action of this compound.
General Experimental Workflow for a Mouse Model of Inflammation
This diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a murine model of inflammation.
Caption: General workflow for this compound studies.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in mouse models of inflammation. These protocols are based on published studies and can be adapted to specific research needs.
Protocol 1: this compound Administration in a Mouse Model of LPS-Induced Systemic Inflammation
This protocol is adapted from studies investigating the effect of this compound on endotoxin-induced inflammation.[5][9]
1. Materials:
-
This compound (Tocris Bioscience or equivalent)
-
Vehicle (e.g., 5% DMSO in sterile PBS)
-
Lipopolysaccharide (LPS) from E. coli (e.g., 0111:B4)
-
Sterile, pyrogen-free PBS
-
8-10 week old mice (e.g., C57BL/6)
-
Standard animal handling and injection equipment
2. Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week prior to the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in sterile PBS to achieve the final desired concentration in a 5% DMSO solution. A final dose of 30 mg/kg is recommended.
-
Grouping: Randomly assign mice to treatment groups (e.g., Vehicle control, this compound).
-
This compound Administration: Administer this compound (30 mg/kg) or the vehicle solution via intraperitoneal (i.p.) injection 3 hours prior to LPS challenge.[5]
-
Inflammation Induction: Induce systemic inflammation by i.p. injection of LPS at a dose of 7.5 mg/kg.[5]
-
Sample Collection: At 4 hours post-LPS administration, collect blood and tissues (e.g., liver, kidneys) for analysis.[5]
-
Outcome Measures:
-
Plasma MPO Levels: Quantify myeloperoxidase (MPO) levels in the plasma using an ELISA kit to assess neutrophil degranulation.
-
Tissue Neutrophil Infiltration: Measure MPO activity in tissue homogenates or perform histological analysis (e.g., H&E staining) to quantify neutrophil infiltration.
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma or serum using ELISA or a multiplex assay.
-
Protocol 2: this compound Administration in a Mouse Model of Myocardial Ischemia/Reperfusion (I/R) Injury
This protocol is based on a study evaluating the cardioprotective effects of this compound.[1][8]
1. Materials:
-
This compound
-
Vehicle (e.g., DMSO mixed with 10% Trappsol)[8]
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for thoracotomy and ligation
-
Ventilator
-
Suture material (e.g., 8-0 silk)
-
8-10 week old mice (e.g., C57BL/6)
2. Procedure:
-
Anesthesia and Ventilation: Anesthetize the mouse and maintain it on a ventilator.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a slipknot to induce ischemia.
-
Ischemia: Maintain the ligation for a defined period (e.g., 30-60 minutes).
-
This compound Administration: Just prior to reperfusion, administer this compound (1 µmol per mouse, equivalent to approximately 20-25 mg/kg depending on mouse weight) or vehicle via i.p. injection.[1][8]
-
Reperfusion: Release the slipknot to allow blood flow to resume.
-
Post-operative Care: Close the chest cavity and provide appropriate post-operative care.
-
Endpoint Analysis: After a specified reperfusion period (e.g., 24 hours), euthanize the mice and harvest the hearts for analysis.
-
Outcome Measures:
-
Infarct Size Measurement: Stain heart sections with TTC (2,3,5-triphenyltetrazolium chloride) and phthalo blue to delineate the area at risk and the infarcted area.
-
Neutrophil Infiltration: Perform immunohistochemistry or flow cytometry on digested heart tissue to quantify the number of neutrophils (e.g., Ly6G+ cells).[8]
-
Cardiac Function: Assess cardiac function using echocardiography at baseline and at the experimental endpoint.
-
Pharmacokinetics
A pharmacokinetic study of this compound in mice administered intraperitoneally revealed a dose-dependent relationship.[10] After a single i.p. injection, high plasma concentrations were achieved, which then declined with an elimination half-life of approximately 2.4 to 3.4 hours.[10] Blood samples for pharmacokinetic analysis can be collected at various time points (e.g., 3 min, 15 min, 45 min, 2 h, 4 h, 8 h, and 24 h) via methods such as femoral vein phlebotomy.[8]
Conclusion
This compound represents a potent inhibitor of neutrophil-mediated inflammation with a well-defined dual mechanism of action. The provided protocols and data offer a comprehensive guide for researchers to effectively utilize this compound in various mouse models of inflammation. Careful consideration of the specific inflammatory model, appropriate controls, and relevant outcome measures will be crucial for successful experimental design and data interpretation.
References
- 1. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of Myocardial Infarction and Myocardial Ischemia-Reperfusion Injury in Mice [jove.com]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. A Murine Model of Myocardial Ischemia-reperfusion Injury through Ligation of the Left Anterior Descending Artery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Neutrophil Exocytosis Inhibitors (Nexinhibs), Small Molecule Inhibitors of Neutrophil Exocytosis and Inflammation: DRUGGABILITY OF THE SMALL GTPase Rab27a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. 4.10. A Mouse Model of LPS-Induced Systemic Inflammation [bio-protocol.org]
- 8. This compound inhibits neutrophil adhesion and β2 integrin activation by antagonizing Rac-1-GTP interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conventional Method of Cardiac Ischemia/Reperfusion Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Nexinhib20: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nexinhib20 is a potent small-molecule inhibitor of neutrophil exocytosis and inflammation.[1][2][3] It functions by specifically targeting the protein-protein interaction between the small GTPase Rab27a and its effector JFC1, a key step in the secretion of azurophilic granules from neutrophils.[1][4][5][6] This document provides detailed application notes and protocols for the solubilization and use of this compound in cell culture experiments, intended to aid researchers in studying its effects on cellular signaling and function.
Product Information
| Property | Value | Reference |
| Chemical Name | 4,4-dimethyl-1-(3-nitrophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-penten-3-one | [4][6][7] |
| CAS Number | 331949-35-0 | [4][6][7] |
| Molecular Formula | C15H16N4O3 | [4][6][7] |
| Molecular Weight | 300.3 g/mol | [4][6] |
| Purity | ≥98% | [4][6] |
| Appearance | Crystalline solid | [4] |
| Storage | Store at -20°C for long-term stability (≥4 years). | [4][7] |
Solubility and Stock Solution Preparation
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[4][6] It is poorly soluble in aqueous solutions. For in vivo studies, co-solvents like Trappsol (2-hydroxypropyl-β-cyclodextrin) have been used to increase solubility.[8]
Table 1: this compound Solubility
| Solvent | Approximate Solubility | Reference |
| DMSO | 30 mg/mL (100 mM) | [4][6][9] |
| Ethanol | 15 mg/mL | [4][6] |
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid
-
Anhydrous or newly opened DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Optional: Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, you will need 3.003 mg of this compound (FW: 300.3).
-
Solvent Addition: Add the calculated volume of high-quality, anhydrous DMSO to the tube. Hygroscopic DMSO can significantly impact solubility.[9]
-
Dissolution: Vortex the solution vigorously until the solid is completely dissolved. If precipitation or phase separation occurs, gentle warming and/or sonication can be used to aid dissolution.[9]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[9]
Note: Always purge the solvent of choice with an inert gas before preparing the stock solution to enhance stability.[4]
Application in Cell Culture
This compound has been effectively used to inhibit neutrophil functions in various cell culture models, including isolated human neutrophils and the human promyelocytic leukemia cell line HL-60.[8]
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Type | Assay | Effective Concentration | Incubation Time | Reference |
| Isolated Human Neutrophils | Inhibition of MPO secretion (GM-CSF/fMLP induced) | IC50 = 0.33 µM | Not specified | [4][6] |
| Isolated Human Neutrophils | Inhibition of β2 integrin-dependent adhesion (IL-8 induced) | 10 µM | 1 hour | [8] |
| Isolated Human Neutrophils | Inhibition of MPO secretion | 10 µM | 1 hour | [10] |
| HL-60 cells | Maintenance of CXCR2 expression | Not specified | Maintained in culture | [8] |
| Mouse Neutrophils | Inhibition of azurophilic granule exocytosis | 10 µM | 1 hour | [10] |
Protocol 2: Treatment of Suspension Cells (e.g., Neutrophils) with this compound
Materials:
-
Cell suspension (e.g., isolated human neutrophils)
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
Vehicle control (DMSO)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Isolate and resuspend neutrophils in the appropriate culture medium at the desired cell density.
-
Working Solution Preparation: Prepare a series of dilutions of the 10 mM this compound stock solution in complete culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final concentration of the DMSO vehicle across all experimental conditions, including the vehicle-only control (typically ≤ 0.1%).
-
Cell Treatment: Add the diluted this compound or vehicle control to the cell suspension. For example, to achieve a final concentration of 10 µM in 1 mL of cell suspension, add 1 µL of the 10 mM stock solution.
-
Incubation: Incubate the cells for the desired period (e.g., 1 hour) at 37°C and 5% CO2 before proceeding with your downstream assay (e.g., stimulation with an agonist, flow cytometry).[8][10]
-
Toxicity Control: It is recommended to perform a cell viability assay (e.g., Trypan Blue exclusion, Annexin V/PI staining) to confirm that the used concentrations of this compound are not cytotoxic. Previous studies have shown that this compound does not induce significant cell death in neutrophils at concentrations up to 100 µM for at least 4 hours.[3][8]
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the inhibition of the interaction between the small GTPase Rab27a and its effector protein JFC1.[1][2][5] This interaction is critical for the exocytosis of azurophilic granules in neutrophils, which contain pro-inflammatory and cytotoxic proteins like myeloperoxidase (MPO).[1][11] By blocking this interaction, this compound prevents the release of these granular contents, thereby reducing inflammation.[1][5]
Furthermore, this compound has been shown to limit the mobilization of β2-integrins (CD11b/CD18) to the cell surface, which decreases integrin avidity and subsequently inhibits neutrophil adhesion.[1][8] Some studies also suggest an effect on Rac1 activation, although its primary target remains the Rab27a-JFC1 complex.[8][12][13]
Caption: this compound inhibits the Rab27a-JFC1 interaction, blocking exocytosis and integrin mobilization.
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the effects of this compound on neutrophil function.
Caption: A typical workflow for investigating the effects of this compound on neutrophil function.
Safety Precautions
This compound should be considered hazardous until further information is available. Standard laboratory safety precautions should be followed. Do not ingest, inhale, or allow contact with eyes or skin. Wash thoroughly after handling.[4] This product is for research use only and not for human or veterinary diagnostic or therapeutic use.[4]
References
- 1. This compound inhibits JFC1-mediated mobilization of a subset of CD11b/CD18+ vesicles decreasing integrin avidity, but does not inhibit Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound inhibits neutrophil adhesion and β2 integrin activation by antagonizing Rac-1-GTP interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. This compound Inhibits Neutrophil Adhesion and β2 Integrin Activation by Antagonizing Rac-1-Guanosine 5'-Triphosphate Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for in vivo Administration of Nexinhib20
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration and dosage of Nexinhib20, a small molecule inhibitor of neutrophil exocytosis. The following protocols and data are compiled from preclinical studies and are intended for research purposes.
Mechanism of Action
This compound functions by specifically targeting the interaction between the small GTPase Rab27a and its effector JFC1 (also known as Slp1)[1][2]. This interaction is crucial for the exocytosis of azurophilic granules in neutrophils, which contain a variety of pro-inflammatory and cytotoxic proteins[1][2][3]. By inhibiting the Rab27a-JFC1 binding, this compound effectively blocks the release of these granular contents, thereby reducing inflammation and tissue damage mediated by neutrophils[3][4]. Additionally, some studies suggest that this compound can also inhibit the activation of Rac-1, a key regulator of neutrophil adhesion and migration, further contributing to its anti-inflammatory effects[5][6].
Signaling Pathway of this compound Action
Caption: Signaling pathway illustrating this compound's mechanism of action.
In Vivo Administration Data
The following tables summarize the quantitative data from various preclinical studies involving the in vivo administration of this compound.
Table 1: Dosage and Administration in Mouse Models
| Mouse Model | Dosage | Route of Administration | Formulation | Key Findings | Reference |
| LPS-induced Systemic Inflammation | 30 mg/kg | Intraperitoneal (i.p.) | Dissolved in 5% DMSO in PBS | Decreased plasma levels of neutrophil secretory proteins and reduced neutrophil infiltration in kidneys and liver. | [3] |
| Myocardial Ischemia-Reperfusion (I/R) Injury | 1 µmol per mouse (~50 mg/kg) | Intraperitoneal (i.p.) | 100 mM in DMSO mixed with 190 µL 10% Trappsol | Significantly decreased neutrophil recruitment and infarct size. | [5] |
| Fungal Infection (Aspergillus fumigatus) | 30 mg/kg | Intraperitoneal (i.p.) | Not specified | Used to inhibit neutrophil degranulation. | [7] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Animal Model | Route of Administration | Formulation | Reference |
| Peak Plasma Concentration | Not specified | Male mice (18-19 g) | Intraperitoneal (i.p.) | 160 mM in 5 µL DMSO mixed with 95 µL 10% Trappsol | [5] |
| Time to Peak Concentration | ~15 minutes | Male mice (18-19 g) | Intraperitoneal (i.p.) | 160 mM in 5 µL DMSO mixed with 95 µL 10% Trappsol | [5] |
| Half-life | Degraded quickly within 2 hours | Male mice (18-19 g) | Intraperitoneal (i.p.) | 160 mM in 5 µL DMSO mixed with 95 µL 10% Trappsol | [5] |
Experimental Protocols
This section provides a detailed protocol for the preparation and intraperitoneal administration of this compound in a mouse model of systemic inflammation.
Materials
-
This compound (Tocris Bioscience or equivalent)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile and pyrogen-free
-
Trappsol® (2-hydroxypropyl-β-cyclodextrin) (optional, for improved solubility)
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile insulin syringes with 28-30G needle
-
70% ethanol
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Preparation of this compound Solution
For a 30 mg/kg dose in a 25 g mouse:
-
Calculate the required amount of this compound:
-
Dose (mg/kg) x Animal weight (kg) = Total dose (mg)
-
30 mg/kg x 0.025 kg = 0.75 mg
-
-
Prepare the vehicle solution:
-
Option 1 (DMSO/PBS): Prepare a 5% DMSO in PBS solution. For 1 mL, add 50 µL of sterile DMSO to 950 µL of sterile PBS.
-
Option 2 (DMSO/Trappsol): Prepare a 10% Trappsol solution in sterile water. For a final injection volume of 200 µL, mix 10 µL of the this compound stock in DMSO with 190 µL of 10% Trappsol[5].
-
-
Dissolve this compound:
-
Weigh the calculated amount of this compound and dissolve it in a small volume of DMSO to create a stock solution (e.g., 100 mM)[5].
-
Vortex thoroughly to ensure complete dissolution.
-
Dilute the stock solution with the chosen vehicle (5% DMSO in PBS or 10% Trappsol) to the final desired concentration and injection volume. A typical injection volume for a mouse is 100-200 µL.
-
Intraperitoneal (i.p.) Injection Procedure
The following workflow outlines the key steps for the in vivo administration of this compound.
References
- 1. This compound inhibits JFC1-mediated mobilization of a subset of CD11b/CD18+ vesicles decreasing integrin avidity, but does not inhibit Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Identification of Neutrophil Exocytosis Inhibitors (Nexinhibs), Small Molecule Inhibitors of Neutrophil Exocytosis and Inflammation: DRUGGABILITY OF THE SMALL GTPase Rab27a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits neutrophil adhesion and β2 integrin activation by antagonizing Rac-1-GTP interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Neutrophil Adhesion and β2 Integrin Activation by Antagonizing Rac-1-Guanosine 5'-Triphosphate Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Nexinhib20 in Ischemia-Reperfusion Injury Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This secondary injury is largely mediated by a robust inflammatory response, with neutrophils playing a central role. Neutrophils, upon activation, adhere to the vascular endothelium, extravasate into the tissue, and release a variety of cytotoxic agents, including reactive oxygen species (ROS), degradative enzymes, and pro-inflammatory cytokines, leading to significant tissue damage.[1][2]
Nexinhib20 is a small molecule inhibitor that has shown significant therapeutic potential in mitigating I/R injury.[1] It functions as a dual-action inhibitor, targeting both neutrophil exocytosis and adhesion, thereby limiting the initial inflammatory cascade that drives reperfusion injury.[1] These application notes provide a comprehensive overview of the use of this compound in preclinical I/R injury models, detailing its mechanism of action, experimental protocols, and expected outcomes.
Mechanism of Action
This compound primarily targets key signaling pathways involved in neutrophil activation and function. Its protective effects in ischemia-reperfusion injury are attributed to its ability to:
-
Inhibit Neutrophil Exocytosis: this compound was initially identified as an inhibitor of the protein-protein interaction between the small GTPase Rab27a and its effector JFC1.[3][4][5] This interaction is critical for the exocytosis of azurophilic granules, which contain potent cytotoxic proteins like myeloperoxidase (MPO) and elastase.[3][4] By blocking this interaction, this compound prevents the release of these damaging granular contents into the reperfused tissue.[3][4]
-
Inhibit Neutrophil Adhesion: A key event in I/R injury is the adhesion of neutrophils to the vascular endothelium, a process mediated by the activation of β2 integrins.[1] this compound has been shown to inhibit the activation of β2 integrins, thereby reducing neutrophil adhesion.[1] One proposed mechanism for this is the inhibition of Rac-1 activation, a critical upstream signaling molecule in the integrin activation pathway.[1] It is worth noting that some studies suggest this compound's effects on integrin mobilization are Rac1-independent and are instead linked to its primary effect on Rab27a-JFC1 binding.[3]
-
Suppress Intracellular Calcium Flux: Chemokine-induced intracellular calcium transients are essential for the "inside-out" activation of integrins.[1] this compound has been demonstrated to suppress this chemokine-induced calcium flux in neutrophils, further contributing to the inhibition of integrin activation and adhesion.[1]
The following diagram illustrates the proposed signaling pathway of this compound in inhibiting neutrophil-mediated inflammation during ischemia-reperfusion injury.
Caption: Proposed signaling pathway of this compound in neutrophils.
Data Presentation
The following tables summarize the quantitative and qualitative outcomes observed in preclinical studies of this compound in a mouse model of myocardial ischemia-reperfusion injury.
Table 1: In Vivo Efficacy of this compound in Myocardial I/R Injury
| Parameter | Vehicle Control | This compound Treatment | Outcome | Reference |
| Infarct Size | Large, well-defined infarct | Significantly decreased | Cardioprotective effect | [1] |
| Neutrophil Recruitment | High infiltration in ischemic tissue | Significantly decreased | Anti-inflammatory effect | [1] |
Table 2: Ex Vivo/In Vitro Effects of this compound on Neutrophil Function
| Assay | Condition | This compound Treatment | Outcome | Reference |
| Neutrophil Adhesion | IL-8 stimulated, under flow | Inhibited | Reduced adhesive capacity | [1] |
| β2 Integrin Activation | IL-8 stimulation | Suppressed | Reduced integrin avidity | [1] |
| Intracellular Ca2+ Flux | IL-8 stimulation | Suppressed | Disruption of activation signaling | [1] |
| Rac-1 Activation | Pull-down assay | Inhibited | Disruption of adhesion signaling | [1] |
| Azurophilic Granule Exocytosis | fMLP/GM-CSF stimulation | Inhibited | Reduced release of MPO | [6] |
Experimental Protocols
This section provides a detailed methodology for a murine model of myocardial ischemia-reperfusion injury to evaluate the efficacy of this compound.
Murine Model of Myocardial Ischemia-Reperfusion (I/R) Injury
1. Animals:
-
Use 12- to 16-week-old male and female mice (e.g., C57BL/6J).[1]
-
All animal procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee (IACUC) guidelines.[1]
2. Anesthesia:
-
Induce anesthesia with an intraperitoneal (i.p.) injection of a ketamine hydrochloride (125 mg/kg) and xylazine (12.5 mg/kg) cocktail.[1]
3. Surgical Procedure for Ischemia:
-
Intubate the mouse and ventilate with a small animal ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture (e.g., 8-0 silk) over a small piece of PE-10 tubing to induce ischemia.
-
Confirm successful ligation by the visible paling of the anterior ventricular wall.
-
Maintain ischemia for 35 minutes.[1]
4. This compound Administration:
-
30 minutes prior to reperfusion (i.e., 5 minutes into the ischemic period), administer this compound or vehicle control.[1]
-
Dose: 100 mM, 10 µL per mouse, administered via intraperitoneal (i.p.) injection.[1]
-
Vehicle Control: Use a corresponding vehicle solution (e.g., DMSO diluted in saline).
5. Reperfusion:
-
After 35 minutes of ischemia, remove the suture to allow for reperfusion of the coronary artery.
-
Confirm reperfusion by the return of color to the previously pale myocardium.
-
Close the chest cavity and allow the animal to recover.
6. Endpoint Analysis:
-
For Neutrophil Recruitment Analysis (Flow Cytometry & Microscopy):
-
For Infarct Size Measurement (TTC Staining):
Protocol for Infarct Size Measurement
1. Heart Harvesting:
-
After the 22-26 hour reperfusion period, re-anesthetize the mouse.
-
Excise the heart and cannulate the aorta.
2. Staining:
-
Perfuse the heart with phosphate-buffered saline (PBS) to remove blood.
-
Stain the heart using a dual-staining method with 2,3,5-triphenyltetrazolium chloride (TTC) and phthalo blue.[1]
-
TTC stains viable myocardium red, leaving the infarcted area pale.
-
Phthalo blue stains the non-ischemic area (area at risk) blue.
-
-
Slice the heart into transverse sections.
3. Quantification:
-
Image the heart slices.
-
Use image analysis software (e.g., ImageJ) to quantify the area of infarct, the area at risk, and the total ventricular area.
-
Calculate the infarct size as a percentage of the area at risk.
Protocol for Neutrophil Recruitment Analysis
1. Tissue Preparation:
-
After 1 hour of reperfusion, harvest the heart and perfuse with PBS.[1]
-
For microscopy, incubate the heart with an anti-CD31 antibody conjugated to a fluorophore (e.g., AF594) to label the coronary vasculature.[1]
-
For flow cytometry, mechanically and enzymatically digest the heart tissue to create a single-cell suspension.
2. Analysis:
-
Multi-photon Microscopy: Image the labeled heart tissue to visualize and quantify neutrophil infiltration into the myocardium.[1]
-
Flow Cytometry: Stain the single-cell suspension with fluorescently-labeled antibodies against neutrophil markers (e.g., Ly6G, CD11b) and quantify the percentage of neutrophils within the cardiac tissue.
The following diagram provides a visual representation of the experimental workflow.
Caption: Experimental workflow for testing this compound in a mouse I/R model.
Conclusion
This compound presents a promising therapeutic strategy for mitigating ischemia-reperfusion injury by targeting the early and critical steps of neutrophil-mediated inflammation. Its dual mechanism of inhibiting both exocytosis and adhesion provides a multi-pronged approach to reducing tissue damage. The protocols and data presented herein offer a foundational guide for researchers and drug development professionals to investigate and further validate the therapeutic potential of this compound in the context of I/R injury and other inflammatory conditions.
References
- 1. This compound inhibits neutrophil adhesion and β2 integrin activation by antagonizing Rac-1-GTP interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound inhibits JFC1-mediated mobilization of a subset of CD11b/CD18+ vesicles decreasing integrin avidity, but does not inhibit Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Neutrophil Exocytosis Inhibitors (Nexinhibs), Small Molecule Inhibitors of Neutrophil Exocytosis and Inflammation: DRUGGABILITY OF THE SMALL GTPase Rab27a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Nexinhib20 for the Investigation of Radiation-Induced Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiation therapy is a critical modality in cancer treatment; however, its efficacy is often limited by detrimental side effects, including radiation-induced fibrosis (RIF). RIF is a chronic and progressive condition characterized by excessive deposition of extracellular matrix (ECM), leading to tissue stiffening and organ dysfunction, significantly impacting patients' quality of life.[1][2][3] Current therapeutic options to prevent or manage RIF are limited.[1][2] Recent research has highlighted the crucial role of neutrophils in the pathogenesis of RIF. Following irradiation, neutrophils infiltrate the healthy tissue, adopting an activated phenotype that promotes early alterations in the ECM.[1][2]
Nexinhib20, a small molecule inhibitor of neutrophil exocytosis, has emerged as a promising agent for mitigating RIF.[4][5][6] It functions by targeting the interaction between the small GTPase Rab27a and its effector JFC1, thereby inhibiting the degranulation of neutrophils.[5] This application note provides detailed protocols and data on the use of this compound to investigate and potentially counteract radiation-induced fibrosis, with a focus on pulmonary fibrosis as a model system.
Mechanism of Action of this compound in Radiation-Induced Fibrosis
Following radiation exposure, neutrophils are recruited to the site of injury and become "educated," meaning they adopt a pro-fibrotic phenotype.[1][7] This phenotype is dependent on their degranulation activity, which releases pro-inflammatory and matrix-remodeling proteins.[1][7] this compound intervenes in this process by inhibiting neutrophil degranulation. This action redirects the "educated" neutrophils towards a pro-angiogenic and anti-fibrotic phenotype.[1][2] Consequently, this shift in neutrophil function leads to a transcriptional change in mesenchymal cells, moving them away from a pro-fibrotic program and resulting in a significant delay in the onset of RIF.[1][2]
Signaling Pathway of this compound in Modulating Radiation-Educated Neutrophils
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Radiation-Induced Lung Fibrosis: Preclinical Animal Models and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Neutrophil Exocytosis Inhibitors (Nexinhibs), Small Molecule Inhibitors of Neutrophil Exocytosis and Inflammation: DRUGGABILITY OF THE SMALL GTPase Rab27a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits JFC1-mediated mobilization of a subset of CD11b/CD18+ vesicles decreasing integrin avidity, but does not inhibit Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Neutrophil Adhesion and β2 Integrin Activation by Antagonizing Rac-1-Guanosine 5'-Triphosphate Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Assessing Neutrophil Degranulation with Nexinhib20
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neutrophils are essential components of the innate immune system, acting as the first line of defense against pathogens. Their antimicrobial functions are largely mediated by the release of effector molecules stored within various types of granules through a process called degranulation. Uncontrolled or excessive neutrophil degranulation, however, can contribute to tissue damage and inflammation in various diseases. Nexinhib20 is a small molecule inhibitor that specifically targets the exocytosis of azurophilic granules in neutrophils.[1][2] It functions by blocking the interaction between the small GTPase Rab27a and its effector JFC1, a key step in the pathway of azurophilic granule release.[1][2][3] These application notes provide detailed protocols for assessing the inhibitory effect of this compound on neutrophil degranulation using common laboratory techniques.
Mechanism of Action of this compound
This compound selectively inhibits the protein-protein interaction between Rab27a and JFC1.[1][2] This interaction is crucial for the trafficking and subsequent fusion of azurophilic granules with the plasma membrane, a critical step for the release of their contents, which include myeloperoxidase (MPO) and neutrophil elastase (NE).[2][3] By disrupting this interaction, this compound effectively reduces the release of these pro-inflammatory and cytotoxic molecules without affecting other essential neutrophil functions like phagocytosis or the formation of neutrophil extracellular traps (NETs).[3] It has been shown that this compound does not induce significant cell death in neutrophils.[4]
Caption: Signaling pathway of neutrophil degranulation and the inhibitory action of this compound.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative effects of this compound on various markers of neutrophil degranulation.
Table 1: Inhibition of Surface Marker Upregulation
| Marker | Stimulant | This compound Concentration | % Inhibition of Upregulation | Reference |
| CD11b | GM-CSF + fMLP | Not specified | Diminished ~2-fold upregulation | [4] |
| CD18 | IL-8 (1 µg/mL) | Not specified | Significantly inhibited ~40% upregulation | [4] |
| CD63 | Various | Dose-dependent | To be determined by user | N/A |
| CD66b | Various | Dose-dependent | To be determined by user | N/A |
Table 2: Inhibition of Granule Enzyme Release
| Enzyme | Stimulant | This compound Concentration (µM) | % Inhibition of Release | Reference |
| Myeloperoxidase (MPO) | fMLP, GM-CSF | 10 | Efficiently decreases exocytosis | [5][6] |
| Neutrophil Elastase (NE) | Various | Dose-dependent | To be determined by user | N/A |
Experimental Protocols
The following are detailed protocols to assess the effect of this compound on neutrophil degranulation.
Isolation of Human Neutrophils
A high purity of isolated neutrophils is critical for accurate assessment.
Materials:
-
Anticoagulated (e.g., with heparin or EDTA) whole human blood
-
Dextran T500
-
Ficoll-Paque PLUS
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS)
Protocol:
-
Perform dextran sedimentation of red blood cells.
-
Layer the leukocyte-rich plasma onto a discontinuous Ficoll-Paque gradient.
-
Centrifuge to separate polymorphonuclear cells (PMNs) from peripheral blood mononuclear cells (PBMCs).
-
Collect the PMN layer.
-
Lyse contaminating red blood cells using RBC Lysis Buffer.
-
Wash the neutrophil pellet with PBS or HBSS.
-
Resuspend neutrophils in the appropriate assay buffer at the desired concentration.
-
Assess cell purity and viability using a hemocytometer and Trypan blue exclusion or flow cytometry. A purity of >95% is recommended.
Caption: Workflow for the isolation of human neutrophils.
Assessment of Degranulation by Flow Cytometry
This method measures the surface expression of granule membrane proteins that are translocated to the plasma membrane upon degranulation.
Materials:
-
Isolated human neutrophils
-
This compound (and vehicle control, e.g., DMSO)
-
Neutrophil stimulant (e.g., fMLP, PMA, IL-8)
-
Fluorochrome-conjugated antibodies against degranulation markers (e.g., CD11b-PE, CD63-FITC, CD66b-APC)
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Fixation buffer (e.g., 1% paraformaldehyde in PBS)
Protocol:
-
Pre-incubate isolated neutrophils with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
Stimulate the neutrophils with an appropriate agonist for 15-30 minutes at 37°C. Include an unstimulated control.
-
Stop the reaction by adding ice-cold FACS buffer.
-
Centrifuge the cells and discard the supernatant.
-
Resuspend the cells in FACS buffer containing the fluorochrome-conjugated antibodies.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells with FACS buffer.
-
(Optional) Fix the cells with fixation buffer.
-
Acquire data on a flow cytometer.
-
Analyze the mean fluorescence intensity (MFI) of the degranulation markers.
Assessment of Degranulation by ELISA
This method quantifies the amount of granule proteins, such as Myeloperoxidase (MPO), released into the supernatant.
Materials:
-
Isolated human neutrophils
-
This compound (and vehicle control)
-
Neutrophil stimulant
-
MPO ELISA kit
-
Microplate reader
Protocol:
-
Pre-incubate isolated neutrophils with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
Stimulate the neutrophils with an appropriate agonist for 30-60 minutes at 37°C. Include an unstimulated control.
-
Centrifuge the samples to pellet the cells.
-
Carefully collect the supernatant.
-
Perform the MPO ELISA on the collected supernatants according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader.
-
Calculate the concentration of MPO in each sample based on a standard curve.
Assessment of Degranulation by Microscopy
Immunofluorescence and confocal microscopy can be used to visualize the localization of granule markers and their translocation to the cell surface.
Materials:
-
Isolated human neutrophils
-
This compound (and vehicle control)
-
Neutrophil stimulant
-
Coverslips coated with a cell-adherent substance (e.g., fibronectin)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies against granule markers (e.g., anti-MPO)
-
Fluorochrome-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal microscope
Protocol:
-
Allow isolated neutrophils to adhere to coated coverslips.
-
Pre-treat the cells with this compound or vehicle control.
-
Stimulate the cells with the desired agonist.
-
Fix the cells with fixative.
-
Permeabilize the cells (for intracellular targets).
-
Block non-specific binding sites.
-
Incubate with primary antibodies.
-
Wash and incubate with fluorochrome-conjugated secondary antibodies and DAPI.
-
Mount the coverslips onto microscope slides.
-
Acquire images using a confocal microscope.
-
Analyze the images for changes in the distribution and intensity of the granule marker staining.[7][8][9]
Caption: General experimental workflow for assessing the effect of this compound on neutrophil degranulation.
Conclusion
This compound is a valuable tool for studying the role of azurophilic granule exocytosis in various physiological and pathological processes. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the efficacy and mechanism of action of this compound in inhibiting neutrophil degranulation. The choice of assay will depend on the specific research question and available resources. For quantitative analysis of surface marker expression, flow cytometry is recommended. For the quantification of released granule contents, ELISA is a robust method. Microscopy offers a powerful approach for visualizing the subcellular events of degranulation. By employing these methods, researchers can further elucidate the therapeutic potential of targeting neutrophil degranulation in inflammatory diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound inhibits neutrophil adhesion and β2 integrin activation by antagonizing Rac-1-GTP interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Neutrophil Exocytosis Inhibitors (Nexinhibs), Small Molecule Inhibitors of Neutrophil Exocytosis and Inflammation: DRUGGABILITY OF THE SMALL GTPase Rab27a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunofluorescence and Confocal Microscopy of Neutrophils | Springer Nature Experiments [experiments.springernature.com]
- 8. Immunofluorescence and Confocal Microscopy of Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Flow Cytometry Analysis of Neutrophil Function Following Nexinhib20 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Neutrophils are the most abundant leukocytes in human circulation and serve as the first line of defense against pathogens and inflammatory insults. Their functions, including degranulation (exocytosis), adhesion, and the formation of neutrophil extracellular traps (NETs), are critical for innate immunity. However, uncontrolled neutrophil activation can lead to significant tissue damage in various inflammatory diseases. Nexinhib20 is a small-molecule inhibitor originally developed to block the exocytosis of azurophilic granules in neutrophils.[1][2] Its primary mechanism involves the inhibition of the protein-protein interaction between the small GTPase Rab27a and its effector JFC1.[1][3] Subsequent research has revealed a dual-functional role, suggesting this compound also inhibits neutrophil adhesion by limiting β2 integrin activation, potentially through the antagonism of Rac-1 and GTP binding.[4][5][6] This document provides detailed protocols for analyzing the effects of this compound on key neutrophil functions using flow cytometry.
Signaling Pathways and Mechanism of Action
This compound has been shown to interfere with two critical signaling pathways in neutrophils.
-
Inhibition of Azurophilic Granule Exocytosis: this compound directly blocks the interaction between Rab27a and its effector JFC1, a crucial step for the trafficking and fusion of azurophilic granules with the plasma membrane.[3] This inhibits the release of toxic cargo, such as myeloperoxidase (MPO) and neutrophil elastase (NE).[7][8]
-
Inhibition of β2 Integrin Activation and Adhesion: Chemokines like IL-8 trigger an "inside-out" signaling cascade that activates β2 integrins (e.g., Mac-1, CD11b/CD18), leading to neutrophil adhesion.[4] Studies suggest this compound inhibits this pathway by antagonizing Rac-1 activation and suppressing intracellular calcium flux, thereby preventing the conformational changes required for high-affinity integrin binding.[4][5] It is important to note that some studies suggest this compound does not affect Rac1 activity, indicating its primary effect is on integrin mobilization rather than activation.[1][2]
Experimental Workflow
A typical experiment to assess the impact of this compound on neutrophils follows a standardized workflow from cell isolation to data analysis.
Protocols
Protocol 1: Human Neutrophil Isolation
This protocol describes the isolation of neutrophils from human whole blood using a density gradient medium.[4][9] Isolated cells should be used within four hours for optimal viability and function.[4]
Materials:
-
Human whole blood collected in EDTA or heparin tubes.
-
Density gradient medium (e.g., Polymorphprep™).
-
Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺.
-
HBSS with Ca²⁺/Mg²⁺.
-
RPMI-1640 medium (without phenol red).
-
Human Serum Albumin (HSA).
-
Red Blood Cell (RBC) Lysis Buffer.
-
50 mL conical tubes.
Procedure:
-
Bring all reagents to room temperature.
-
Carefully layer 5.0 mL of whole blood over 5.0 mL of density gradient medium in a 15 mL tube. Avoid mixing the layers.
-
Centrifuge at 500 x g for 35 minutes at 20-25°C with the brake off.
-
After centrifugation, distinct layers will be visible. Aspirate and discard the upper layers (plasma and mononuclear cells).
-
Carefully collect the neutrophil layer and transfer it to a new 50 mL conical tube.
-
Wash the cells by adding HBSS (without Ca²⁺/Mg²⁺) to a final volume of 45 mL. Centrifuge at 350 x g for 10 minutes.
-
Discard the supernatant. To lyse contaminating erythrocytes, resuspend the cell pellet in 2 mL of RBC Lysis Buffer and incubate for 30-60 seconds with gentle vortexing.
-
Stop the lysis by adding 30 mL of HBSS (without Ca²⁺/Mg²⁺) and centrifuge at 250 x g for 5 minutes.
-
Discard the supernatant and repeat the wash step.
-
Resuspend the final neutrophil pellet in RPMI-1640 supplemented with 2% HSA.[4]
-
Determine cell count and viability using a hemocytometer with trypan blue or an automated cell counter. Purity should be >95%.[9]
Protocol 2: Neutrophil Viability Assay
This assay is crucial to confirm that the observed effects of this compound are not due to cytotoxicity. Studies show that this compound does not induce significant apoptosis or cell death.[4]
Materials:
-
Isolated human neutrophils (Protocol 1).
-
This compound (e.g., 10-100 µM) and vehicle control (DMSO).[4]
-
Assay Buffer: RPMI-1640 + 2% HSA.
-
Viability dyes (e.g., Annexin V-FITC and Propidium Iodide (PI) or 7-AAD).
-
Annexin V Binding Buffer.
Procedure:
-
Resuspend isolated neutrophils to a concentration of 2 x 10⁶ cells/mL in Assay Buffer.
-
In separate tubes, add this compound (final concentration 10 µM) or an equivalent volume of DMSO (vehicle).[4]
-
Incubate for 1 hour at room temperature.[4]
-
Wash the cells with 1 mL of cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the pellet in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
Analyze immediately by flow cytometry.
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Protocol 3: Analysis of Degranulation (CD63 Surface Expression)
This compound is known to inhibit the exocytosis of azurophilic granules.[8] Degranulation can be measured by the surface expression of granule membrane proteins, such as CD63 (a marker for azurophilic granules), which are exposed upon fusion with the plasma membrane.[10]
Materials:
-
Isolated human neutrophils.
-
This compound (10 µM) and vehicle control (DMSO).
-
Stimulants: Granulocyte-macrophage colony-stimulating factor (GM-CSF, 10 ng/mL) and N-formylmethionyl-leucyl-phenylalanine (fMLP, 1 µM).[1]
-
Assay Buffer: HBSS with Ca²⁺/Mg²⁺.
-
Fluorophore-conjugated anti-human CD63 antibody.
Procedure:
-
Resuspend neutrophils to 1 x 10⁶ cells/mL in Assay Buffer.
-
Pre-treat cells with 10 µM this compound or DMSO for 1 hour at 37°C.[11]
-
Prime cells with GM-CSF (10 ng/mL) for 30 minutes at 37°C.
-
Stimulate with fMLP (1 µM) for 10 minutes at 37°C. Include an unstimulated control.
-
Stop the reaction by adding ice-cold PBS. Centrifuge at 300 x g for 5 minutes at 4°C.
-
Resuspend the pellet in 100 µL of staining buffer (PBS + 1% BSA) containing the anti-CD63 antibody.
-
Incubate for 30 minutes on ice in the dark.
-
Wash cells with 1 mL of staining buffer and centrifuge.
-
Resuspend in 300 µL of staining buffer for flow cytometry analysis.
Protocol 4: Analysis of β2 Integrin (CD11b/CD18) Expression and Activation
This compound inhibits the upregulation and activation of β2 integrins on the neutrophil surface.[4] This can be measured by quantifying the total surface expression of CD11b or CD18 and by using conformation-specific antibodies that detect the active, high-affinity state.
Materials:
-
Isolated human neutrophils.
-
This compound (10 µM) and vehicle control (DMSO).
-
Stimulant: Interleukin-8 (IL-8, 1 µg/mL).[4]
-
Assay Buffer: RPMI-1640 + 2% HSA.
-
Antibodies:
Procedure:
-
Resuspend neutrophils to 2 x 10⁶ cells/mL in Assay Buffer.
-
Incubate cells with 10 µM this compound or DMSO for 1 hour at room temperature.[4]
-
Transfer 400 µL of cell suspension to a flow cytometry tube.
-
Add fluorophore-conjugated anti-CD18, mAb24, and/or KIM127 antibodies.
-
Acquire a baseline reading on the flow cytometer for 10-30 seconds.
-
Add IL-8 (1 µg/mL final concentration) to the tube while it is on the cytometer.
-
Continue acquiring data for an additional 5-10 minutes to monitor the dynamic changes in expression and activation in real-time.[4]
-
Alternatively, for endpoint analysis, stimulate with IL-8 for 10 minutes at 37°C before staining as described in Protocol 3.
Data Presentation and Expected Outcomes
The quantitative data obtained from the flow cytometry experiments can be summarized for clear comparison.
Table 1: Effect of this compound on Neutrophil Viability
| Treatment (1 hr) | % Viable Cells (Annexin V⁻/PI⁻) |
|---|---|
| Vehicle (DMSO) | >95% |
| This compound (10 µM) | >95% |
| This compound (100 µM) | ~100%[4] |
Expected Outcome: this compound does not significantly impact neutrophil viability compared to the vehicle control.[4]
Table 2: Effect of this compound on Neutrophil Degranulation and Integrin Expression
| Condition | Parameter | Vehicle (DMSO) | This compound (10 µM) |
|---|---|---|---|
| Unstimulated | CD63 MFI | Baseline | Baseline |
| Stimulated (GM-CSF/fMLP) | CD63 MFI | Significant Increase | Increase is inhibited |
| Unstimulated | CD18 MFI | Baseline | Baseline |
| Stimulated (IL-8) | CD18 MFI | ~40% Increase[4] | Increase is significantly inhibited[4] |
MFI: Mean Fluorescence Intensity. Expected Outcome: this compound inhibits stimulus-induced upregulation of surface CD63 and CD18.
Table 3: Effect of this compound on β2 Integrin Activation (mAb24 Binding)
| Condition | Parameter | Vehicle (DMSO) | This compound (10 µM) |
|---|---|---|---|
| Unstimulated | % mAb24 Positive Cells | Low | Low |
| Stimulated (IL-8) | % mAb24 Positive Cells | High | Significantly Reduced[4] |
Expected Outcome: this compound reduces the percentage of neutrophils displaying the high-affinity conformation of β2 integrin upon stimulation.[4]
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound inhibits JFC1-mediated mobilization of a subset of CD11b/CD18+ vesicles decreasing integrin avidity, but does not inhibit Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits neutrophil adhesion and β2 integrin activation by antagonizing Rac-1-GTP interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Neutrophil Adhesion and β2 Integrin Activation by Antagonizing Rac-1-Guanosine 5'-Triphosphate Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Neutrophil Exocytosis Inhibitors (Nexinhibs), Small Molecule Inhibitors of Neutrophil Exocytosis and Inflammation: DRUGGABILITY OF THE SMALL GTPase Rab27a - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI Insight - Neutrophil-targeted, protease-activated pulmonary drug delivery blocks airway and systemic inflammation [insight.jci.org]
- 11. Neutrophil stimulation [bio-protocol.org]
Troubleshooting & Optimization
Nexinhib20 Technical Support Center: Investigating Potential Off-Target Effects on Rac1
Welcome to the Nexinhib20 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address potential off-target effects of this compound, with a specific focus on the small GTPase Rac1. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a small molecule inhibitor designed to specifically target the protein-protein interaction between the small GTPase Rab27a and its effector JFC1 (also known as Slp1).[1][2][3] This interaction is crucial for the exocytosis of azurophilic granules in neutrophils. By inhibiting this binding, this compound effectively reduces the release of toxic granular contents, thereby mitigating inflammation without impairing essential innate immune functions like phagocytosis.[1][3]
Q2: Does this compound have off-target effects on Rac1?
There are conflicting reports in the scientific literature regarding the off-target effects of this compound on Rac1 activity.
-
Evidence for Inhibition: One study has reported that this compound can inhibit the activation of Rac1 by antagonizing the binding of Rac1 to GTP.[1][4][5] This effect was observed to have a half-maximal inhibitory concentration (IC50) of 29.3 μM.[1]
-
Evidence Against Inhibition: Conversely, another study utilizing a sensitive time-resolved fluorescence resonance energy transfer (TR-FRET) assay and analysis of endogenous Rac1-GTP levels concluded that this compound does not interfere with Rac1 activation.[2][3] This study suggests that the observed effects on β2-integrin mobilization are dependent on JFC1 but independent of Rac1.[2]
This discrepancy highlights the importance of carefully controlled experiments to determine the potential for Rac1 off-target effects in your specific experimental system.
Q3: At what concentration might I expect to see off-target effects on Rac1?
If this compound does have an off-target effect on Rac1, it appears to occur at a significantly higher concentration than its primary target. The reported IC50 for Rac1 inhibition is approximately 90-fold higher than that for the Rab27a-JFC1 interaction.[1] It is crucial to use the lowest effective concentration of this compound to inhibit Rab27a-JFC1 to minimize the risk of off-target effects.
Q4: My experiment suggests this compound is affecting Rac1 signaling. How can I confirm this?
If you suspect off-target effects on Rac1, it is recommended to perform a direct biochemical assay to measure Rac1 activation in your system. A Rac1 activation assay, such as a p21-activated kinase 1 (PAK1) p21-binding domain (PBD) pull-down assay, is the gold standard for quantifying the levels of active, GTP-bound Rac1. Additionally, an in vitro competition assay can be performed to determine if this compound directly interferes with the binding of GTP to Rac1.
Data Summary: Inhibitory Concentrations of this compound
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound for its primary target and its potential off-target.
| Target | IC50 Value | Reference(s) |
| Rab27a-JFC1 Interaction | 0.33 µM | [6] |
| Rab27a-JFC1 Interaction | 2.6 µM | [5][6] |
| Rac1-GTP Interaction | 29.3 µM | [1] |
Experimental Protocols
Rac1 Activation Assay (PBD Pull-Down)
This protocol is adapted from commercially available kits and allows for the specific pull-down of active, GTP-bound Rac1 from cell lysates.[7][8][9]
Materials:
-
Cells of interest treated with vehicle (DMSO) or this compound.
-
Positive control (e.g., GTPγS-treated lysate) and negative control (e.g., GDP-treated lysate).
-
Lysis/Binding/Wash Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, protease and phosphatase inhibitors).
-
PAK1 PBD agarose or magnetic beads.
-
Anti-Rac1 primary antibody.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and Western blotting equipment.
-
Chemiluminescence detection reagents.
Procedure:
-
Cell Lysis:
-
Culture and treat cells as required.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold Lysis/Binding/Wash Buffer.
-
Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Determine protein concentration of the supernatant.
-
-
Affinity Precipitation of Active Rac1:
-
Normalize protein concentrations of all samples.
-
To 500-1000 µg of protein lysate, add 20-30 µL of a 50% slurry of PAK1 PBD beads.
-
For controls, preload separate lysates with 100 µM GTPγS (non-hydrolyzable GTP analog, positive control) or 1 mM GDP (negative control) for 30 minutes at 30°C before adding beads.
-
Incubate samples with beads for 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 5,000 x g for 1 minute).
-
Aspirate the supernatant.
-
Wash the beads three times with 500 µL of Lysis/Binding/Wash Buffer.
-
-
Elution and Western Blotting:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 40 µL of 2x Laemmli sample buffer.
-
Boil the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with an anti-Rac1 primary antibody, followed by an HRP-conjugated secondary antibody.
-
Visualize bands using a chemiluminescence detection system.
-
Troubleshooting:
-
No or weak signal in positive control: Ensure GTPγS was added and incubated correctly. Check the integrity of the PAK1 PBD beads.
-
High background: Increase the number of wash steps. Ensure the lysis buffer contains sufficient detergent and protease inhibitors.
-
Inconsistent results: Ensure equal protein loading. Use fresh lysates as GTP-bound Rac1 can be rapidly hydrolyzed.
In Vitro GTP-Rac1 Binding Competition Assay
This assay determines if this compound directly competes with GTP for binding to Rac1.
Materials:
-
Recombinant purified Rac1 protein.
-
GTPγS labeled with a fluorescent or radioactive tag.
-
This compound at various concentrations.
-
Filter plates (e.g., 96-well nitrocellulose plates).
-
Scintillation counter or fluorescence plate reader.
-
Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT).
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add a constant amount of recombinant Rac1 and labeled GTPγS to each well.
-
Add increasing concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
-
Filtration:
-
Transfer the reaction mixtures to a filter plate and apply a vacuum to separate protein-bound from free-labeled GTPγS.
-
-
Washing:
-
Wash the wells of the filter plate multiple times with ice-cold Binding Buffer.
-
-
Detection:
-
Measure the amount of labeled GTPγS retained on the filter using a scintillation counter or fluorescence reader.
-
-
Data Analysis:
-
Plot the retained signal against the concentration of this compound to determine the IC50 value.
-
Troubleshooting:
-
High non-specific binding: Pre-treat the filter plate with a blocking agent. Optimize washing conditions.
-
Low signal: Increase the concentration of recombinant Rac1 or labeled GTPγS.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway and Potential Rac1 Off-Target Effect
This diagram illustrates the established primary pathway of this compound and the hypothesized off-target interaction with Rac1.
Caption: this compound's primary and potential off-target pathways.
Experimental Workflow for Investigating Off-Target Effects
This workflow outlines the logical steps to investigate and confirm potential off-target effects of this compound on Rac1.
Caption: Workflow for investigating this compound's off-target effects on Rac1.
References
- 1. This compound inhibits neutrophil adhesion and β2 integrin activation by antagonizing Rac-1-GTP interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound inhibits JFC1-mediated mobilization of a subset of CD11b/CD18+ vesicles decreasing integrin avidity, but does not inhibit Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Neutrophil Adhesion and β2 Integrin Activation by Antagonizing Rac-1-Guanosine 5'-Triphosphate Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Neutrophil Exocytosis Inhibitors (Nexinhibs), Small Molecule Inhibitors of Neutrophil Exocytosis and Inflammation: DRUGGABILITY OF THE SMALL GTPase Rab27a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. abcam.com [abcam.com]
- 9. cellbiolabs.com [cellbiolabs.com]
Nexinhib20 stability and degradation in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Nexinhib20 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For long-term storage, this compound stock solutions should be stored at -80°C, where they are stable for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month. It is crucial to aliquot the stock solution after preparation to prevent product inactivation from repeated freeze-thaw cycles.[1]
Q2: How should I prepare working solutions of this compound for my experiments?
For in vivo experiments, it is highly recommended to prepare the working solution fresh on the same day of use.[1] For in vitro experiments, while fresh preparation is also ideal, solutions can be prepared from a frozen stock. Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system and does not exceed levels that could induce toxicity.
Q3: this compound has precipitated out of my solution. What should I do?
If precipitation or phase separation occurs during the preparation of a working solution, gentle heating and/or sonication can be used to aid dissolution.[1] Always visually inspect the solution for clarity before use.
Q4: Is this compound toxic to cells?
This compound has been shown to not induce apoptosis or significant cell death in human neutrophils at concentrations up to 100 µM when incubated for 1 to 4 hours at room temperature.[2][3] However, it is always good practice to perform a dose-response curve for cytotoxicity in your specific cell type and experimental conditions.
Q5: How quickly does this compound degrade in vivo?
Pharmacokinetic studies in mice following intraperitoneal injection have shown that this compound is degraded rapidly, within 2 hours.[2] This rapid degradation can be advantageous for studies focusing on acute inflammatory responses, as it will not interfere with the later resolution phase of inflammation.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Improper storage and handling of this compound. | Aliquot stock solutions and avoid repeated freeze-thaw cycles. Store at -80°C for long-term and -20°C for short-term use.[1] Prepare working solutions fresh, especially for in vivo studies.[1] |
| Degradation of this compound in the working solution. | Prepare working solutions immediately before use. If experiments are lengthy, consider the stability of this compound under your specific experimental conditions (e.g., temperature, media). | |
| Low efficacy of this compound in inhibiting neutrophil exocytosis | Suboptimal concentration of this compound. | The effective concentration can vary between cell types and stimulation conditions. A typical effective concentration for inhibiting neutrophil exocytosis in vitro is 10 µM.[2][4] Perform a dose-response experiment to determine the optimal concentration for your system. |
| Incorrect experimental timing. | Ensure that cells are pre-incubated with this compound for a sufficient time before stimulation. A pre-incubation time of 1 hour has been shown to be effective for human neutrophils.[2] | |
| Observed off-target effects | Potential interaction with other signaling pathways. | While this compound is known to target the Rab27a-JFC1 interaction, some studies have suggested a potential, though less potent, effect on Rac1.[2][4] Be aware of this possibility and consider using appropriate controls to dissect the specific effects on your pathway of interest. |
| Precipitation of this compound in cell culture media | Poor solubility of this compound in aqueous solutions. | Ensure the final solvent concentration (e.g., DMSO) is low and compatible with your media. If precipitation persists, consider using a different formulation, such as with SBE-β-CD, which can improve solubility.[1] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Stability of this compound Stock Solutions
| Storage Temperature | Duration | Source |
| -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
Table 2: In Vivo Degradation of this compound
| Organism | Route of Administration | Time to Degradation | Source |
| Mouse | Intraperitoneal injection | Within 2 hours | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
To prepare a stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound powder in DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Preparation of this compound Working Solution for In Vivo Experiments
This protocol yields a clear solution of ≥ 2.5 mg/mL.[1]
-
Start with a 25.0 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
This solution should be prepared fresh on the day of the experiment.[1]
Protocol 3: In Vitro Inhibition of Neutrophil Adhesion
-
Isolate human neutrophils using your standard laboratory protocol.
-
Resuspend the neutrophils in an appropriate buffer (e.g., RPMI-1640 with 2% HSA).
-
Pre-incubate the neutrophils with 10 µM this compound or vehicle control (DMSO) for 1 hour at room temperature.[2]
-
Perfuse the treated neutrophils into a microfluidic chamber coated with P-selectin and ICAM-1.
-
Induce neutrophil adhesion by adding a chemoattractant such as IL-8.
-
Quantify neutrophil adhesion and rolling velocity using time-lapse microscopy.[2]
Visualizations
Caption: this compound inhibits neutrophil exocytosis by blocking Rab27a-JFC1 interaction.
Caption: A typical workflow for in vitro experiments involving this compound.
Caption: A decision tree for troubleshooting inconsistent experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound inhibits neutrophil adhesion and β2 integrin activation by antagonizing Rac-1-GTP interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits JFC1-mediated mobilization of a subset of CD11b/CD18+ vesicles decreasing integrin avidity, but does not inhibit Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Nexinhib20 Cytotoxicity in Primary Neutrophils
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cytotoxicity of Nexinhib20 in primary neutrophils. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in neutrophils?
A1: this compound is primarily known as a neutrophil exocytosis inhibitor.[1][2] It functions by targeting the interaction between the small GTPase Rab27a and its effector JFC1, which is crucial for the secretion of azurophilic granules.[3][4][5] Additionally, this compound has been shown to inhibit neutrophil adhesion and β2 integrin activation by antagonizing the interaction between Rac-1 and GTP.[1][2]
Q2: Is this compound expected to be cytotoxic to primary neutrophils?
A2: Based on current research, this compound is not considered to be cytotoxic to primary neutrophils. Studies have shown that neutrophil viability remains high (close to 100%) even when incubated with high concentrations of this compound (e.g., 100 μM for one hour).[1] The compound is designed to inhibit specific cellular functions like exocytosis and adhesion without inducing apoptosis or cell death.[1]
Q3: What are the recommended methods for assessing neutrophil viability after this compound treatment?
A3: Several standard methods can be used to assess neutrophil viability and cytotoxicity. These include:
-
Trypan Blue Exclusion Assay: A simple, cost-effective method to quickly assess cell membrane integrity.
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the supernatant, indicating membrane damage.[6][7]
-
Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: A more sophisticated method to differentiate between viable, apoptotic, and necrotic cells.
-
MTT Assay: Assesses cell metabolic activity as an indicator of cell viability.[7]
Q4: At what concentrations should I test this compound for potential cytotoxicity?
A4: It is recommended to perform a dose-response experiment. A starting point could be the effective concentration for inhibiting neutrophil functions (e.g., 10 µM for exocytosis inhibition) and extending to higher concentrations (e.g., up to 100 µM) to establish a safety margin for your experiments.[1][8][9]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Increased neutrophil death observed after this compound treatment. | 1. Suboptimal Neutrophil Isolation: Primary neutrophils are sensitive and can be activated or damaged during isolation, leading to spontaneous apoptosis.[10][11] | Review and optimize your neutrophil isolation protocol. Ensure all steps are performed gently, on ice, and with endotoxin-free reagents to minimize cell stress. |
| 2. Contamination: Bacterial or fungal contamination in cell culture can induce neutrophil death. | Use sterile techniques and check reagents for contamination. | |
| 3. Solvent Cytotoxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a cytotoxic concentration. | Ensure the final concentration of the solvent in your culture medium is non-toxic to neutrophils (typically ≤ 0.1%). Run a vehicle control (solvent only) to assess its effect. | |
| Inconsistent results in cytotoxicity assays. | 1. Variable Neutrophil Quality: Neutrophils from different donors or isolated on different days can have varying viability and sensitivity. | Use neutrophils from healthy donors and try to be consistent with the isolation procedure. Always include appropriate controls in every experiment. |
| 2. Assay Timing: Neutrophils are short-lived cells. The timing of your cytotoxicity assessment is critical. | Perform your cytotoxicity assay within a relevant timeframe for your experiment (e.g., a few hours). Extended incubation times will naturally lead to increased cell death. | |
| 3. Pipetting Errors: Inaccurate pipetting can lead to variability in cell numbers and reagent concentrations. | Ensure your pipettes are calibrated and use careful pipetting techniques. | |
| High background in LDH assay. | 1. Excessive Pipetting Force: Lysing cells during pipetting can artificially increase the LDH signal in your control wells.[12] | Handle cell suspensions gently. When adding reagents, dispense them slowly against the side of the well. |
| 2. High Cell Density: Too many cells per well can lead to nutrient depletion and spontaneous cell death, resulting in high background LDH release.[12] | Optimize the cell seeding density for your assay plates. |
Experimental Protocols
Protocol 1: Assessment of Neutrophil Viability by Trypan Blue Exclusion
-
Isolate primary human neutrophils using your standard laboratory protocol (e.g., Ficoll-Paque density gradient centrifugation followed by dextran sedimentation).[11]
-
Resuspend the purified neutrophils in a suitable buffer or culture medium.
-
Treat the neutrophils with various concentrations of this compound or vehicle control (DMSO) for the desired duration at 37°C.
-
Take an aliquot of the cell suspension (e.g., 20 µL) and mix it with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture into a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a light microscope.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Protocol 2: LDH Cytotoxicity Assay
-
Plate isolated primary neutrophils in a 96-well plate at an optimized density.
-
Prepare controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).
-
Vehicle control: Cells treated with the same concentration of solvent used for this compound.
-
This compound treatment: Cells treated with the desired concentrations of this compound.
-
-
Incubate the plate for the desired experimental duration at 37°C in a humidified incubator.
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: ((Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)) x 100.
Data Presentation
Table 1: Example Data for Neutrophil Viability after this compound Treatment (Trypan Blue Exclusion)
| Treatment | Concentration (µM) | Incubation Time (h) | % Viability (Mean ± SD) |
| Untreated Control | - | 1 | 98 ± 2 |
| Vehicle (0.1% DMSO) | - | 1 | 97 ± 3 |
| This compound | 10 | 1 | 98 ± 2 |
| This compound | 50 | 1 | 96 ± 4 |
| This compound | 100 | 1 | 97 ± 3 |
Table 2: Example Data for this compound Cytotoxicity (LDH Assay)
| Treatment | Concentration (µM) | Incubation Time (h) | % Cytotoxicity (Mean ± SD) |
| Vehicle (0.1% DMSO) | - | 2 | 3 ± 1 |
| This compound | 10 | 2 | 4 ± 2 |
| This compound | 50 | 2 | 5 ± 2 |
| This compound | 100 | 2 | 6 ± 3 |
| Lysis Control | - | 2 | 100 |
Visualizations
Caption: this compound signaling pathway in neutrophils.
Caption: Experimental workflow for assessing cytotoxicity.
References
- 1. This compound inhibits neutrophil adhesion and β2 integrin activation by antagonizing Rac-1-GTP interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Neutrophil Adhesion and β2 Integrin Activation by Antagonizing Rac-1-Guanosine 5'-Triphosphate Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Neutrophil Exocytosis Inhibitors (Nexinhibs), Small Molecule Inhibitors of Neutrophil Exocytosis and Inflammation: DRUGGABILITY OF THE SMALL GTPase Rab27a - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for analysis of mouse neutrophil NETosis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation and High Throughput Flow Cytometric Apoptosis Assay of Human Neutrophils to Enable Compound Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
how to control for vehicle effects when using Nexinhib20
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper use of Nexinhib20, with a specific focus on controlling for the effects of experimental vehicles.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that specifically targets the protein-protein interaction between the small GTPase Rab27a and its effector JFC1.[1] This interaction is crucial for the exocytosis of azurophilic granules in neutrophils. By inhibiting this binding, this compound effectively reduces the release of toxic contents from these granules, thereby mitigating inflammation.[1]
Q2: What are the recommended vehicles for dissolving this compound for in vivo studies?
A2: this compound is soluble in organic solvents like ethanol and Dimethyl Sulfoxide (DMSO).[2] For in vivo administration, co-solvents are often necessary to improve solubility and bioavailability. Commonly used vehicle formulations include combinations of DMSO, polyethylene glycol (PEG300), Tween-80, and saline, or DMSO with cyclodextrins such as hydroxypropyl-β-cyclodextrin (Trappsol) or sulfobutyl ether β-cyclodextrin (SBE-β-CD).[2]
Q3: Why is a vehicle control group essential when using this compound?
A3: The components of the vehicle used to dissolve and administer this compound can have their own biological effects, which may confound the experimental results. For example, DMSO has been shown to affect neutrophil function, including chemotaxis and oxidative burst.[3][4][5][6] Therefore, a vehicle control group, which receives the same vehicle formulation without this compound, is critical to distinguish the specific effects of this compound from those of the vehicle itself.
Q4: What are the known effects of common vehicle components on neutrophils?
A4: Several components used in this compound vehicle formulations have been reported to influence neutrophil function and inflammatory responses. A summary of these effects is provided in the table below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected inflammatory response in the vehicle control group. | The vehicle components themselves may be inducing an inflammatory response. | - Review the literature for the known effects of each vehicle component at the concentration used.[7][8][9][10][11][12] - Consider reducing the concentration of potentially pro-inflammatory components (e.g., certain PEGs).[10][11] - Test each vehicle component individually to identify the source of the inflammation. |
| Variability in experimental results between batches. | Inconsistent preparation of the this compound-vehicle formulation. | - Ensure a standardized and reproducible protocol for preparing the formulation. - Use fresh, high-quality vehicle components for each experiment. - Confirm the complete dissolution of this compound before administration. |
| Lower than expected efficacy of this compound. | - The vehicle may be interfering with this compound activity. - Suboptimal bioavailability. | - Evaluate if any vehicle component could be antagonizing the effect of this compound. - Consider alternative vehicle formulations with components known to have minimal biological activity or that may enhance bioavailability, such as cyclodextrins.[12] |
| Observed effects do not align with the known mechanism of this compound. | The vehicle may be causing off-target effects that mimic or mask the action of this compound. | - Carefully compare the results from the this compound-treated group to the vehicle-only control group. - Investigate the specific signaling pathways affected by the vehicle alone. For example, DMSO can impact pathways involved in inflammation.[7] |
Data Presentation
Table 1: Summary of Potential Vehicle Effects on Neutrophil Function and Inflammatory Responses
| Vehicle Component | Reported Effects | Key Considerations for this compound Experiments | Citations |
| Dimethyl Sulfoxide (DMSO) | - Suppresses superoxide, hydrogen peroxide, and hypochlorous acid production by neutrophils. - Inhibits neutrophil chemotaxis. - Can have anti-inflammatory effects by inhibiting IL-8 production. - May inhibit the bactericidal activity of neutrophils in vitro. | The anti-inflammatory and inhibitory effects on neutrophil function may overlap with or mask the effects of this compound. A DMSO-containing vehicle control is crucial. | [3][4][5][6][7] |
| Polyethylene Glycol (PEG) | - Some PEGs can have pro-inflammatory activity, stimulating cytokine production. - mPEG10 has been shown to induce the formation of neutrophil extracellular traps (NETs) and increase intracellular calcium signaling. - PEGylation can increase phagocytosis of particles by neutrophils. | The pro-inflammatory potential of some PEGs could counteract the intended anti-inflammatory effect of this compound. The specific type and molecular weight of PEG should be carefully considered and controlled for. | [10][11][13] |
| Tween-80 (Polysorbate 80) | - Decreases the production of reactive oxygen species (ROS) in neutrophils. - Stimulates myeloperoxidase (MPO) enzymatic activity. - Can have immunosuppressive effects on the primary humoral immune response. | The dual effects on ROS production and MPO activity could complicate the interpretation of inflammation-related readouts. | [9][14][15] |
| Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) | - Can have intrinsic anti-inflammatory properties. - Can induce the formation of NETs. - May induce a pro-inflammatory profile depending on the context and duration of exposure. | While often used to improve drug delivery, their own anti-inflammatory potential needs to be accounted for in the vehicle control. | [8][12][16][17] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol provides a general guideline. Researchers should optimize the formulation based on their specific experimental needs and animal models.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene Glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add DMSO to dissolve the this compound completely. The volume of DMSO should be kept to a minimum, typically 10% of the final volume.
-
In a separate sterile tube, prepare the vehicle mixture. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, combine the appropriate volumes of PEG300, Tween-80, and saline.
-
Slowly add the this compound/DMSO solution to the vehicle mixture while vortexing to ensure proper mixing and prevent precipitation.
-
Visually inspect the final solution for any precipitation. If necessary, gentle warming or sonication can be used to aid dissolution.
-
Prepare the vehicle control by following the same procedure but omitting this compound.
Protocol 2: Experimental Design with Vehicle Control
-
Animal Groups: At a minimum, include the following groups:
-
Group 1: Naive/Untreated Control: Animals that do not receive any treatment.
-
Group 2: Disease/Stimulus Control: Animals that receive the inflammatory stimulus but no treatment.
-
Group 3: Vehicle Control: Animals that receive the inflammatory stimulus and the vehicle formulation without this compound.
-
Group 4: this compound Treatment Group: Animals that receive the inflammatory stimulus and the this compound formulation.
-
-
Randomization and Blinding: Randomly assign animals to each group. The investigator administering the treatments and assessing the outcomes should be blinded to the group assignments to minimize bias.
-
Administration: Administer the vehicle or this compound formulation using the same route, volume, and schedule for both Group 3 and Group 4.
-
Data Analysis: Compare the outcomes of the this compound treatment group (Group 4) to the vehicle control group (Group 3) to determine the specific effect of this compound. The other control groups will help establish the baseline and the effect of the inflammatory stimulus.
Mandatory Visualization
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound inhibits neutrophil adhesion and β2 integrin activation by antagonizing Rac-1-GTP interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of dimethyl sulfoxide on the oxidative function of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide decreases lung neutrophil sequestration and lung leak - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of dimethyl sulfoxide on the in vitro and in vivo bactericidal activity of human and mouse neutrophils and mononuclear phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide decreases interleukin-8-mediated neutrophil recruitment in the airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DMSO Represses Inflammatory Cytokine Production from Human Blood Cells and Reduces Autoimmune Arthritis | PLOS One [journals.plos.org]
- 8. Pro-Inflammatory Implications of 2-Hydroxypropyl-β-cyclodextrin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant activity of Tween-20 and Tween-80 evaluated through different in-vitro tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polyethylene Glycols Stimulate Ca2+ Signaling, Cytokine Production, and the Formation of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polyethylene Glycols Stimulate Ca2+ Signaling, Cytokine Production, and the Formation of Neutrophil Extracellular Traps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory effects of cyclodextrin nanoparticles enable macrophage repolarization and reduce inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PEGylation of Model Drug Carriers Enhances Phagocytosis by Primary Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Immunosuppressive effects of tween 80 on mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methods to Study Lipid Alterations in Neutrophils and the Subsequent Formation of Neutrophil Extracellular Traps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
interpreting unexpected outcomes in Nexinhib20 experiments
Welcome to the technical support center for Nexinhib20. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected outcomes in experiments involving this novel neutrophil exocytosis inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small-molecule inhibitor that specifically targets the protein-protein interaction between the small GTPase Rab27a and its effector JFC1.[1][2][3] This interaction is essential for the exocytosis of azurophilic granules in neutrophils. By blocking this interaction, this compound inhibits the release of the toxic contents of these granules, thereby reducing neutrophil-mediated inflammation without impairing their innate immune functions like phagocytosis.[1]
Q2: What are the expected effects of this compound on neutrophil function?
A2: The primary and expected effect of this compound is the inhibition of azurophilic granule exocytosis.[1][3] This leads to a reduction in the secretion of proteins like myeloperoxidase (MPO).[3][4] Additionally, this compound is expected to decrease the surface expression of CD11b (a component of the β2 integrin Mac-1) by inhibiting the mobilization of a subset of CD11b-containing vesicles to the plasma membrane.[1] This results in decreased integrin avidity.[1]
Q3: Is this compound toxic to cells?
A3: Studies have shown that this compound does not induce significant apoptosis or cell death in neutrophils, even at concentrations higher than its effective dose for inhibiting exocytosis.[5] Neutrophil viability has been reported to remain high even with up to 100 μM of this compound for one hour.[5]
Troubleshooting Unexpected Outcomes
This section addresses specific unexpected results that may arise during your this compound experiments and provides guidance on how to interpret and troubleshoot them.
Issue 1: Variable or No Inhibition of Azurophilic Granule Exocytosis
You may observe inconsistent or a complete lack of inhibition of MPO secretion or other markers of azurophilic granule release.
Possible Causes and Troubleshooting Steps:
-
Compound Integrity and Concentration:
-
Verify Concentration: Ensure the final concentration of this compound is accurate. The reported effective concentration in cellular assays is typically around 10 µM.[1][4]
-
Solubility: this compound is typically dissolved in DMSO. Ensure it is fully dissolved before diluting into your aqueous experimental buffer. Precipitates can significantly lower the effective concentration.
-
Storage: Aliquot and store this compound at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Experimental Conditions:
-
Pre-incubation Time: Neutrophils should be pre-incubated with this compound for a sufficient duration before stimulation. A pre-incubation time of 1 hour is commonly used.[4][5]
-
Stimulus Used: The inhibitory effect of this compound has been demonstrated with stimuli such as fMLP and GM-CSF.[3][4] The potency of the stimulus might influence the degree of inhibition.
-
-
Cell Type and State:
-
Species Specificity: While effective in both human and murine neutrophils, there could be subtle differences in potency.[1]
-
Neutrophil Activation State: The isolation procedure can sometimes prime neutrophils. Ensure a consistent and gentle isolation protocol to minimize baseline activation.
-
Summary of Expected Inhibition of Azurophilic Granule Exocytosis
| Stimulus | This compound Concentration | Expected Inhibition | Reference |
| fMLP/GM-CSF | 10 µM | Significant decrease in MPO secretion | [3][4] |
| fMLF | 10 µM | Marked inhibitory effect | [1] |
Issue 2: Conflicting Results on Rac1 Activation
A significant point of discrepancy in the literature is the effect of this compound on the activation of the small GTPase Rac1.
Observed Outcomes:
-
Outcome A: No effect on Rac1 Activation. Several studies using TR-FRET and Rac1-GTP pulldown assays have concluded that this compound does not interfere with Rac1 activation.[1] In this context, the effects of this compound on integrin function are considered Rac1-independent.[1]
-
Outcome B: Inhibition of Rac1 Activation. Conversely, other research using Rac-1-GTP pull-down assays and in vitro competition assays has shown that this compound inhibits Rac1 activation by antagonizing the binding of Rac-1 to GTP.[5][6] It is worth noting that the IC50 for Rac-1 inhibition is reported to be significantly higher (approximately 90-fold) than for the Rab27a-JFC1 interaction.[5]
How to Interpret Your Results:
If you observe an effect on Rac1, consider the following:
-
Concentration Dependence: The inhibitory effect on Rac1 may only occur at higher concentrations of this compound. Perform a dose-response curve to determine if your observed effect is within the expected range for Rab27a-JFC1 inhibition (low µM) or the reported range for Rac1 inhibition.
-
Assay Specificity: The method used to measure Rac1 activation can be critical.
-
Rac1-GTP Pulldown: This assay measures the amount of active, GTP-bound Rac1.
-
TR-FRET Assays: These can measure the interaction of Rac1 with its effectors, like PAK1.[1]
-
-
Cellular Context: The specific stimulus and cell type might influence the signaling pathways engaged and thus the apparent effect of this compound on Rac1.
Experimental Workflow to Dissect Rac1 Involvement
Caption: Logical workflow for troubleshooting unexpected effects on Rac1.
Issue 3: Unexpected Changes in Intracellular Calcium Levels
You might observe that this compound alters intracellular calcium flux, which may not be an immediately obvious consequence of inhibiting Rab27a-JFC1 interaction.
Reported Finding:
-
This compound has been shown to suppress the increase in intracellular calcium that occurs after stimulation with the chemokine IL-8.[5][6]
Interpretation and Further Steps:
-
This effect on Ca2+ flux is considered part of the mechanism by which this compound inhibits β2 integrin activation.[5]
-
The link between Rab27a/JFC1 and calcium signaling pathways is not fully elucidated but your finding is consistent with published data.
-
To further investigate this, you could:
-
Examine the timing of Ca2+ suppression relative to other cellular events.
-
Investigate whether this effect is dependent on the specific stimulus used.
-
Signaling Pathways and Experimental Protocols
Established Signaling Pathway of this compound
This compound's primary target is the Rab27a-JFC1 interaction, which is a key step in the docking and fusion of azurophilic granules with the plasma membrane.
Caption: this compound inhibits the Rab27a-JFC1 interaction.
Controversial Involvement of Rac1
The dual-functional nature of this compound, potentially affecting both exocytosis and integrin activation via Rac1, is a topic of ongoing research.
Caption: Dual inhibitory potential of this compound.
Key Experimental Protocols
Human Neutrophil Isolation
-
Source: Freshly drawn human blood from healthy donors.
-
Method: Ficoll density gradient centrifugation is a standard method.[1]
-
Dilute whole blood with an equal volume of PBS.
-
Carefully layer the diluted blood over a Ficoll-Paque gradient.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layers, leaving the neutrophil/erythrocyte pellet.
-
Lyse erythrocytes using a hypotonic solution (e.g., 0.2% NaCl) for 30 seconds, followed by restoration of isotonicity with 1.6% NaCl.
-
Wash the remaining neutrophil pellet with PBS and resuspend in the appropriate buffer for your assay.
-
Rac1 Activation (GTP-Pulldown) Assay
This protocol is based on the principle that active, GTP-bound Rac1 will bind to its effector protein, PAK1.
-
Materials: PAK1-PBD (p21-binding domain) beads, cell lysis buffer, neutrophils, this compound.
-
Procedure:
-
Treat isolated neutrophils with DMSO (vehicle) or this compound for 1 hour at 37°C.
-
Stimulate cells as required by your experimental design (e.g., with IL-8).
-
Lyse the cells on ice with a lysis buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation.
-
Incubate a portion of the supernatant with PAK1-PBD beads to pull down active Rac1-GTP.
-
Wash the beads thoroughly to remove non-specific binding.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate by Western blotting using an anti-Rac1 antibody.
-
Run a parallel Western blot on the total cell lysate to determine the total amount of Rac1 protein.
-
Quantify the bands and express the result as the ratio of pulled-down Rac1 to total Rac1.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay can be used to measure the protein-protein interaction between Rab27a and JFC1 or Rac1 and PAK1.[1]
-
Principle: A donor fluorophore (e.g., terbium cryptate) is conjugated to one protein, and an acceptor fluorophore (e.g., GFP) to the other. When the proteins interact, the fluorophores are brought into close proximity, allowing for energy transfer upon excitation of the donor. The signal is measured as a ratio of acceptor to donor emission.
-
General Procedure:
-
Recombinant proteins (e.g., GST-Rab27a and Myc-JFC1-GFP) are purified.
-
Antibodies conjugated to the FRET pair fluorophores (e.g., anti-GST-Terbium and anti-Myc-d2) are used.
-
The reaction is set up in a microplate with the recombinant proteins, antibodies, and varying concentrations of this compound or vehicle control.
-
After incubation, the FRET signal is read on a compatible plate reader. A decrease in the emission ratio indicates inhibition of the protein-protein interaction.[1]
-
References
- 1. This compound inhibits JFC1-mediated mobilization of a subset of CD11b/CD18+ vesicles decreasing integrin avidity, but does not inhibit Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Neutrophil Exocytosis Inhibitors (Nexinhibs), Small Molecule Inhibitors of Neutrophil Exocytosis and Inflammation: DRUGGABILITY OF THE SMALL GTPase Rab27a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits neutrophil adhesion and β2 integrin activation by antagonizing Rac-1-GTP interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Neutrophil Adhesion and β2 Integrin Activation by Antagonizing Rac-1-Guanosine 5'-Triphosphate Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
ensuring complete dissolution of Nexinhib20 for experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the complete dissolution of Nexinhib20 for experimental use.
Troubleshooting Guide
Issue: Precipitate forms after adding this compound stock solution to aqueous media.
Answer: This is a common issue when diluting a compound from a high-concentration organic stock (like DMSO) into an aqueous buffer or cell culture medium. Here is a step-by-step guide to address this:
Experimental Workflow for Dilution
Caption: Troubleshooting workflow for this compound precipitation upon dilution.
Detailed Protocol:
-
Initial Dilutions in DMSO: It is recommended to perform initial serial dilutions in DMSO before the final dilution into your aqueous experimental medium.[1][2] Abruptly changing the solvent from 100% DMSO to a primarily aqueous solution can cause the compound to crash out of solution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture or assay buffer is low, typically less than 0.5%, as higher concentrations can be toxic to cells.[1] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Aiding Dissolution: If a precipitate still forms, you can try warming the solution to 37°C and using an ultrasonic bath to aid dissolution.[3][4][5]
-
Consider Co-solvents for In Vivo Use: For animal studies, co-solvents may be necessary to maintain solubility. Formulations such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% (20% SBE-β-CD in Saline) have been used.[4]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[3][6] For most in vitro experiments, preparing a concentrated stock solution in DMSO is the standard practice.[1][7][8]
Q2: What are the reported solubility concentrations for this compound?
A2: The solubility of this compound is approximately 30 mg/mL in DMSO and 15 mg/mL in ethanol.[3][6] It is important to note that these are approximate values, and it is always best to start with a small amount to test solubility with your specific lot of the compound.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the crystalline solid this compound in the solvent of choice (typically DMSO).[6] It is good practice to purge the solvent with an inert gas before adding it to the compound to prevent oxidation.[6] If you have difficulty dissolving the compound, gentle warming to 37°C or sonication can be applied.[3][5]
Q4: How should I store this compound solutions?
A4: this compound as a solid is stable for at least four years when stored at -20°C.[6] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for several months or at -80°C for longer-term storage (up to 6 months).[3][4][7]
Q5: I see undissolved particles in my stock solution. What should I do?
A5: First, ensure you have not exceeded the solubility limit. If the concentration is within the recommended range, try vortexing the solution for a longer period. If particles persist, brief warming at 37°C and sonication in a water bath can help achieve complete dissolution.[3][5]
Quantitative Data Summary
| Parameter | Value | Solvent | Reference |
| Solubility | ~30 mg/mL | DMSO | [3][6] |
| ~15 mg/mL | Ethanol | [3][6] | |
| Molar Mass | 300.3 g/mol | N/A | [6] |
| Storage (Solid) | ≥ 4 years at -20°C | N/A | [6] |
| Storage (Stock Solution) | Short term (days to weeks) at 0-4°C | DMSO | [7] |
| Long term (months) at -20°C | DMSO | [7] | |
| Up to 6 months at -80°C | DMSO | [4] |
Mechanism of Action: Signaling Pathway
This compound functions by inhibiting the protein-protein interaction between the small GTPase Rab27a and its effector JFC1.[6][9][10] This interaction is crucial for the exocytosis of azurophilic granules in neutrophils.[10] By blocking this step, this compound effectively reduces the secretion of pro-inflammatory mediators, such as myeloperoxidase (MPO).[6]
Caption: this compound inhibits the Rab27a-JFC1 interaction, blocking exocytosis.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. file.glpbio.com [file.glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound | Rab27a-JFC1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits JFC1-mediated mobilization of a subset of CD11b/CD18+ vesicles decreasing integrin avidity, but does not inhibit Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the On-Target Effect of Nexinhib20 on Rab27a: A Comparative Guide
For researchers and drug development professionals investigating the intricate cellular trafficking pathways governed by Rab GTPases, specific and potent inhibitors are invaluable tools. Nexinhib20 has emerged as a key small molecule inhibitor targeting Rab27a, a critical regulator of vesicle docking and fusion at the plasma membrane. This guide provides an objective comparison of this compound's on-target effects, supported by experimental data, and outlines detailed protocols for its validation.
Overview of this compound and its Target, Rab27a
Rab27a is a member of the Rab family of small GTPases that play essential roles in regulating intracellular membrane trafficking. Specifically, Rab27a is involved in the secretion of granules and exosomes in various cell types, including neutrophils and cancer cells. Its activity is mediated through interactions with a range of effector proteins. One such key effector in neutrophils is JFC1 (also known as synaptotagmin-like 1 or Slp1), which facilitates the exocytosis of azurophilic granules.
This compound is a cell-permeable small molecule designed to specifically disrupt the protein-protein interaction (PPI) between Rab27a and its effector JFC1.[1][2][3] By blocking this interaction, this compound effectively inhibits the downstream processes regulated by this complex, such as neutrophil exocytosis and inflammation.[4][5]
On-Target Efficacy of this compound
The primary mechanism of action of this compound is the competitive inhibition of the Rab27a-JFC1 binding.[1][2][3] This selective inhibition has been demonstrated to prevent the release of toxic cargoes from neutrophil azurophilic granules without significantly affecting other vital innate immune functions like phagocytosis.[1]
Quantitative Analysis of this compound's Inhibitory Activity
The potency of this compound has been quantified across various assays, demonstrating its specific inhibitory effects on the Rab27a-JFC1 interaction and downstream cellular functions.
| Assay Type | Target/Process | IC50 Value | Reference |
| Biochemical Assay | Rab27a-JFC1 Interaction (ELISA) | 2.6 µM | [4][6][7] |
| Cell-based Assay | Neutrophil Exocytosis | 0.33 µM | [4] |
| Off-Target Assessment | Rac-1-GTP Interaction | ~29.3 µM | [3][8] |
It is noteworthy that while this compound has been reported to have some inhibitory effect on Rac-1, the concentration required is approximately 90-fold higher than that needed to inhibit Rab27a-mediated exocytosis, suggesting a strong selectivity for the Rab27a-JFC1 axis.[3][8]
Comparison with Other Rab27a Inhibitory Strategies
Direct, specific, and cell-permeable small molecule inhibitors of the Rab27a-JFC1 interaction are not widely available, making this compound a unique tool. However, other experimental approaches to inhibit Rab27a function exist, providing a basis for comparison.
| Strategy | Mechanism | Advantages | Disadvantages |
| This compound | Small molecule inhibitor of Rab27a-JFC1 PPI | Cell-permeable, reversible, high specificity for JFC1-mediated processes. | Potential for off-target effects at high concentrations. |
| Genetic Knockout (KO) | Complete removal of the Rab27a gene | Provides a definitive understanding of the protein's role. | Can be lethal or lead to compensatory mechanisms; not therapeutically applicable. |
| RNA interference (siRNA/shRNA) | Post-transcriptional gene silencing | Transient and tunable inhibition. | Incomplete knockdown, potential off-target effects, delivery challenges in vivo. |
| Covalent Ligands | Irreversible binding to Rab27A | High potency and prolonged duration of action. | Potential for immunogenicity and off-target covalent modification; still in early development.[9][10][11] |
| GW4869 | Inhibitor of neutral sphingomyelinase (nSMase) | Broadly inhibits exosome release. | Lacks specificity for Rab27a; affects multiple cellular processes.[12] |
Experimental Protocols for Validating this compound's On-Target Effect
To validate the specific inhibitory effect of this compound on the Rab27a-JFC1 interaction, a series of biochemical and cell-based assays are recommended.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay quantitatively measures the proximity of two molecules and is ideal for studying protein-protein interactions in a high-throughput format.
-
Principle: A donor fluorophore (e.g., Terbium cryptate) is conjugated to an antibody recognizing a tag on one protein (e.g., Myc-JFC1), and an acceptor fluorophore (e.g., GFP) is fused to the interacting partner (e.g., EGFP-Rab27a). When the proteins interact, the donor and acceptor are brought into close proximity, allowing for fluorescence energy transfer upon excitation of the donor. This compound will disrupt this interaction, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
Co-express EGFP-tagged Rab27a and Myc-tagged JFC1 in a suitable cell line (e.g., HEK293T).
-
Prepare cell lysates.
-
Incubate cell lysates with varying concentrations of this compound or vehicle control (DMSO).
-
Add a Terbium-conjugated anti-Myc antibody.
-
Measure the FRET signal by detecting GFP emission at 520 nm after exciting Terbium at 340 nm.
-
Calculate the IC50 value from the dose-response curve.[3][7]
-
Co-Immunoprecipitation (Co-IP) / Pulldown Assay
This biochemical technique is used to confirm the interaction between two proteins and the inhibitory effect of a compound.
-
Principle: An antibody against a tagged Rab27a (e.g., GST-Rab27a) is used to pull it out of a solution, along with any proteins bound to it (i.e., JFC1). The presence of JFC1 is then detected by Western blotting. This compound will reduce the amount of JFC1 that is co-precipitated with Rab27a.
-
Protocol Outline:
-
Incubate purified recombinant GST-tagged Rab27a with a lysate containing JFC1 in the presence of varying concentrations of this compound or DMSO.
-
Add glutathione-sepharose beads to pull down GST-Rab27a and its binding partners.
-
Wash the beads to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with antibodies against JFC1 and Rab27a to visualize the proteins.
-
Quantify the band intensities to determine the extent of inhibition.[7]
-
Enzyme-Linked Immunosorbent Assay (ELISA)-Based PPI Assay
This solid-phase assay provides a quantitative measure of the protein-protein interaction.
-
Principle: Recombinant GST-Rab27a is immobilized on a microplate. A solution containing JFC1 and varying concentrations of this compound is added. The amount of JFC1 that binds to Rab27a is then detected using a specific primary antibody against JFC1 and a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric detection.
-
Protocol Outline:
-
Coat a 96-well plate with recombinant GST-Rab27a or GST as a negative control.
-
Block non-specific binding sites.
-
Add a solution containing JFC1 and a serial dilution of this compound to the wells.
-
Incubate to allow for binding.
-
Wash the wells to remove unbound proteins.
-
Add a primary antibody specific for JFC1.
-
Add an HRP-conjugated secondary antibody.
-
Add a colorimetric substrate (e.g., TMB) and measure the absorbance.
-
Calculate the IC50 value from the dose-response curve.[7]
-
Visualizing Molecular Interactions and Experimental Plans
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Rab27a-JFC1 signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for validating a Rab27a-JFC1 inhibitor.
Caption: Logical relationship between this compound, its targets, and cellular effects.
References
- 1. This compound inhibits JFC1-mediated mobilization of a subset of CD11b/CD18+ vesicles decreasing integrin avidity, but does not inhibit Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound | Rab27a-JFC1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. abmole.com [abmole.com]
- 7. Identification of Neutrophil Exocytosis Inhibitors (Nexinhibs), Small Molecule Inhibitors of Neutrophil Exocytosis and Inflammation: DRUGGABILITY OF THE SMALL GTPase Rab27a - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits neutrophil adhesion and β2 integrin activation by antagonizing Rac-1-GTP interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of the first structurally validated covalent ligands of the small GTPase RAB27A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of the first structurally validated covalent ligands of the small GTPase RAB27A - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Exosome inhibition improves response to first‐line therapy in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Nexinhib20 Efficacy Versus Rab27a Genetic Knockout in Modulating Secretory Pathways and Cancer Progression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key methods for inhibiting the function of the small GTPase Rab27a: the small molecule inhibitor Nexinhib20 and genetic knockout of the RAB27A gene. Rab27a is a critical regulator of vesicle trafficking and secretion, including the release of exosomes, and is implicated in various pathological processes, notably cancer progression and inflammation. Understanding the comparative efficacy and mechanistic nuances of these two approaches is crucial for designing experiments and developing novel therapeutic strategies.
Executive Summary
Both this compound and Rab27a genetic knockout effectively disrupt Rab27a-mediated secretory pathways. This compound offers a reversible, dose-dependent pharmacological approach, primarily characterized by its inhibition of the interaction between Rab27a and its effector JFC1. Genetic knockout of Rab27a provides a complete and sustained loss of function, which has been extensively studied in the context of exosome secretion and cancer metastasis. While direct head-to-head quantitative comparisons in cancer models are limited, available data suggest that both methods can significantly impair cancer cell invasion and other malignant phenotypes. This guide presents the current evidence for each approach, detailed experimental protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the efficacy of this compound and Rab27a genetic knockout from various studies. It is important to note that direct comparisons in the same cancer cell lines are not always available, and experimental conditions may vary between studies.
Table 1: Efficacy in Inhibiting Rab27a Function and Secretion
| Parameter | This compound | Rab27a Genetic Knockout | Cell/System Type |
| Mechanism of Action | Inhibits Rab27a-JFC1 interaction[1][2] | Ablation of Rab27a protein expression | N/A |
| IC50 (Rab27a-JFC1 Binding) | 2.6 µM[1][2] | N/A | Recombinant proteins |
| IC50 (Neutrophil Exocytosis) | 0.33 µM[2] | N/A | Human Neutrophils |
| Effect on Exosome Secretion | Reduction in exosome-related gene expression (RAB27A, CD9, CD63, TSG101)[3] | Variable: Significant decrease in some cell lines (e.g., A549 lung cancer)[4], but no change in others (e.g., A375, DMBC12, SkMel28 melanoma)[5][6] | Small Cell Lung Cancer, Melanoma, Lung Cancer |
| Effect on Neutrophil Exocytosis | Efficiently decreases azurophilic granule exocytosis to basal levels[2] | Undetectable levels of myeloperoxidase secretion[2] | Mouse Neutrophils |
Table 2: Efficacy in Inhibiting Cancer Cell Migration and Invasion
| Parameter | This compound | Rab27a Genetic Knockout | Cell Line |
| Inhibition of Cell Migration | Data not available in cancer cell lines | Impaired migration in DMBC12 and SkMel28 melanoma cells[5][6] | Melanoma |
| Inhibition of Cell Invasion | Data not available in cancer cell lines | Impaired invasion in DMBC12 and SkMel28 melanoma cells[5][6] | Melanoma |
| Effect on Metastasis (in vivo) | Data not available | Reduced lung metastasis of murine 4T1 breast cancer and B16-F10 melanoma cells[7] | Breast Cancer, Melanoma |
Signaling Pathways and Mechanisms of Action
Rab27a-Mediated Exosome Secretion Pathway
Rab27a, in its active GTP-bound state, recruits effector proteins to facilitate the transport, docking, and fusion of multivesicular bodies (MVBs) with the plasma membrane, leading to the release of exosomes.
Figure 1: Rab27a signaling pathway in exosome secretion.
Mechanisms of Inhibition
This compound and Rab27a genetic knockout interrupt this pathway at different points, as illustrated below.
Figure 2: Comparative mechanisms of this compound and Rab27a knockout.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Western Blot for Rab27a Expression
Objective: To determine the protein levels of Rab27a in cell lysates.
Materials:
-
RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-Rab27a)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates to pellet debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-Rab27a antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
Transwell Invasion Assay
Objective: To quantify the invasive potential of cancer cells.
Materials:
-
Transwell inserts with 8 µm pore size
-
Matrigel or other basement membrane extract
-
Serum-free cell culture medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Chamber Preparation: Coat the top of the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Incubation: Place the insert into a well containing medium with a chemoattractant and incubate for 24-48 hours.
-
Removal of Non-invasive Cells: Carefully remove the non-invasive cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have invaded through the membrane to the lower surface with methanol and stain with crystal violet.
-
Quantification: Count the number of stained cells in several random fields of view under a microscope.
Figure 3: Workflow for a Transwell invasion assay.
In Vivo Mouse Metastasis Model
Objective: To assess the metastatic potential of cancer cells in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or BALB/c nude)
-
Cancer cell suspension in sterile PBS or culture medium
-
Syringes and needles
-
Anesthesia
-
Bioluminescence imaging system (for luciferase-expressing cells) or histological equipment
Procedure (Tail Vein Injection Model):
-
Cell Preparation: Harvest cancer cells and resuspend them at a desired concentration in sterile PBS.
-
Animal Preparation: Anesthetize the mouse and place it in a restrainer to expose the tail vein.
-
Injection: Inject the cell suspension into the lateral tail vein of the mouse.
-
Monitoring: Monitor the mice for tumor growth and signs of metastasis. For luciferase-expressing cells, perform regular bioluminescence imaging.
-
Endpoint Analysis: At the end of the experiment, euthanize the mice and harvest organs (e.g., lungs, liver) for histological analysis to quantify metastatic nodules.
Conclusion
Both this compound and Rab27a genetic knockout represent powerful tools for investigating and inhibiting Rab27a-mediated cellular processes. This compound provides a reversible and titratable method for acute inhibition, making it suitable for preclinical studies and potential therapeutic development. Its efficacy in phenocopying Rab27a knockout in neutrophil exocytosis suggests a strong potential for similar effects in other Rab27a-dependent processes.
Rab27a genetic knockout offers a complete and permanent loss of function, which is invaluable for dissecting the fundamental roles of this protein. However, the potential for compensatory mechanisms, such as the upregulation of Rab27b, should be considered when interpreting results from knockout models.
The choice between these two approaches will depend on the specific research question, the desired duration of inhibition, and the experimental system. For studies requiring acute and reversible inhibition, this compound is an excellent choice. For fundamental studies on the long-term consequences of Rab27a loss, genetic knockout remains the gold standard. Further research involving direct, quantitative comparisons of this compound and Rab27a knockout in various cancer models will be crucial for fully elucidating their comparative efficacy and therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Identification of Neutrophil Exocytosis Inhibitors (Nexinhibs), Small Molecule Inhibitors of Neutrophil Exocytosis and Inflammation: DRUGGABILITY OF THE SMALL GTPase Rab27a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RAB27A promotes melanoma cell invasion and metastasis via regulation of pro-invasive exosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Impact of Rab27 on Melanoma Cell Invasion and sEV Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional implications of Rab27 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Neutrophil Exocytosis Inhibitors: Nexinhib20 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Neutrophil exocytosis, the process by which neutrophils release the contents of their granules, is a critical component of the innate immune response. However, dysregulated exocytosis can lead to tissue damage and inflammation. This guide provides a comparative overview of Nexinhib20, a potent inhibitor of azurophilic granule exocytosis, and other classes of neutrophil exocytosis inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Pathways
Neutrophil exocytosis is a complex process involving multiple protein families. This compound and its alternatives target different key players in this intricate machinery.
This compound is a small molecule inhibitor that specifically targets the interaction between the small GTPase Rab27a and its effector protein JFC1 (also known as Slp1) . This interaction is crucial for the trafficking and docking of azurophilic granules at the plasma membrane[1][2]. By disrupting the Rab27a-JFC1 complex, this compound effectively blocks the release of the highly cytotoxic contents of these primary granules, such as myeloperoxidase (MPO) and neutrophil elastase[3][4].
Alternative inhibitors, on the other hand, often target the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) protein complex. SNARE proteins are essential for the final fusion of granule membranes with the plasma membrane. One such example is TAT-SNAP23 , a cell-permeable peptide inhibitor. This inhibitor contains the SNARE domain of SNAP-23 fused to the TAT protein transduction domain, allowing it to enter the cell and interfere with the formation of the SNARE complex. This disruption prevents the exocytosis of specific (secondary) and gelatinase (tertiary) granules[5].
A third potential target is Munc13-4 , a priming factor essential for granule exocytosis. A class of small molecules known as Bexins has been identified as inhibitors of Munc13-4 in mast cells, though their efficacy in neutrophils is yet to be thoroughly investigated[2].
Comparative Performance Data
The following tables summarize the available quantitative data on the performance of this compound and TAT-SNAP23 in inhibiting neutrophil exocytosis.
Table 1: Inhibition of Azurophilic Granule Exocytosis
| Inhibitor | Target | Assay | Key Findings | IC50 | Reference |
| This compound | Rab27a-JFC1 Interaction | Myeloperoxidase (MPO) Release | Significantly decreases MPO secretion from stimulated human and mouse neutrophils. | ~0.3 µM (for granule secretion) | [6] |
| This compound | Rab27a-JFC1 Interaction | CD63 Surface Expression | Reduces the surface expression of CD63, a marker for azurophilic granule degranulation. | Not explicitly stated | [4] |
| TAT-SNAP23 | SNAP-23 (SNARE protein) | Myeloperoxidase (MPO) Release | Does not inhibit the exocytosis of azurophilic granules. | Not applicable | [5] |
| TAT-SNAP23 | SNAP-23 (SNARE protein) | CD63 Surface Expression | No significant inhibition of CD63 surface expression. | Not applicable |
Table 2: Inhibition of Specific and Gelatinase Granule Exocytosis
| Inhibitor | Target | Assay | Key Findings | Quantitative Data | Reference |
| This compound | Rab27a-JFC1 Interaction | CD11b/CD66b Surface Expression | Inhibits the up-regulation of CD11b and CD66b, markers associated with specific and gelatinase granules. | Significant reduction at 10 µM | [3] |
| TAT-SNAP23 | SNAP-23 (SNARE protein) | CD66b Surface Expression | Inhibits fMLF-stimulated specific granule exocytosis. | ~53% inhibition at 0.8 mg/ml | |
| TAT-SNAP23 | SNAP-23 (SNARE protein) | Gelatinase Release | Inhibits fMLF-stimulated gelatinase granule exocytosis. | ~78% inhibition at 0.8 mg/ml |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: this compound inhibits azurophilic granule exocytosis by blocking Rab27a-JFC1 interaction.
References
- 1. clinmedjournals.org [clinmedjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Neutrophil Exocytosis Inhibitors (Nexinhibs), Small Molecule Inhibitors of Neutrophil Exocytosis and Inflammation: DRUGGABILITY OF THE SMALL GTPase Rab27a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Targeting of Neutrophil Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Syntaxin-4 and SNAP23 are involved in neutrophil degranulation, but not in the release of mitochondrial DNA during NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Validating Nexinhib20's Mechanism: A Comparative Guide to Control Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for designing and interpreting control experiments to validate the mechanism of action of Nexinhib20, a small molecule inhibitor of neutrophil exocytosis. By comparing its effects with those of well-characterized inhibitors targeting related pathways, researchers can rigorously assess its specificity and downstream functional consequences.
Unraveling the Primary Mechanism and a Point of Contention
This compound is primarily recognized as an inhibitor of neutrophil azurophilic granule exocytosis. It achieves this by disrupting the protein-protein interaction between the small GTPase Rab27a and its effector JFC1 (also known as Slp1)[1][2][3]. This interaction is crucial for the trafficking and fusion of azurophilic granules with the plasma membrane[2][3].
A point of contention in the scientific literature is the effect of this compound on Rac1, a Rho family GTPase involved in a multitude of cellular processes, including neutrophil adhesion and migration. Some studies have reported that this compound antagonizes the binding of Rac1 to GTP, thereby inhibiting its activation[4][5][6]. Conversely, other research suggests that this compound does not interfere with Rac1 activation, proposing that its effects on neutrophil adhesion are secondary to the inhibition of β2-integrin mobilization from granules[7]. This guide presents experimental approaches to dissect these differing observations.
Comparative Framework: Selecting Appropriate Controls
To elucidate the precise mechanism of this compound, it is essential to employ control compounds with well-defined targets. This guide proposes the use of:
-
EHT1864: A potent and specific Rac family GTPase inhibitor. It acts by promoting the displacement of guanine nucleotides, thereby locking Rac in an inactive state.[1][8][9][10]
-
GW4869: An inhibitor of neutral sphingomyelinase (nSMase), which is critical for the biogenesis of exosomes, a type of extracellular vesicle. This provides a control for a distinct pathway of extracellular vesicle release.[11][12][13][14]
Key Experimental Data for Comparison
The following tables summarize the expected outcomes of key validation experiments for this compound and the proposed control compounds.
Table 1: In Vitro Binding and Enzyme Activity Assays
| Assay | This compound | EHT1864 | GW4869 | Rationale |
| Rab27a-JFC1 TR-FRET/ELISA | Inhibition | No Inhibition | No Inhibition | To confirm direct targeting of the Rab27a-JFC1 interaction. |
| Rac1-GTP Binding Assay | Conflicting Reports: Inhibition or No Inhibition | Inhibition | No Inhibition | To directly assess the effect on Rac1 activation. |
| nSMase Activity Assay | No Inhibition | No Inhibition | Inhibition | To confirm the specificity of GW4869 and lack of off-target effects for this compound and EHT1864. |
Table 2: Cellular Function Assays in Neutrophils
| Assay | This compound | EHT1864 | GW4869 | Rationale |
| Azurophilic Granule Exocytosis (e.g., MPO release) | Inhibition | No Direct Inhibition | No Direct Inhibition | To validate the primary mechanism of this compound. |
| Neutrophil Adhesion under Flow | Inhibition | Inhibition | No Inhibition | To assess the functional consequence on cell adhesion. |
| β2 Integrin Activation (e.g., KIM127/mAb24 staining) | Inhibition | Inhibition | No Inhibition | To measure the impact on a key adhesion molecule. |
| Calcium Flux | Inhibition | No Direct Inhibition | No Inhibition | To investigate effects on upstream signaling events. |
| Cell Viability Assay | No significant effect | No significant effect | No significant effect | To rule out cytotoxicity as a confounding factor. |
Experimental Protocols
1. Rab27a-JFC1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Principle: This assay measures the proximity of terbium-labeled Rab27a and EGFP-labeled JFC1. Inhibition of their interaction results in a decreased FRET signal.
-
Method:
-
Recombinant terbium-labeled Rab27a and EGFP-labeled JFC1 are incubated in a suitable assay buffer.
-
Add serial dilutions of this compound, control compounds, or vehicle (DMSO).
-
Incubate to allow for binding to reach equilibrium.
-
Measure the FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the IC50 value for inhibition.
-
2. Rac1-GTP Pull-Down Assay
-
Principle: This assay uses a protein domain that specifically binds to the active, GTP-bound form of Rac1 (e.g., the p21-binding domain of PAK1) to pull it down from cell lysates. The amount of pulled-down Rac1-GTP is then quantified by Western blotting.
-
Method:
-
Treat neutrophils with this compound, EHT1864, or vehicle, and stimulate with an agonist (e.g., fMLP) to activate Rac1.
-
Lyse the cells in a buffer that preserves GTP binding.
-
Incubate the lysates with agarose beads coupled to the PAK1-PBD.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and analyze by SDS-PAGE and Western blotting using an anti-Rac1 antibody.
-
Quantify the band intensity to determine the relative amount of active Rac1.
-
3. Neutrophil Degranulation (Myeloperoxidase Release) Assay
-
Principle: Myeloperoxidase (MPO) is an enzyme abundant in azurophilic granules. Its release into the supernatant upon neutrophil stimulation is a measure of azurophilic granule exocytosis.
-
Method:
-
Isolate human neutrophils and pre-incubate with this compound, control compounds, or vehicle.
-
Stimulate the neutrophils with an appropriate agonist (e.g., fMLP + cytochalasin B).
-
Pellet the cells by centrifugation.
-
Collect the supernatant and measure MPO activity using a colorimetric assay (e.g., with TMB as a substrate).
-
4. Neutrophil Adhesion under Flow
-
Principle: This assay mimics the physiological conditions of neutrophil adhesion to the endothelium in blood vessels.
-
Method:
-
Coat a microfluidic chamber with P-selectin and ICAM-1.
-
Pre-treat isolated neutrophils with this compound, EHT1864, or vehicle.
-
Perfuse the neutrophils through the chamber at a defined shear stress.
-
Introduce a chemoattractant (e.g., IL-8) to induce firm adhesion.
-
Record the number of adherent neutrophils using video microscopy.
-
Visualizing the Mechanisms and Workflows
Caption: Signaling pathways targeted by this compound and control compounds.
Caption: A generalized workflow for validating inhibitor effects on neutrophils.
By employing a multi-faceted approach with carefully selected controls, researchers can definitively characterize the mechanism of action of this compound and resolve the existing controversy surrounding its effects on Rac1 signaling. This rigorous validation is a critical step in the development of targeted therapies for neutrophil-driven inflammatory diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Identification of Neutrophil Exocytosis Inhibitors (Nexinhibs), Small Molecule Inhibitors of Neutrophil Exocytosis and Inflammation: DRUGGABILITY OF THE SMALL GTPase Rab27a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Targeting of Neutrophil Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits neutrophil adhesion and β2 integrin activation by antagonizing Rac-1-GTP interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Neutrophil Adhesion and β2 Integrin Activation by Antagonizing Rac-1-Guanosine 5'-Triphosphate Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits JFC1-mediated mobilization of a subset of CD11b/CD18+ vesicles decreasing integrin avidity, but does not inhibit Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specificity and mechanism of action of EHT 1864, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Specificity and Mechanism of Action of EHT 1864, a Novel Small Molecule Inhibitor of Rac Family Small GTPases* | Semantic Scholar [semanticscholar.org]
- 10. Characterization of EHT 1864, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Blockade of Exosome Generation with GW4869 Dampens the Sepsis-Induced Inflammation and Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GW4869 Can Inhibit Epithelial-Mesenchymal Transition and Extracellular HSP90α in Gefitinib-Sensitive NSCLC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Blockade of lncRNA-ASLNCS5088-enriched exosome generation in M2 macrophages by GW4869 dampens the effect of M2 macrophages on orchestrating fibroblast activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Blockade of exosome generation by GW4869 inhibits the education of M2 macrophages in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Inhibitors of the Rab27a-JFC1 Interaction: A Focus on Nexinhib20
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of small molecule inhibitors targeting the interaction between Rab27a and its effector protein JFC1 (also known as synaptotagmin-like protein 1 or Slp1). This protein-protein interaction is a critical regulatory step in the exocytosis of specialized granules in various cell types, notably azurophilic granules in neutrophils.[1] Inhibition of this pathway is a promising therapeutic strategy for a range of inflammatory diseases.[2]
The Rab27a-JFC1 Signaling Pathway
Rab27a is a small GTPase that, in its active GTP-bound state, recruits effector proteins to the surface of secretory vesicles. One such effector in neutrophils is JFC1. The binding of JFC1 to Rab27a is essential for the subsequent trafficking, docking, and fusion of azurophilic granules with the plasma membrane, leading to the release of their pro-inflammatory contents, such as myeloperoxidase (MPO).[1] By disrupting the Rab27a-JFC1 interaction, small molecule inhibitors can effectively block this exocytosis process.
Caption: The Rab27a-JFC1 signaling pathway leading to neutrophil granule exocytosis and its inhibition by this compound.
Comparison of Rab27a-JFC1 Inhibitors
The primary inhibitors of the Rab27a-JFC1 interaction identified to date are the "Nexinhibs," discovered through a high-throughput screening campaign.[1][2] Among these, this compound has emerged as the most potent and specific compound. A comparison with another compound from the same series, Nexinhib4, is presented below.
| Feature | This compound | Nexinhib4 |
| IC50 for Rab27a-JFC1 Binding | 2.6 µM[1] | Not explicitly reported, but shown to be less potent than this compound.[1] |
| IC50 for MPO Secretion | 0.33 µM[3] | 1.2 µM[3] |
| Specificity | High specificity for Rab27a-JFC1.[1] Does not significantly affect other Rab GTPase interactions.[1] | Less specific, with some off-target effects observed.[1] |
| Mechanism of Action | Directly binds to Rab27a, preventing its interaction with JFC1.[1] | Presumed to be similar to this compound, but less effective.[1] |
| Cellular Activity | Potent inhibitor of neutrophil azurophilic granule exocytosis.[1] | Moderate inhibitor of neutrophil exocytosis.[1] |
| In Vivo Activity | Demonstrates anti-inflammatory activity in mouse models of systemic inflammation.[2] | Not reported. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize inhibitors of the Rab27a-JFC1 interaction.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This high-throughput screening assay is used to identify and quantify the inhibition of the Rab27a-JFC1 interaction in a cell lysate-based system.[1]
-
Protein Expression: HEK293T cells are transiently transfected to express Myc-tagged JFC1 and EGFP-tagged Rab27a.
-
Lysate Preparation: Cells are lysed in a non-denaturing buffer to preserve protein interactions.
-
Assay Reaction: In a 384-well plate, lysates containing Myc-JFC1 are incubated with the test compound (e.g., this compound) or DMSO as a control.
-
Addition of Rab27a: Lysates containing EGFP-Rab27a are then added to the wells.
-
FRET Detection: A terbium-conjugated anti-Myc antibody is added. Terbium serves as the FRET donor, and EGFP as the acceptor. The plate is excited at 340 nm, and emissions are read at 490 nm (terbium) and 520 nm (EGFP).
-
Data Analysis: The ratio of EGFP to terbium emission is calculated. A decrease in this ratio in the presence of the compound indicates inhibition of the Rab27a-JFC1 interaction. IC50 values are determined from dose-response curves.
Enzyme-Linked Immunosorbent Assay (ELISA) for Rab27a-JFC1 Binding
This in vitro assay confirms the direct inhibition of the interaction between purified recombinant proteins.[1]
-
Plate Coating: 96-well plates are coated with anti-Myc antibody.
-
JFC1 Binding: Cell lysates containing Myc-JFC1 are added to the wells and incubated to allow binding to the antibody.
-
Inhibitor Incubation: The wells are washed, and then incubated with various concentrations of the test inhibitor (e.g., this compound).
-
Rab27a Binding: Purified GST-tagged Rab27a is added to the wells and incubated.
-
Detection: The wells are washed, and a horseradish peroxidase (HRP)-conjugated anti-GST antibody is added. After another wash, a colorimetric HRP substrate is added, and the absorbance is measured.
-
Data Analysis: A decrease in absorbance indicates inhibition of the Rab27a-JFC1 interaction.
Neutrophil Myeloperoxidase (MPO) Secretion Assay
This cell-based assay measures the functional consequence of inhibiting the Rab27a-JFC1 interaction, which is the release of MPO from azurophilic granules.[3]
-
Neutrophil Isolation: Primary human neutrophils are isolated from whole blood.
-
Inhibitor Pre-incubation: Neutrophils are pre-incubated with the test compound or DMSO.
-
Stimulation: Neutrophils are stimulated with an agonist (e.g., fMLP) to induce degranulation.
-
Supernatant Collection: The cells are centrifuged, and the supernatant containing the secreted MPO is collected.
-
MPO Quantification: The MPO activity in the supernatant is measured using a colorimetric assay with a suitable substrate (e.g., TMB).
-
Data Analysis: The inhibition of MPO secretion is calculated relative to the DMSO control.
Caption: A generalized experimental workflow for the identification and validation of Rab27a-JFC1 interaction inhibitors.
References
- 1. Identification of Neutrophil Exocytosis Inhibitors (Nexinhibs), Small Molecule Inhibitors of Neutrophil Exocytosis and Inflammation: DRUGGABILITY OF THE SMALL GTPase Rab27a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Neutrophil Exocytosis Inhibitors (Nexinhibs), Small Molecule Inhibitors of Neutrophil Exocytosis and Inflammation: DRUGGABILITY OF THE SMALL GTPase Rab27a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Assessing the Specificity of Nexinhib20 in Non-Neutrophil Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nexinhib20's performance with alternative inhibitors, focusing on its specificity in non-neutrophil cell lines. The information presented is supported by experimental data from peer-reviewed literature to aid in the evaluation of this compound for research and therapeutic development.
Executive Summary
This compound is a small molecule inhibitor primarily targeting the interaction between the small GTPase Rab27a and its effector JFC1 (also known as synaptotagmin-like protein 1, SLP1). This interaction is crucial for the exocytosis of azurophilic granules in neutrophils, making this compound a potent inhibitor of neutrophil-mediated inflammation.[1][2] While highly effective in its primary role, understanding its specificity and potential off-target effects in other cell types is critical for its broader application. This guide assesses the available data on this compound's activity in non-neutrophil cell lines and compares it with other inhibitors targeting the same or related pathways.
On-Target and Off-Target Activity of this compound
This compound was identified through a high-throughput screening for inhibitors of the Rab27a-JFC1 interaction.[3] Subsequent studies have confirmed its mechanism of action and also revealed a potential off-target activity against the small GTPase Rac1.
| Target | Assay Type | This compound IC50 | Reference(s) |
| Rab27a-JFC1 Interaction | MPO Secretion Assay (cell-based) | 0.33 µM | [4][5] |
| Recombinant Protein ELISA | 2.6 µM | [4] | |
| in vitro binding assay | 330 nM | [6] | |
| Rac1-GTP Interaction | in vitro competition assay | 29.3 µM | [4][7][8] |
| Table 1: On-target and off-target inhibitory concentrations of this compound. |
The data clearly indicates that this compound is significantly more potent at inhibiting the Rab27a-JFC1 interaction than the Rac1-GTP interaction, with IC50 values being approximately 88-fold lower for its primary target.
Specificity Assessment in Non-Neutrophil Cell Lines
While initially characterized in neutrophils, the effect of this compound has been explored in a limited number of non-neutrophil cell lines.
Key Findings:
-
Human Granulocytes: Studies have shown that this compound does not induce significant apoptosis or cell death in human granulocytes even at concentrations up to 100 µM.[4][5]
-
Mouse Embryonic Fibroblasts (MEFs): this compound has been used to study vesicular trafficking in MEFs, indicating it is active in these cells.[1] However, specific cytotoxicity data (IC50) is not available.
-
Cancer Cell Lines:
-
Small Cell Lung Cancer (SCLC): In combination with first-line chemotherapy (cisplatin/etoposide), this compound enhanced the inhibitory effects on SCLC cell lines.[9] While the study determined the IC50 of this compound for this application, the specific value was not reported.
-
Prostate Cancer (PC-3), Hepatocellular Carcinoma (HepG2), Breast Adenocarcinoma (MDA-MB-231): this compound has been noted to have cell-line-restricted activity and in some cases failed to curb vesicle release in cancer models like PC3.
-
HeLa, MCF7, and BT549 cells: The effect of this compound on exosome release has been studied in these cell lines, but detailed cytotoxicity data is lacking.
-
The available data suggests that this compound's primary mode of action is not general cytotoxicity, but rather a more specific inhibition of vesicle trafficking pathways. The lack of potent, broad-spectrum cytotoxic effects in various cell lines at concentrations effective for inhibiting neutrophil exocytosis points towards a favorable specificity profile. However, the absence of comprehensive IC50 data for cell viability across a wide panel of non-neutrophil cell lines is a current knowledge gap.
Comparison with Alternative Inhibitors
To provide a broader context for this compound's performance, this section compares it with other inhibitors targeting either the Rab27a-JFC1 interaction, exosome release through other mechanisms, or the off-target protein, Rac1.
| Inhibitor | Primary Target(s) | Reported IC50 | Cell Lines Tested (selected) | Reference(s) |
| This compound | Rab27a-JFC1 | 0.33 - 2.6 µM | Neutrophils, MEFs, SCLC, PC-3, HepG2, MDA-MB-231, HeLa, MCF7, BT549 | [4][6] |
| Rac1 | 29.3 µM | Neutrophil-like HL60 cells | [4][7][8] | |
| Nexinhib4 | Rab27a-JFC1 | No dose-dependent response observed in ELISA | Neutrophils | [4] |
| GW4869 | Neutral Sphingomyelinase (nSMase) | 1 µM (for nSMase) | SCLC, various cancer cell lines | [9] |
| NSC23766 | Rac1-GEF Interaction | ~50 µM (cell-free), 95.0 µM (MDA-MB-435 cells) | Prostate cancer cells, MDA-MB-435 | [4][8] |
| EHop-016 | Rac1, Rac3 | 1.1 µM (MDA-MB-435 cells) | MDA-MB-435, MDA-MB-231 | [4] |
| Table 2: Comparative overview of this compound and alternative inhibitors. |
Analysis:
-
Nexinhib4 , another inhibitor from the same screen as this compound, showed a lack of a clear dose-dependent response in inhibiting the Rab27a-JFC1 interaction in biochemical assays, suggesting it may be a less reliable tool.[4]
-
GW4869 inhibits exosome release through a different mechanism, targeting nSMase. Its potency is in the low micromolar range.[9]
-
NSC23766 and its more potent analog EHop-016 are specific inhibitors of Rac1.[4][8] Comparing this compound's off-target IC50 for Rac1 (29.3 µM) to the on-target IC50 of these specific Rac1 inhibitors highlights the significantly lower potential for this compound to interfere with Rac1 signaling at concentrations where it effectively blocks the Rab27a-JFC1 pathway.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Rab27a-JFC1 Interaction
This assay is used to quantify the inhibitory effect of compounds on the protein-protein interaction between Rab27a and JFC1 in a high-throughput format.
Materials:
-
Cell lysates from cells overexpressing Myc-tagged JFC1 and EGFP-tagged Rab27a.
-
Terbium (Tb)-conjugated anti-Myc antibody (donor fluorophore).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.05% Tween-20).
-
384-well low-volume black plates.
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
TR-FRET compatible plate reader.
Procedure:
-
Prepare a master mix of Tb-anti-Myc antibody and Myc-JFC1 lysate in assay buffer.
-
Dispense the master mix into the wells of the 384-well plate.
-
Add test compounds at various concentrations (typically a serial dilution). A DMSO control is included.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Add the EGFP-Rab27a lysate to all wells.
-
Incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (for Terbium) and ~520 nm (for EGFP). A time delay (e.g., 60 µs) is used to reduce background fluorescence.
-
The TR-FRET ratio (Emission at 520 nm / Emission at 620 nm) is calculated.
-
Data is normalized to controls and IC50 values are calculated using a suitable curve-fitting software.
Rac1 Activation (Pull-Down) Assay
This assay is used to measure the levels of active, GTP-bound Rac1 in cell lysates and to determine the effect of inhibitors on Rac1 activation.
Materials:
-
Cell lysates from treated and untreated cells.
-
PAK1-PBD (p21-activated kinase 1 p21-binding domain) agarose or magnetic beads.
-
Lysis/Wash buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, protease inhibitors).
-
GTPγS (non-hydrolyzable GTP analog for positive control).
-
GDP (for negative control).
-
Anti-Rac1 antibody.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Culture and treat cells with the test compound (e.g., this compound) or vehicle.
-
Lyse the cells in ice-cold Lysis/Wash buffer.
-
Clarify the lysates by centrifugation.
-
Determine protein concentration of the lysates.
-
For controls, incubate a portion of the lysate with GTPγS (positive control) or GDP (negative control).
-
Incubate an equal amount of protein from each sample with PAK1-PBD beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads several times with Lysis/Wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using an anti-Rac1 antibody to detect the amount of pulled-down (active) Rac1.
-
A separate Western blot for total Rac1 in the input lysates should be performed as a loading control.
-
Quantify the band intensities to determine the relative levels of active Rac1.
Conclusion
This compound is a highly potent inhibitor of the Rab27a-JFC1 interaction, a key step in neutrophil azurophilic granule exocytosis. Its specificity appears favorable, with a significantly lower potency against the identified off-target, Rac1. While data on its effects in non-neutrophil cell lines is still emerging, the available information suggests a lack of general cytotoxicity at concentrations effective for its primary target. This indicates a promising therapeutic window. However, to fully delineate its specificity profile, further studies determining the cytotoxic and anti-proliferative IC50 values of this compound across a broad panel of non-neutrophil cell lines are warranted. This will provide a more complete picture of its potential for therapeutic applications beyond neutrophil-driven inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 3. Identification of Neutrophil Exocytosis Inhibitors (Nexinhibs), Small Molecule Inhibitors of Neutrophil Exocytosis and Inflammation: DRUGGABILITY OF THE SMALL GTPase Rab27a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits neutrophil adhesion and β2 integrin activation by antagonizing Rac-1-GTP interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits JFC1-mediated mobilization of a subset of CD11b/CD18+ vesicles decreasing integrin avidity, but does not inhibit Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic inhibition of the growth of MDA-MB-231 cells in triple-negative breast cancer by salinomycin combined with 17-AAG and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating Neutrophil Degranulation: A Comparative Guide to Inhibitors Beyond Nexinhib20
For researchers, scientists, and drug development professionals investigating the intricacies of neutrophil degranulation, the choice of inhibitory tools is critical. While Nexinhib20 has emerged as a specific inhibitor of azurophilic granule release by targeting the Rab27a-JFC1 interaction, a broader understanding of alternative modulators is essential for comprehensive research and therapeutic development. This guide provides an objective comparison of this compound with other key inhibitors, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.
Neutrophil degranulation, a pivotal process in the innate immune response, involves the regulated release of granule contents, including enzymes, antimicrobial peptides, and cytokines. Dysregulation of this process is implicated in a variety of inflammatory diseases. The study of degranulation and the identification of its inhibitors are therefore of significant interest. This guide explores alternatives to this compound, focusing on compounds with different mechanisms of action, to provide a multifaceted view of neutrophil degranulation research.
Comparative Analysis of Neutrophil Degranulation Inhibitors
The following table summarizes the key characteristics of this compound and its alternatives. While direct comparative studies are limited, this table compiles available data on their mechanisms, effective concentrations, and specificities to facilitate an informed choice.
| Inhibitor | Target/Mechanism of Action | Effective Concentration (in vitro) | Granule Specificity | Key Features |
| This compound | Inhibits the interaction between Rab27a and its effector JFC1.[1] | IC50: 2.6 µM (for Rab27a-JFC1 binding)[1] | Primarily azurophilic granules.[1] | High specificity for a key protein-protein interaction in the exocytosis machinery. |
| Histamine | Agonist of the Histamine H4 receptor (H4R).[2][3] | Total inhibition of lactoferrin release at 0.1 µM.[2][3] | Secondary (specific) granules (Lactoferrin). | Utilizes a G protein-coupled receptor signaling pathway to inhibit degranulation.[2][3] |
| JNJ 28610244 | Specific Histamine H4 receptor (H4R) agonist.[2][3] | Total inhibition of lactoferrin release at 10 µM.[2][3] | Secondary (specific) granules (Lactoferrin). | A more specific pharmacological tool to probe the H4R pathway compared to histamine. |
| TGF-β1 | Activates the TGF-β receptor complex (ALK5).[4][5] | Significant inhibition of lactoferrin release at 1 pg/mL.[4][5] | Secondary (specific) granules (Lactoferrin). | A pleiotropic cytokine with broad effects on immune cells; its inhibitory effect on degranulation is potent at very low concentrations.[4][5] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental approaches to study neutrophil degranulation, the following diagrams are provided.
Detailed Experimental Protocols
Myeloperoxidase (MPO) Release Assay
This assay measures the release of myeloperoxidase, an enzyme abundant in azurophilic granules, into the supernatant of stimulated neutrophils.
Materials:
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Ficoll-Paque for neutrophil isolation
-
Stimulant (e.g., phorbol 12-myristate 13-acetate (PMA) or fMLP)
-
Inhibitor of choice (e.g., this compound)
-
96-well microplate
-
O-phenylenediamine dihydrochloride (OPD) or 3,3′,5,5′-Tetramethylbenzidine (TMB) substrate
-
Hydrogen peroxide (H2O2)
-
Sulfuric acid (H2SO4) for stopping the reaction
-
Plate reader
Procedure:
-
Isolate human neutrophils from peripheral blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend neutrophils in HBSS at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the neutrophil suspension with the desired concentration of the inhibitor or vehicle control for 30-60 minutes at 37°C.
-
Add the stimulant (e.g., 1 µM fMLP or 100 nM PMA) to the neutrophil suspension and incubate for 15-30 minutes at 37°C.
-
Centrifuge the samples at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant.
-
In a new 96-well plate, add a portion of the supernatant.
-
Prepare the MPO substrate solution (e.g., TMB and H2O2 in a suitable buffer).
-
Add the substrate solution to each well and incubate in the dark at room temperature.
-
Stop the reaction by adding sulfuric acid.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.[6]
-
The amount of MPO released is proportional to the absorbance.
Lactoferrin Release Assay
This assay quantifies the release of lactoferrin, a marker for specific (secondary) granules.
Materials:
-
Same as for the MPO assay.
-
Human Lactoferrin ELISA kit.
Procedure:
-
Follow steps 1-6 of the MPO Release Assay protocol.
-
Use the collected supernatant to perform an ELISA for human lactoferrin according to the manufacturer's instructions.[7][8]
-
Briefly, the supernatant is added to a microplate pre-coated with an anti-lactoferrin antibody.
-
After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is then added, and the resulting colorimetric change is measured with a plate reader.
-
The concentration of lactoferrin is determined by comparison to a standard curve.
Flow Cytometry for CD63 Surface Expression
This method measures the surface expression of CD63, a marker for azurophilic granule membranes that becomes exposed upon degranulation.
Materials:
-
Same as for the MPO assay.
-
Fluorescently-labeled anti-human CD63 antibody.
-
Fluorescently-labeled anti-human CD16 or CD66b antibody (to identify neutrophils).
-
FACS buffer (e.g., PBS with 1% BSA).
-
Fixation buffer (e.g., 1% paraformaldehyde in PBS).
-
Flow cytometer.
Procedure:
-
Isolate and prepare neutrophils as described in the MPO assay (steps 1-4).
-
After stimulation, place the cells on ice to stop the degranulation process.
-
Centrifuge the cells at 400 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in cold FACS buffer containing the fluorescently-labeled antibodies against CD63 and a neutrophil-specific marker.
-
Incubate on ice in the dark for 30 minutes.
-
Wash the cells with cold FACS buffer.
-
Resuspend the cells in FACS buffer, with or without a fixation step.
-
Analyze the samples using a flow cytometer, gating on the neutrophil population.
-
Quantify the mean fluorescence intensity (MFI) of CD63 on the neutrophil surface. An increase in MFI indicates degranulation.[9][10]
Conclusion
The study of neutrophil degranulation is a dynamic field with a growing arsenal of molecular tools. While this compound offers high specificity for the Rab27a-mediated pathway of azurophilic granule release, alternatives such as histamine H4 receptor agonists and TGF-β1 provide valuable insights into distinct regulatory mechanisms. The choice of inhibitor should be guided by the specific research question, the desired level of specificity, and the particular granule population of interest. By utilizing the comparative data and detailed protocols provided in this guide, researchers can more effectively design and execute their experiments to unravel the complex processes governing neutrophil degranulation.
References
- 1. Identification of Neutrophil Exocytosis Inhibitors (Nexinhibs), Small Molecule Inhibitors of Neutrophil Exocytosis and Inflammation: DRUGGABILITY OF THE SMALL GTPase Rab27a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of human neutrophil degranulation by transforming growth factor-β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measuring Myeloperoxidase Activity in Biological Samples | PLOS One [journals.plos.org]
- 7. Allergens Induce the Release of Lactoferrin by Neutrophils from Asthmatic Patients | PLOS One [journals.plos.org]
- 8. Allergens Induce the Release of Lactoferrin by Neutrophils from Asthmatic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized flow cytometry assays to monitor neutrophil activation in human and mouse whole blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of Neutrophil Degranulation and Cytokine Secretion: A Novel Model Approach Based on Linear Fitting - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Nexinhib20
Essential Safety and Handling Guide for Nexinhib20
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a small molecule inhibitor of the Rab27a-JFC1 protein-protein interaction. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
This material should be considered hazardous until further information is available.[2] Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound based on standard laboratory safety protocols for hazardous chemicals.
| PPE Category | Item | Specification |
| Eye and Face | Safety Glasses/Goggles | Required for all handling procedures to protect from splashes. Must have side shields.[3][4] |
| Face Shield | Recommended when there is a significant risk of splashing, such as during bulk handling or dissolution.[5][6] Must be worn with safety goggles.[3][4] | |
| Hand | Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact.[3] For prolonged handling or direct contact, consider double-gloving or using chemical-resistant gloves.[3] |
| Body | Lab Coat | A standard lab coat is required to protect skin and clothing from spills.[3][5] |
| Respiratory | Respirator | Use in a well-ventilated area is mandatory.[1] If working with the powder outside of a ventilated enclosure or if aerosolization is possible, a respirator may be necessary.[4][5] |
Operational and Disposal Plans
Handling and Storage
Safe Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Locate the nearest eye-wash station and safety shower.[1]
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[1][7]
-
Dispensing: When weighing or transferring the solid compound, use caution to prevent dust formation.[1]
-
Solution Preparation: this compound is soluble in ethanol (approx. 15 mg/mL) and DMSO (approx. 30 mg/mL).[2] When dissolving, add the solvent to the solid slowly to avoid splashing. If warming is required to increase solubility, use a water bath and ensure the container is properly sealed.[8]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly.[1][2] Do not eat, drink, or smoke in the handling area.[1]
Storage Conditions:
-
Solid Form: Store the crystalline solid at -20°C in a tightly sealed container.[1][8]
-
In Solvent: Stock solutions can be stored at -20°C for several months or at -80°C for longer-term storage (up to 6 months).[8][9] Avoid repeated freeze-thaw cycles.[9]
Experimental Workflow for Handling this compound
Disposal Plan
Waste Disposal Protocol:
-
Segregation: All this compound waste, including empty containers, contaminated gloves, and other disposable materials, must be segregated as hazardous chemical waste.
-
Containment: Collect solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Environmental Precaution: Avoid release into the environment.[1] Do not let the product enter drains.[7] Spills should be collected and treated as hazardous waste.[1]
-
Final Disposal: Dispose of all this compound waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][7]
Disposal Workflow for this compound Waste
References
- 1. Nexinhib 20|1162656-24-7|MSDS [dcchemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. quora.com [quora.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. file.glpbio.com [file.glpbio.com]
- 9. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
